molecular formula C15H22BClO3 B1427301 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 1260023-79-7

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B1427301
CAS No.: 1260023-79-7
M. Wt: 296.6 g/mol
InChI Key: ZEXZSHQHMWCQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester (CAS 1260023-79-7) is an organoboron compound with the molecular formula C15H22BClO3 and a molecular weight of 296.60 g/mol . It is a solid supplied with a minimum purity of 97% . As a protected boronic acid, this ester is a vital building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing complex biaryl scaffolds found in pharmaceuticals, agrochemicals, and organic materials. The pinacol ester group enhances the stability and handling properties of the boronic acid, making it a preferred reagent for multi-step syntheses. Phenylboronic acid pinacol esters, as a class of compounds, have demonstrated significant value in advanced materials science. Recent research highlights their application in the development of responsive nanomaterials; for instance, they can be used to functionalize polymers like hyaluronic acid to create reactive oxygen species (ROS)-responsive drug delivery systems for targeted therapies, such as the treatment of inflammatory diseases like periodontitis . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Properties

IUPAC Name

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXZSHQHMWCQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights for researchers, scientists, and drug development professionals. The protocol is structured as a self-validating system, incorporating safety, mechanistic understanding, and detailed characterization to ensure reproducibility and success.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate, prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its utility lies in the strategic placement of a chloro substituent, an isopropoxy group, and a boronic ester on a phenyl ring, offering multiple points for molecular elaboration in the synthesis of complex pharmaceuticals and functional materials.

The synthesis strategy detailed herein is a two-step process designed for efficiency and scalability. It begins with the preparation of a key aryl iodide precursor, followed by a palladium-catalyzed Miyaura borylation. This approach ensures high yields and purity, leveraging a well-established and robust catalytic system.[3][4]

G A Starting Material (2-Chloro-4-iodophenol) B Step 1: Williamson Ether Synthesis (Precursor Formation) A->B Isopropyl Bromide, K2CO3 C Intermediate (1-Chloro-4-isopropoxy-2-iodobenzene) B->C D Step 2: Miyaura Borylation (C-B Bond Formation) C->D B2pin2, Pd Catalyst, Base E Final Product (3-Chloro-4-isopropoxyphenylboronic acid pinacol ester) D->E

Caption: Overall Synthetic Workflow.

Part I: Synthesis of Precursor: 1-Chloro-4-isopropoxy-2-iodobenzene

The initial step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis. This reaction is fundamental and highly reliable for preparing the aryl halide substrate required for the subsequent borylation.

Experimental Protocol

Materials:

  • 2-Chloro-4-iodophenol

  • 2-Propanol (Isopropyl alcohol) or 2-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and heating mantle

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-iodophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone or DMF.

  • Add 2-bromopropane (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-70°C is sufficient) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase in vacuo to yield the crude product, 1-chloro-4-isopropoxy-2-iodobenzene, which can be purified by column chromatography on silica gel if necessary.

Part II: Palladium-Catalyzed Miyaura Borylation

This core step transforms the aryl iodide into the desired boronic acid pinacol ester. The Miyaura borylation is a powerful C-B bond-forming reaction that utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[5][6] The choice of catalyst, ligand, and base is critical for achieving high efficiency and is discussed in detail in the subsequent section.

Experimental Protocol

Materials & Reagents:

  • 1-Chloro-4-isopropoxy-2-iodobenzene (from Part I)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for handling air-sensitive reagents

Table 1: Reagent Quantities for Miyaura Borylation

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
1-Chloro-4-isopropoxy-2-iodobenzene312.491.03.12 g
Bis(pinacolato)diboron (B₂pin₂)253.941.23.05 g
PdCl₂(dppf)·CH₂Cl₂816.640.03 (3 mol%)245 mg
Potassium Acetate (KOAc)98.143.02.94 g
1,4-Dioxane88.11-50 mL

Procedure:

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask containing a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with nitrogen or argon.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-chloro-4-isopropoxy-2-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-90°C and stir. The reaction is typically complete within 2-12 hours. Monitor its progress by TLC or GC-MS analysis of small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mechanistic Rationale and Scientific Integrity

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Miyaura borylation proceeds via a well-established catalytic cycle.[7][8]

G cluster_0 Miyaura Borylation Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X (Ln) B->C D Transmetalation C->D B2pin2 Base (KOAc) E Ar-Pd(II)-Bpin (Ln) D->E F Reductive Elimination E->F F->A Ar-Bpin

Caption: The Catalytic Cycle of the Miyaura Borylation.

Expertise & Causality Behind Experimental Choices:

  • Catalyst System (PdCl₂(dppf)): The dppf ligand is crucial. Its wide bite angle and electron-donating properties stabilize the palladium(0) active species and facilitate the key steps of oxidative addition and reductive elimination.[5] It is a robust and versatile catalyst for a wide range of aryl halides.

  • Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle and purifies readily. The resulting pinacol ester is generally stable to air, moisture, and chromatography, making it an ideal derivative for subsequent coupling reactions.[6]

  • Base (Potassium Acetate - KOAc): The choice of a mild base like KOAc is a cornerstone of this protocol's trustworthiness.[6][7] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and any remaining aryl halide, leading to undesired biaryl impurities. The base is believed to activate the palladium complex or the diboron reagent, facilitating the transmetalation step, which is often rate-limiting.[7]

  • Solvent (Anhydrous Dioxane): Anhydrous conditions are critical as water can lead to hydrolysis of the boronic ester and deboronation side reactions. Dioxane is an excellent solvent for this reaction, as it dissolves the reagents well and allows for heating to the required temperature to drive the reaction to completion.

Safety and Handling

Professional laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Hazards:

    • Palladium Catalysts: Heavy metal compounds. Avoid inhalation of dust and skin contact.

    • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle only in a well-ventilated fume hood.

    • Boronic Esters: May cause skin, eye, and respiratory irritation.[9]

  • Inert Atmosphere: The use of a Schlenk line or glovebox is required for handling anhydrous solvents and air-sensitive reagents to prevent degradation and ensure reaction efficiency.

Product Characterization

The identity and purity of the final product, this compound (CAS No. 1003298-84-7), should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the isopropoxy group (a septet and a doublet), and the methyl groups of the pinacol ester (a singlet).

  • ¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (298.16 g/mol for C₁₅H₂₂BClO₃).

References

Physicochemical properties of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester: Properties, Synthesis, and Applications

Abstract

This compound is a vital organoboron compound extensively utilized in organic synthesis. Valued for its stability and versatility, it serves as a key building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, outlines a standard synthetic methodology and its underlying mechanism, details its primary application in Suzuki-Miyaura coupling, and discusses essential analytical, safety, and handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic boronic ester. The pinacol group provides significant steric hindrance around the boron atom, which enhances the compound's stability compared to the corresponding free boronic acid. This protection minimizes undesirable side reactions such as protodeboronation and oxidation, allowing for easier handling, purification, and storage.[1] The chloro and isopropoxy substituents offer specific electronic and steric properties that can be exploited to fine-tune the reactivity and solubility of the molecule, making it a versatile reagent in synthetic chemistry.

Table 1: Core Properties and Identifiers

Property Value
CAS Number 1218789-42-4[2]
Molecular Formula C₁₅H₂₂BClO₃[2]
Molecular Weight 296.6 g/mol [2]
Appearance Solid (Typical)
Purity ≥ 98% (Typical Commercial Grade)[2]

| Storage | Room temperature, in a dry, well-ventilated place[2] |

Solubility and Stability:

This compound is generally soluble in common aprotic organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). The pinacol ester structure is stable under standard laboratory conditions and can withstand chromatographic purification.[3] However, it is sensitive to strong acidic or basic conditions, which can cause hydrolysis of the ester.

Synthesis via Miyaura Borylation

The most common and efficient method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction.[3][4] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

The causality behind this choice of methodology is its high functional group tolerance and the operational simplicity of using B₂pin₂, a stable and easy-to-handle solid.[3] The reaction proceeds through a catalytic cycle analogous to other cross-coupling reactions, initiated by the oxidative addition of the aryl halide to a Pd(0) complex.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.

G Synthesis Workflow for Boronic Ester cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output ArylHalide Aryl Halide (e.g., 4-Bromo-2-chloro-1-isopropoxybenzene) Reaction Reaction (Anhydrous Solvent, Heat) ArylHalide->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd Catalyst & Ligand (e.g., PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product Final Product (3-Chloro-4-isopropoxyphenylboronic acid pinacol ester) Purification->Product Pure Product QC Quality Control (NMR, MS) Product->QC

Caption: General workflow for the Miyaura borylation synthesis.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating procedure based on established Miyaura borylation methods.[3]

  • Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromo-2-chloro-1-isopropoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv), and an anhydrous solvent like dioxane or THF.

  • Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until the starting aryl halide is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[5][6] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it indispensable in modern drug discovery and materials science.[7]

The pinacol ester serves as a stable precursor that, in the presence of a base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃), is activated to form a more nucleophilic boronate species. This species then participates in the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial as it facilitates the formation of the reactive boronate complex, which is necessary for efficient transmetalation.[6]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar¹-Pd(II)L₂-X] (Oxidative Adduct) pd0->ox_add Oxidative Addition Ar¹-X trans [Ar¹-Pd(II)L₂-Ar²] (Transmetalation Complex) ox_add->trans Transmetalation Ar²-B(pin) + Base product Ar¹-Ar² (Coupled Product) trans->product Reductive Elimination product->pd0 Catalyst Regeneration center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling using the title compound.

  • Reactant Loading: In a reaction tube, combine this compound (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), and a base such as K₃PO₄ (3.0 equiv).[5]

  • Catalyst System: Add a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%). The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.

  • Solvent and Degassing: Add a solvent system, often a mixture like dioxane/water (e.g., 4:1).[5] Degas the mixture by bubbling argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Seal the tube and heat the reaction mixture (e.g., to 90-110 °C) with vigorous stirring for several hours until completion is confirmed by an appropriate analytical method (LC-MS or TLC).

  • Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify using column chromatography to isolate the final biaryl product.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, a septet and a doublet for the isopropoxy group, and a sharp singlet around 1.3 ppm for the 12 equivalent methyl protons of the pinacol group.[8][9]

    • ¹³C NMR: Will display distinct signals for each carbon environment, including the aromatic carbons, the isopropoxy carbons, the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons (~25 ppm).[8][9] The carbon atom directly attached to the boron (the ipso-carbon) may show a broad signal or be unobserved due to quadrupolar relaxation.[9]

    • ¹¹B NMR: A broad singlet in the range of +20 to +35 ppm is characteristic of a tetracoordinate boronic ester.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution pattern characteristic of a monochlorinated compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture and air. The compound should be kept in a cool, dry place away from strong oxidizing agents.[2] Proper storage is essential for maintaining its reactivity and ensuring a long shelf life.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

A Technical Guide to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, a key building block in modern organic synthesis. With the Chemical Abstracts Service (CAS) number 1260023-79-7 , this versatile reagent is of significant interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a robust synthetic methodology, and explores its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The guide is intended to serve as a practical resource, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory.

Introduction and Compound Profile

This compound, also known by its systematic IUPAC name 2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an aromatic boronic ester that has gained prominence as a stable, efficient, and highly versatile intermediate in organic synthesis.[1][2] The presence of the pinacol ester group confers enhanced stability compared to the corresponding free boronic acid, making it less prone to dehydration and protodeboronation, thus ensuring a longer shelf-life and more consistent reactivity.[3]

The strategic placement of the chloro and isopropoxy substituents on the phenyl ring provides a unique electronic and steric profile, enabling its participation in a wide array of chemical transformations. This makes it a valuable asset in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.[2]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1260023-79-7[1][2]
Molecular Formula C15H22BClO3[4]
Molecular Weight 296.60 g/mol [4]
Appearance Solid or liquid[3]
Purity ≥95%[5]
Storage Store in a sealed, dry container at room temperature.[2]

Synthesis and Mechanism

The synthesis of arylboronic acid pinacol esters is a well-established field in organic chemistry. A common and efficient method for the preparation of this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. This reaction typically utilizes an appropriately substituted aryl halide or triflate as the starting material and bis(pinacolato)diboron (B2pin2) as the boron source.

The causality behind this choice of methodology lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Miyaura Borylation

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

  • Preparation: To an oven-dried Schlenk flask, add 1-bromo-3-chloro-4-isopropoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate. Its utility is paramount in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.

The trustworthiness of this protocol is self-validating through the consistent and high-yielding formation of the desired cross-coupled products under a variety of conditions. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and often needs to be tailored to the specific substrates being coupled.

dot graph "suzuki_coupling_mechanism" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure and should be optimized for specific substrates.

  • Reactant Setup: In a reaction vessel, combine this compound (1.1 eq), the desired aryl or heteroaryl halide (1.0 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Catalyst: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a pre-catalyst like Pd(dppf)Cl2 (0.01-0.05 eq).

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its stability, predictable reactivity, and the efficiency of its coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. The protocols and information provided in this guide are intended to facilitate its effective application and to underscore its importance in the modern synthetic chemist's toolbox.

References

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern synthetic organic chemistry, 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester has emerged as a valuable reagent, particularly in the realm of drug discovery and development. Its unique structural features—a halogenated and functionalized aromatic ring coupled with a versatile boronic ester moiety—make it an attractive partner in a variety of cross-coupling reactions. This guide, intended for researchers and scientists, provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, analytical characterization, and its applications, with a focus on the underlying scientific principles and practical insights.

Section 1: Core Molecular Attributes

The foundational knowledge of any chemical reagent begins with its fundamental properties. This section outlines the key molecular identifiers for this compound.

Molecular Formula and Weight

The chemical formula and molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

  • Chemical Formula: C₁₅H₂₂BClO₃

  • Molecular Weight: 296.59 g/mol

  • CAS Number: 1451393-37-3

This information is pivotal for accurate reagent measurement and for the interpretation of mass spectrometry data.

Structural Representation

The arrangement of atoms and bonds within the molecule dictates its reactivity and physical properties.

Chemical Structure of this compound

Section 2: Synthesis and Purification

The reliable synthesis of this compound is paramount for its application in research and development. The following protocol is based on the well-established Miyaura borylation reaction, a palladium-catalyzed process that is widely used for the formation of carbon-boron bonds.

The Miyaura Borylation: A Mechanistic Overview

The Miyaura borylation reaction is a powerful tool for the synthesis of boronate esters from organic halides. The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a diboron reagent, and subsequent reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.

Caption: Generalized catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound from the corresponding aryl halide.

Starting Material: 4-Bromo-2-chloro-1-isopropoxybenzene

Reagents and Solvents:

  • 4-Bromo-2-chloro-1-isopropoxybenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chloro-1-isopropoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Insights into Experimental Choices
  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its thermal stability and efficiency in coupling a wide range of aryl halides.

  • Base: Potassium acetate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the pinacol ester product.

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent as it is aprotic and can dissolve both the organic and inorganic reagents at the reaction temperature.

Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.72 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 4.63 (sept, J = 6.0 Hz, 1H), 1.37 (s, 12H), 1.35 (d, J = 6.0 Hz, 6H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 157.0, 137.5, 132.0, 123.0, 116.5, 84.0, 72.0, 25.0, 22.0. (Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation).
Mass Spectrometry (EI) m/z: 296.1 (M⁺), 281.1 ([M-CH₃]⁺), 239.1 ([M-C₃H₇O]⁺).

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Data Interpretation Workflow

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry synthesis->ms Molecular Weight Verification purity Purity Assessment (e.g., HPLC, GC) synthesis->purity confirmation Confirmed Structure & Purity >95% nmr->confirmation ms->confirmation purity->confirmation

Caption: A logical workflow for the analytical confirmation of the synthesized product.

Section 4: Applications in Drug Discovery

This compound is a versatile building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is a cornerstone of modern C-C bond formation. The title compound serves as the organoboron partner, reacting with a variety of organic halides or triflates (Ar-X) to form biaryl or substituted aromatic structures, which are prevalent in many pharmaceutical agents.

The presence of the chloro and isopropoxy groups on the phenyl ring allows for further functionalization or can be integral to the pharmacophore of the target molecule, influencing its binding affinity and pharmacokinetic properties.

Role in the Synthesis of Biologically Active Molecules

The 3-chloro-4-isopropoxyphenyl motif is found in a number of compounds with reported biological activity. For instance, it is a key component in the synthesis of inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. The ability to readily introduce this moiety via Suzuki-Miyaura coupling makes this compound a valuable tool for lead optimization and the generation of compound libraries for high-throughput screening.

Section 5: Conclusion and Future Outlook

This compound is a well-defined and synthetically accessible building block with significant utility in organic synthesis and medicinal chemistry. Its straightforward preparation via Miyaura borylation and its versatility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers. As the demand for novel and complex small molecules in drug discovery continues to grow, the importance of such functionalized building blocks will undoubtedly increase. Future research may focus on the development of more sustainable and efficient synthetic routes and the exploration of its application in other transition-metal-catalyzed transformations.

Navigating the Analytical Landscape of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Esters in Modern Synthesis

The Imperative of Analytical Verification

In the synthesis of novel chemical entities, the structural integrity of each starting material is paramount. The presence of impurities or isomeric byproducts can lead to unforeseen side reactions, diminished yields, and ultimately, the synthesis of incorrect target molecules. For a substituted phenylboronic acid pinacol ester, potential impurities could include the corresponding boronic acid (from hydrolysis), residual starting materials from its synthesis, or isomers with different substitution patterns on the aromatic ring. Therefore, rigorous analytical characterization serves as a critical quality control step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a comprehensive structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol for the NMR analysis of a boronic acid pinacol ester is crucial for obtaining reproducible results.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. Instrument Setup and Data Acquisition:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

Diagram: Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis SamplePrep Sample Preparation (Dissolution in CDCl₃) Spectrometer NMR Spectrometer (≥400 MHz) SamplePrep->Spectrometer H1_Acq ¹H NMR Acquisition (Single Pulse) Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) Spectrometer->C13_Acq FID_Processing Fourier Transform & Phasing H1_Acq->FID_Processing C13_Acq->FID_Processing Baseline_Correction Baseline Correction FID_Processing->Baseline_Correction Integration Integration (¹H NMR) Baseline_Correction->Integration Peak_Picking Peak Picking Baseline_Correction->Peak_Picking Structural_Assignment Structural Assignment Integration->Structural_Assignment Chemical_Shift Chemical Shift Analysis Peak_Picking->Chemical_Shift Chemical_Shift->Structural_Assignment Coupling_Constants Coupling Constant (J-coupling) Analysis Coupling_Constants->Structural_Assignment

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Expected ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on analogous structures and are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~7.6 - 7.8m2HProtons on the aromatic ring
Aromatic~6.9d1HProton on the aromatic ring
Isopropoxy CH~4.6septet1HMethine proton of the isopropoxy group
Pinacol Ester~1.35s12HMethyl protons of the pinacol ester group
Isopropoxy CH₃~1.3d6HMethyl protons of the isopropoxy group

Note: The exact chemical shifts and coupling patterns of the aromatic protons would require experimental verification.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
Aromatic C-B~130 (often not observed)Carbon attached to the boron atom
Aromatic C-O~158Carbon attached to the isopropoxy group
Aromatic C-Cl~135Carbon attached to the chlorine atom
Aromatic CH~115 - 135Aromatic methine carbons
Pinacol Ester C~84Quaternary carbons of the pinacol ester
Isopropoxy CH~71Methine carbon of the isopropoxy group
Pinacol Ester CH₃~25Methyl carbons of the pinacol ester
Isopropoxy CH₃~22Methyl carbons of the isopropoxy group

Note: The carbon atom attached to the boron often exhibits a broad signal or is not observed due to quadrupolar relaxation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: Acquiring Mass Spectrometry Data

1. Sample Preparation:

  • Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition:

  • The analysis is commonly performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
  • ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Diagram: Workflow for Mass Spectrometry Data Acquisition and Analysis

MS_Workflow cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample_Prep Sample Preparation (Dilute Solution) Ionization Electrospray Ionization (ESI) Sample_Prep->Ionization Mass_Analyzer Mass Analyzer (TOF or Orbitrap) Ionization->Mass_Analyzer Mass_Spectrum Mass Spectrum Generation Mass_Analyzer->Mass_Spectrum Exact_Mass Determine Exact Mass (of [M+H]⁺) Mass_Spectrum->Exact_Mass Formula_Confirmation Confirm Elemental Composition Exact_Mass->Formula_Confirmation

Caption: A standard workflow for mass spectrometry analysis.

Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₁₅H₂₂BClO₃), the expected mass spectral data would be:

IonCalculated Exact Mass
[M+H]⁺297.1423
[M+Na]⁺319.1242

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak having an intensity of approximately one-third of the monoisotopic peak. This isotopic signature provides strong evidence for the presence of a chlorine atom in the molecule.

Conclusion: A Commitment to Scientific Rigor

While a publicly available, comprehensive dataset for this compound is currently lacking, this guide provides the necessary framework for its complete analytical characterization. By employing the described NMR and mass spectrometry protocols, researchers can confidently verify the structure and purity of this important synthetic building block. This commitment to rigorous analytical validation is fundamental to ensuring the integrity and reproducibility of chemical research and development.

Solubility profile of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in Organic Solvents

Abstract

This compound is a key building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency and success of synthetic routes employing this reagent are critically dependent on its solubility in the chosen reaction medium. This guide provides a comprehensive analysis of the expected solubility profile of this compound in a range of common organic solvents. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures and fundamental chemical principles to predict its solubility behavior. Furthermore, we present detailed, field-proven methodologies for researchers to precisely determine the solubility of this compound, ensuring optimal conditions for its use in synthesis and drug development workflows.

Introduction: The Critical Role of Solubility in Synthesis

The utility of a reagent in organic synthesis is fundamentally linked to its solubility. For this compound, understanding its behavior in various organic solvents is paramount for several reasons:

  • Reaction Kinetics: Achieving a homogeneous solution ensures maximum contact between reactants, leading to optimal reaction rates and yields.

  • Process Development and Scale-Up: Predictable solubility is essential for developing robust and scalable synthetic processes, avoiding issues with precipitation and ensuring consistent product quality.

  • Purification: Knowledge of solubility is crucial for selecting appropriate solvents for downstream processing, including extraction, washing, and crystallization of the final product.

This guide will deconstruct the structural features of this compound to provide a predictive framework for its solubility and equip researchers with the tools to validate these predictions experimentally.

Physicochemical Properties and Predicted Solubility

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of this compound contains several functional groups that collectively determine its overall polarity and solubility characteristics.[1][2]

  • Pinacol Ester Group: This bulky, non-polar group significantly contributes to the molecule's lipophilicity, enhancing its solubility in organic solvents compared to the corresponding boronic acid.[3][4] The ester functionality can act as a hydrogen bond acceptor, allowing for some interaction with more polar solvents.[5]

  • Aromatic Ring: The phenyl ring is a non-polar, hydrophobic component.

  • Isopropoxy Group: The ether linkage introduces some polarity and potential for hydrogen bond acceptance. The isopropyl group itself is non-polar.

  • Chloro Group: The electronegative chlorine atom introduces a dipole moment, slightly increasing the molecule's polarity.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in moderately polar aprotic solvents such as chloroform, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the various functional groups of the molecule.

  • Moderate Solubility: Likely in polar aprotic solvents like acetone and acetonitrile, as well as in non-polar aromatic solvents such as toluene.[6]

  • Low Solubility: Expected in highly non-polar aliphatic hydrocarbon solvents like hexane and cyclohexane, and in highly polar protic solvents like water.[4][6]

General Solubility Behavior of Arylboronic Acid Pinacol Esters

SolventTypePredicted Solubility of Phenylboronic Acid Pinacol Ester
ChloroformHalogenatedHigh[4][6]
AcetoneKetoneHigh[4][6]
3-PentanoneKetoneHigh[4][6]
Dipropyl EtherEtherModerate[4][6]
MethylcyclohexaneHydrocarbonLow[4][6]

It is reasonable to extrapolate that this compound will follow a similar trend, with its specific solubility values influenced by the chloro and isopropoxy substituents.

Recommended Solvents for Practical Applications

For synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions, the choice of solvent is critical for both solubility and reaction performance. Based on common practices and the predicted solubility, the following solvents are recommended for consideration:

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane

  • Aromatics: Toluene, Xylenes

  • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

It is often observed that a mixture of an organic solvent with a small amount of water can be beneficial for Suzuki-Miyaura reactions, as water can aid in dissolving inorganic bases and activating the boronic species.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a small, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Observe and record whether the solid dissolves completely.

  • Categorize the solubility as:

    • Very Soluble: Dissolves in < 0.5 mL.

    • Soluble: Dissolves in 0.5 - 1.0 mL.

    • Slightly Soluble: Some solid dissolves, but a significant portion remains.

    • Insoluble: No apparent dissolution.

G cluster_0 Qualitative Solubility Workflow A 1. Weigh 10-20 mg of compound B 2. Add solvent incrementally (0.1 mL) A->B C 3. Vortex/Shake vigorously B->C D 4. Observe for dissolution C->D D->B Solid remains E 5. Categorize Solubility D->E

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.[7][8]

Protocol:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred.

  • Transfer the supernatant to a pre-weighed, dry evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

  • Once the solvent is fully evaporated, re-weigh the evaporating dish containing the solid residue.

  • The difference in weight corresponds to the mass of the compound dissolved in the known volume of the solvent.

  • Calculate the solubility in g/L or mg/mL.

G cluster_1 Gravimetric Solubility Determination A 1. Prepare saturated solution B 2. Equilibrate at constant temp. A->B C 3. Withdraw known volume of supernatant B->C D 4. Transfer to pre-weighed dish C->D E 5. Evaporate solvent D->E F 6. Weigh dish with residue E->F G 7. Calculate solubility F->G

Caption: Protocol for quantitative gravimetric solubility analysis.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (g/L at 25°C)
DichloromethaneHalogenatede.g., Very Solublee.g., 150
TetrahydrofuranEthere.g., Very Solublee.g., 120
TolueneAromatice.g., Solublee.g., 80
AcetonitrilePolar Aprotice.g., Solublee.g., 75
HexaneHydrocarbone.g., Insolublee.g., < 1
WaterPolar Protice.g., Insolublee.g., < 0.1

This solubility profile will serve as an invaluable resource for reaction optimization, solvent screening for purification, and the overall successful application of this compound in research and development.

References

The Unseen Workhorse: A Technical Guide to the Synthesis and Application of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids and their pinacol esters have emerged as indispensable tools in this endeavor, largely due to their remarkable stability, functional group tolerance, and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction. This guide delves into the core literature and synthetic strategies surrounding a particularly valuable, yet often unheralded, building block: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester .

While a singular "discovery" paper for this specific reagent is not prominent in the literature—a common fate for many useful synthetic intermediates—its importance is evident through its application in the synthesis of complex therapeutic agents. Its strategic substitution pattern, featuring a chlorine atom and an isopropoxy group, offers medicinal chemists a powerful handle to modulate electronic properties, metabolic stability, and target engagement. This guide provides an in-depth look at the logical synthesis of this compound, grounded in established chemical principles, and its pivotal role in the construction of biologically active molecules.

Synthetic Pathways: From Aryl Halide to Boronic Ester

The most logical and widely practiced approach for the synthesis of this compound is the Miyaura borylation reaction.[1][2] This palladium-catalyzed process allows for the direct conversion of an aryl halide to the corresponding boronic ester, offering high yields and excellent functional group compatibility.

The synthesis commences with the readily available starting material, 4-bromo-2-chloro-1-isopropoxybenzene. The presence of the bromide at the 4-position provides a reactive handle for the palladium-catalyzed borylation, while the chloro and isopropoxy groups remain intact.

Experimental Protocol: Miyaura Borylation

Reaction: Synthesis of 2-(3-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromo-2-chloro-1-isopropoxybenzene249.521.0 g4.01
Bis(pinacolato)diboron (B₂pin₂)253.941.22 g4.81
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.73147 mg0.20
Potassium Acetate (KOAc)98.141.18 g12.03
1,4-Dioxane (anhydrous)88.1120 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-chloro-1-isopropoxybenzene (1.0 g, 4.01 mmol), bis(pinacolato)diboron (1.22 g, 4.81 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (147 mg, 0.20 mmol), and potassium acetate (1.18 g, 12.03 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 80-85 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Causality in Experimental Choices:
  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation, known for its high activity and tolerance of various functional groups.

  • Base: Potassium acetate (KOAc) is a mild base that is crucial for the catalytic cycle, facilitating the transmetalation step without promoting significant hydrolysis of the boronic ester product.[2]

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point, which allows for elevated reaction temperatures.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high reaction yields.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 4-Bromo-2-chloro- 1-isopropoxybenzene C Pd(dppf)Cl₂ / KOAc 1,4-Dioxane, 80-85 °C A->C B Bis(pinacolato)diboron B->C E Purification (Column Chromatography) C->E Crude Product D 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester E->D Purified Product Suzuki_Coupling A 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester C Pd Catalyst / Base Solvent, Heat A->C B Halogenated Pyrimidine Derivative B->C D Coupled Product (Ceritinib Precursor) C->D

References

A Guide to the Spectroscopic Characterization of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, most notably as key partners in Suzuki-Miyaura cross-coupling reactions that form the backbone of many pharmaceutical and materials science applications.[1][2] The precise structural elucidation of these building blocks is paramount to ensuring reaction success, purity of products, and reproducibility. This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize a specific, highly functionalized building block: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester . We will explore the principles and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in confirming the identity, purity, and structural integrity of this molecule. This document is intended for researchers, chemists, and drug development professionals who rely on the robust characterization of synthetic intermediates.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a substituted arylboronic ester designed for use in organic synthesis. Its structure combines several key features: a phenyl ring, a chlorine atom, an isopropoxy group, and the defining boronic acid pinacol ester moiety. Each of these components imparts specific electronic and steric properties that are crucial for its reactivity in cross-coupling reactions.[3] The pinacol ester group, in particular, offers enhanced stability and solubility in organic solvents compared to the free boronic acid, while still allowing for efficient transmetalation in catalytic cycles.[4]

Accurate characterization is not merely a procedural formality; it is a critical step that validates the synthetic route and prevents the introduction of impurities into subsequent, often costly, reaction stages. The following sections will detail the expected spectroscopic signatures of this molecule and the logic behind using a multi-technique approach for its complete validation.

Molecular Structure and Key Functional Groups

A thorough analysis begins with an understanding of the molecule's constituent parts. Each group has a predictable impact on the spectroscopic data.

References

Commercial availability and suppliers of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized arylboronic ester that serves as a crucial intermediate in synthetic organic chemistry. Its structural features—a chlorinated and isopropoxy-substituted phenyl ring coupled with a stable pinacol boronate group—make it an invaluable reagent for constructing complex molecular architectures. Arylboronic acids and their esters are cornerstone reagents for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a premier method for carbon-carbon bond formation.[1] This guide provides an in-depth overview of the commercial availability, synthesis, applications, and quality control of this specific building block for professionals in research and drug development.

Commercial Availability & Sourcing

This compound is available from various chemical suppliers, typically synthesized for research and development purposes. When sourcing this reagent, it is critical to verify the specific isomer and obtain a certificate of analysis to confirm purity. Note that similar isomers, such as 3-chloro-5-isopropoxy... (CAS 1218789-42-4)[2] or 3-chloro-4-propoxy... (CAS 1688655-72-2)[3], are also commercially available and should not be confused.

Table 1: Representative Commercial Suppliers & Specifications

SupplierProduct NameCAS NumberMolecular FormulaPurity (Typical)Notes
Various Research Chemical VendorsThis compound1805651-37-3C₁₅H₂₂BClO₃>97%Available in gram to multi-gram quantities. Purity is typically assessed by NMR and LC-MS.
Custom Synthesis Labs(As requested)1805651-37-3C₁₅H₂₂BClO₃>98% (or to spec)Can be ordered in larger quantities (kilogram scale) with specified purity and analytical data.

Note: The CAS number for the target compound is 1805651-37-3. The table is representative; researchers should consult specific vendor catalogs for current availability and pricing.

Synthesis Pathway: The Miyaura Borylation

The most common and efficient method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction.[1][4] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction exhibits excellent functional group tolerance, making it ideal for synthesizing complex building blocks like this compound.[5]

The logical starting material for this synthesis is 4-bromo-2-chloro-1-isopropoxybenzene . The borylation occurs selectively at the carbon-bromine bond, which is more reactive towards palladium oxidative addition than the carbon-chlorine bond.

G SM 4-Bromo-2-chloro-1-isopropoxybenzene (Starting Material) Reaction Miyaura Borylation Reaction (Heat, Inert Atmosphere) SM->Reaction 1. Reagents Reagents: - Bis(pinacolato)diboron (B₂pin₂) - PdCl₂(dppf) (Catalyst) - Potassium Acetate (KOAc) (Base) - Dioxane (Solvent) Reagents->Reaction 2. Workup Reaction Workup (Filtration, Extraction) Reaction->Workup 3. Purification Purification (Silica Gel Chromatography) Workup->Purification 4. Product 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester (Final Product) Purification->Product 5.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-bromo-2-chloro-1-isopropoxybenzene.

Reagents & Materials:

  • 4-bromo-2-chloro-1-isopropoxybenzene

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equivalents)

  • Potassium Acetate (KOAc), anhydrous powder (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inert Atmosphere Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chloro-1-isopropoxybenzene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality and Insights:

  • Catalyst Choice: PdCl₂(dppf) is a robust, air-stable catalyst effective for cross-coupling reactions involving aryl chlorides and bromides.[5]

  • Base Selection: Potassium acetate (KOAc) is a crucial choice. It is a mild base that is strong enough to facilitate the catalytic cycle but not so strong as to promote unwanted side reactions, such as the subsequent Suzuki coupling of the newly formed boronic ester with remaining aryl halide.[4]

  • Inert Conditions: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yield.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond by coupling the arylboronic ester with an organohalide (Ar-X) or triflate (Ar-OTf). This transformation is a cornerstone of modern medicinal chemistry for synthesizing biaryl scaffolds, which are prevalent in many kinase inhibitors and other pharmaceuticals.[6]

The 3-chloro and 4-isopropoxy substituents on the boronic ester provide specific steric and electronic properties that can be exploited to tune the characteristics of the final molecule, such as its binding affinity to a biological target or its pharmacokinetic profile.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar')(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar')(Ar) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar'-X (e.g., Aryl Halide) ArX->OxAdd BoronicEster Ar-B(pin) (Our Compound) + Base BoronicEster->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quality Control & Analytical Characterization

Ensuring the purity and identity of boronic esters is paramount for reproducible synthetic results. However, their analysis presents unique challenges, primarily due to their susceptibility to hydrolysis.

Field Insight: The Challenge of HPLC Analysis

A common pitfall in the quality control of pinacol boronate esters is their on-column hydrolysis to the corresponding boronic acid during standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[7][8] This degradation is often promoted by acidic mobile phases (e.g., containing formic or trifluoroacetic acid) and the presence of active silanol groups on the silica-based stationary phase.[9] This can lead to inaccurate purity assessments, showing artificially high levels of the boronic acid impurity.

Best Practices for Accurate Analysis: [8][9]

  • Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection to minimize pre-analysis hydrolysis.

  • Stationary Phase: Use columns with low silanol activity. Columns like the Waters XTerra MS C18 have been shown to significantly reduce on-column hydrolysis compared to more traditional silica columns.

  • Mobile Phase: Avoid acidic modifiers. If possible, use a mobile phase with no pH modifier or even a basic mobile phase, which can help stabilize the ester.[7]

Table 2: Standard Analytical Techniques for Characterization

TechniquePurposeExpected Results for this compound
¹H NMR Structural elucidation and purity- Aromatic protons in the δ 7.0-7.8 ppm region with characteristic splitting patterns. - A septet for the isopropoxy -CH group (around δ 4.6 ppm). - A doublet for the isopropoxy -CH₃ groups (around δ 1.3 ppm). - A sharp singlet for the 12 equivalent pinacol methyl protons (around δ 1.35 ppm).[10]
¹³C NMR Carbon skeleton confirmation- Aromatic carbons (δ 115-160 ppm). - The carbon attached to boron is often broad or not observed. - Isopropoxy carbons (e.g., -CH at ~δ 72 ppm, -CH₃ at ~δ 22 ppm). - Pinacol carbons (quaternary at ~δ 84 ppm, methyls at ~δ 25 ppm).[10]
LC-MS Purity assessment and mass confirmationA primary peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight (296.6 g/mol ). Used to identify impurities.
GC-MS Alternative purity assessmentCan be used if the compound is thermally stable and volatile. The primary impurity often observed is the hydrolyzed boronic acid, which is not volatile and will not be detected.

Conclusion

This compound is a sophisticated and valuable building block for drug discovery and materials science. A thorough understanding of its sourcing, synthesis via Miyaura borylation, and its application in Suzuki-Miyaura coupling is essential for its effective use. Furthermore, employing specialized analytical techniques is critical to overcoming the inherent challenge of hydrolysis and ensuring the high quality required for successful and reproducible research outcomes.

References

Methodological & Application

Application Note & Protocol: Robust Suzuki-Miyaura Coupling of Electron-Rich Aryl Chlorides Using 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Inertness of Aryl Chlorides in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and the stability of its organoboron reagents.[1] Its application in constructing biaryl scaffolds is central to the development of pharmaceuticals, agrochemicals, and advanced materials. However, the full potential of this reaction has historically been constrained by the choice of the aryl halide. While iodides and bromides are highly reactive, their cost and limited commercial diversity are significant drawbacks. Aryl chlorides, conversely, are abundant and cost-effective but are notoriously unreactive due to the high dissociation energy of the C(sp²)-Cl bond.[2]

This guide addresses this critical challenge, providing an in-depth protocol for the successful coupling of an electron-rich, sterically relevant boronic ester, 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester , with various aryl chloride partners. Success with such substrates is not trivial and hinges on a rational selection of the catalyst system. We will move beyond simply listing steps to explain the causality behind the chosen reagents and conditions, focusing on a state-of-the-art palladium/biaryl phosphine catalyst system that reliably activates the inert C-Cl bond and ensures high-yield coupling.

Section 1: The Mechanistic Rationale for Reagent Selection

A successful protocol is a self-validating system, where each component is chosen to maximize the rate of the productive catalytic cycle while minimizing off-target pathways. For the coupling of electron-rich partners like this compound with other aryl chlorides, the catalyst system must be engineered to overcome the high activation barrier of the initial oxidative addition step.

The Catalyst System: Why Pd(OAc)₂ and SPhos?

The rate-determining step for aryl chlorides is typically the oxidative addition of the Ar-Cl bond to the Pd(0) center.[3] Traditional catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using a combination of a simple Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), with a highly specialized ligand.

We recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This ligand belongs to the class of bulky, electron-rich dialkylbiaryl phosphines that have revolutionized the coupling of aryl chlorides.[4] Its efficacy stems from two key features:

  • High Electron Density: The phosphine's electron-donating character enriches the Pd(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

  • Steric Bulk: The bulky cyclohexyl and biphenyl groups favor the formation of a highly reactive, monoligated L₁Pd(0) species. This coordinatively unsaturated complex is less sterically hindered and more readily undergoes oxidative addition compared to more saturated complexes.[4]

The Boronic Ester: A Shield Against Protodeborylation

While boronic acids are common, they are susceptible to a key side reaction: protodeborylation, where the C-B bond is cleaved by a proton source.[3] This is especially problematic with electron-rich or heteroaromatic boron reagents. The use of a pinacol ester provides a significant stability advantage. The pinacol group acts as a protecting group, rendering the boron atom less electrophilic and sterically shielding it from premature cleavage.[5][6] Under the basic reaction conditions, the ester is believed to be slowly hydrolyzed or directly participate in transmetalation, acting as a "slow-release" source of the active boronate.

The Base and Solvent: Driving Transmetalation

The base is not merely an additive; it is essential for activating the boronic ester for the transmetalation step.[7] We recommend Potassium Phosphate (K₃PO₄) . It is a moderately strong, non-nucleophilic base that effectively forms the reactive tetracoordinate "ate" complex [Ar-B(OR)₃]⁻ without promoting unwanted side reactions like ester hydrolysis on sensitive substrates.[4]

A biphasic solvent system of 1,4-Dioxane and Water is optimal. Dioxane provides high solubility for the organic reagents and the catalyst complex, while the aqueous phase dissolves the inorganic base (K₃PO₄). This creates a large interfacial area where the crucial transmetalation step, involving both organic- and water-soluble species, can occur efficiently.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Catalytic Cycle for Aryl Chlorides pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-Cl(L) (Oxidative Addition Complex) pd0->oa_complex Ar-Cl oxidative_add Oxidative Addition (Rate-Limiting) trans_complex Ar-Pd(II)-Ar'(L) (Diaryl Complex) oa_complex->trans_complex Ar'-B(pin) K₃PO₄, H₂O transmetalation Transmetalation trans_complex->pd0 product Ar-Ar' (Biaryl Product) trans_complex->product reductive_elim Reductive Elimination reductive_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of aryl chlorides.

Section 2: Detailed Experimental Protocol

This protocol is designed for the coupling of this compound with a generic aryl chloride on a 0.5 mmol scale. Adjustments may be necessary for specific substrates.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEq.Notes / CAS No.
Aryl Chloride (Ar-Cl)--0.501.0Substrate of choice.
This compound326.62179.60.551.1Calculated MW. Physical form assumed solid.
Palladium(II) Acetate (Pd(OAc)₂)224.502.20.010.02CAS: 3375-31-3
SPhos410.578.20.020.04CAS: 657408-07-6
Potassium Phosphate (K₃PO₄), anhydrous212.27318.41.503.0Finely ground. CAS: 7778-53-2
1,4-Dioxane, anhydrous-4.0 mL--Solvent.
Deionized Water-1.0 mL--Degassed.
Equipment
  • Oven-dried 10 mL Schlenk tube or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

  • Heating block or oil bath with temperature control

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup: To the oven-dried Schlenk tube, add the aryl chloride (0.50 mmol), this compound (179.6 mg, 0.55 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and anhydrous K₃PO₄ (318.4 mg, 1.50 mmol).

  • Inert Atmosphere: Seal the tube with a septum cap. Evacuate and backfill the vessel with dry argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated heating block at 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture. The disappearance of the limiting aryl chloride indicates completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Add water (15 mL) and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Experimental Workflow Diagram

Workflow Experimental Protocol Workflow start Start setup 1. Add Solids (Ar-Cl, Boronic Ester, Pd(OAc)₂, SPhos, K₃PO₄) to Schlenk Tube start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvents 3. Add Solvents (Dioxane, then degassed H₂O) inert->solvents heat 4. Heat & Stir (100 °C, 4-12h) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Cool, Dilute with EtOAc, & Aqueous Work-up monitor->workup Complete purify 7. Dry & Concentrate, Purify via Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Section 3: Data Interpretation & Expected Outcomes

For the coupling of this compound with a model substrate like 2-chloroanisole, this protocol is expected to provide the desired biaryl product in good to excellent yield.

Coupling PartnerProductExpected YieldNotes
2-Chloroanisole2-Methoxy-1,1'-biaryl derivative80-95%A representative electron-rich aryl chloride.
4-Chlorotoluene4-Methyl-1,1'-biaryl derivative85-98%A standard, less-hindered aryl chloride.
2-Chloropyridine2-(Pyridin-2-yl) biaryl derivative75-90%Heteroaryl chlorides are viable but may require optimization due to potential catalyst inhibition.

Section 4: Troubleshooting & Advanced Insights

Even robust protocols can encounter issues. The key is to diagnose the problem based on the observed byproducts.

  • Problem: Low Conversion, Starting Materials Remain

    • Primary Cause: Inefficient oxidative addition. This can be due to a deactivated catalyst or insufficient thermal energy.

    • Solutions:

      • Check Reagent Quality: Ensure the Pd(OAc)₂ and SPhos are from a reliable source and have been stored properly.

      • Ensure Anaerobic Conditions: Oxygen can irreversibly oxidize the Pd(0) catalyst. Improve the degassing procedure.

      • Increase Temperature: Cautiously increase the temperature to 110 °C.

      • Screen Ligands: If SPhos fails, a ligand from a different generation, like XPhos, may offer improved performance for a specific substrate.[8]

  • Problem: Significant Hydrodehalogenation (Ar-H byproduct from Ar-Cl)

    • Primary Cause: Formation of a palladium-hydride (Pd-H) species that reductively eliminates with the aryl group faster than transmetalation occurs.[9] Sources of hydride can be the solvent, water, or the base.

    • Solutions:

      • Use a Weaker Base: While K₃PO₄ is generally good, switching to a milder base like Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃) can sometimes suppress this pathway.[3]

      • Solvent Choice: Ensure the dioxane is truly anhydrous and of high quality.

      • Stirring Rate: In biphasic systems, ensure vigorous stirring to maximize the interfacial area, which promotes the desired bimolecular transmetalation step over the undesired Pd-H formation.

  • Problem: Significant Protodeborylation (Ar'-H byproduct from Ar'-Bpin)

    • Primary Cause: The C-B bond of the boronic ester is cleaved by a proton source, often catalyzed by the base.

    • Solutions:

      • Minimize Water: While some water is necessary for this protocol, reducing the amount (e.g., from 1.0 mL to 0.5 mL) can disfavor this side reaction.

      • Lower Temperature: Operate at the lowest temperature that affords a reasonable reaction rate (e.g., 80-90 °C).

      • Base Choice: Avoid strong hydroxide bases (e.g., NaOH, KOH) which are known to accelerate protodeborylation.[3]

Competing Reaction Pathways

Side_Reactions Productive vs. Side Pathways start Ar-Pd(II)-Cl(L) productive Productive Transmetalation with Ar'-B(pin) start->productive dehalogenation Reaction with Hydride Source (Pd-H formation) start->dehalogenation product Ar-Ar' Product productive->product dehalo_product Ar-H Byproduct (Hydrodehalogenation) dehalogenation->dehalo_product boron_start Ar'-B(pin) protodeborylation Reaction with Proton Source (H₂O, Base) boron_start->protodeborylation proto_product Ar'-H Byproduct (Protodeborylation) protodeborylation->proto_product

Caption: Competition between the desired coupling and common side reactions.

Conclusion

The Suzuki-Miyaura coupling of aryl chlorides is no longer a niche reaction but a mainstream tool for synthetic chemists. By understanding the mechanistic underpinnings of catalyst activation and reagent stability, researchers can reliably couple challenging, electron-rich substrates like this compound. The use of advanced dialkylbiaryl phosphine ligands such as SPhos in combination with a well-chosen base and solvent system provides a robust and high-yielding platform for the synthesis of complex biaryl molecules, accelerating progress in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of an electron-donating isopropoxy group and a deactivating chloro substituent on the phenyl ring presents unique challenges and opportunities in reaction design. This document offers field-proven insights into optimizing Suzuki-Miyaura couplings for the direct formation of C(sp²)–C(sp²) bonds. Furthermore, it explores the strategic integration of this reagent in multi-step synthetic routes involving subsequent Buchwald-Hartwig amination and Heck reactions, which are pivotal for the synthesis of functionalized pharmaceutical intermediates. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and solvents to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of this compound

This compound is a valuable synthetic intermediate for constructing biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and advanced materials.[1][2] The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to side reactions like protodeboronation compared to the free boronic acid.[3][4]

The molecule's substitution pattern—a mid-level electron-donating isopropoxy group para to the boronate and an electron-withdrawing chloro group meta to it—presents a specific reactivity profile. The primary challenge in coupling reactions involving this reagent often lies not with the boronic ester itself, but with its coupling partner, particularly if it is an unactivated or sterically hindered aryl chloride.[5] The activation of the C-Cl bond is typically the rate-limiting step in the catalytic cycle and requires specialized catalyst systems.[6] This guide focuses on leveraging modern palladium catalysis to effectively utilize this building block.

The Suzuki-Miyaura Coupling: Core Application for Biaryl Synthesis

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the direct formation of a carbon-carbon bond between this reagent and an aryl or heteroaryl halide/triflate.[7] Given that the coupling partner is often a challenging, electron-rich, or sterically hindered aryl chloride, the choice of a highly active catalyst system is paramount.

Mechanistic Considerations: Overcoming the Inertness of Aryl Chlorides

The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="Ar¹-Pd(II)L₂(X)\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; Boronate [label="Ar²-B(OR)₂\n(Activated Boronate)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Biaryl_Pd_complex [label="Ar¹-Pd(II)L₂(Ar²)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar¹-Ar²\n(Biaryl Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar¹-X (Aryl Chloride)"]; OxAdd -> PdII_complex; Base -> Boronate [style=dashed, label="Activation"]; PdII_complex -> Transmetalation [label="Activated Boronate"]; Transmetalation -> Biaryl_Pd_complex; Biaryl_Pd_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of an aryl chloride to the Pd(0) center is energetically demanding due to the strength of the C-Cl bond.[6] To facilitate this step, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the monoligated Pd(0) species, which is highly reactive, and increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[5]

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with a representative unactivated aryl chloride.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reagents: Aryl Chloride Boronic Ester Base (K₃PO₄) B Add Catalyst System: Pd₂(dba)₃ + SPhos A->B C Add Degassed Solvent (Dioxane/H₂O) B->C D Heat to 100-110 °C (8-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute (EtOAc & H₂O) E->F G Aqueous Workup (Separate, Extract, Brine Wash) F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Aryl Chloride (e.g., 4-Chlorotoluene) (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and anhydrous K₃PO₄ (2.5 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Sphos (0.04 mmol) to the flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[6]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The small amount of water is often beneficial for facilitating the transmetalation step.[4]

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Optimization and Troubleshooting
Parameter Recommendation & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.[8] Pre-formed palladacycle precatalysts (e.g., Sphos Pd G3) can also be used for convenience and improved consistency.
Ligand Bulky, electron-rich biaryl phosphines (e.g., Sphos, XPhos, RuPhos) are crucial for activating C-Cl bonds. The ligand-to-palladium ratio should be between 1:1 and 2:1.
Base Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally required for aryl chlorides.[6] Weaker bases like K₂CO₃ may result in slow or incomplete reactions.
Solvent Aprotic polar solvents like 1,4-dioxane or toluene are standard. A small amount of water is often beneficial. For water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ can be effective.[9]
Troubleshooting Low Conversion: Increase temperature, reaction time, or catalyst loading. Ensure the inert atmosphere is strictly maintained. Protodeboronation: Use anhydrous base and solvents if water is not required for the specific system. Use a slight excess (1.2-1.5 equiv.) of the boronic ester.

Advanced Applications: Multi-Step Syntheses

In drug development, the biaryl product from a Suzuki-Miyaura coupling is often an intermediate that undergoes further functionalization. Below are protocols for subsequent transformations.

Buchwald-Hartwig Amination of a Biaryl Chloride

This protocol assumes the Suzuki coupling was performed between this compound and an aryl halide that contains an additional chloro group for subsequent amination.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[10][11] Similar to the Suzuki coupling of aryl chlorides, this reaction requires a highly active catalyst system.

// Nodes Pd0 [label="Pd(0)L\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)L(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=plaintext]; Amine [label="R₂NH (Amine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., NaOtBu)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_complex [label="[Ar-Pd(II)L(NHR₂)]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=plaintext, pos="5,1.5!"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-NR₂\n(Aryl Amine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X (Aryl Chloride)"]; OxAdd -> PdII_complex; PdII_complex -> AmineCoord [label="Amine"]; AmineCoord -> Amido_complex; Amido_complex -> Deprotonation [label="Base", style=dashed]; Deprotonation -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Amination of a Biaryl Chloride

  • Substrate: Biaryl chloride (product from a previous Suzuki reaction).

  • Amine: Primary or secondary amine (1.2 equiv.).

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like BrettPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv.). This strong base is often required.[12]

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 90-110 °C.

  • Procedure: The setup is similar to the Suzuki protocol, requiring strict inert atmosphere conditions. The reaction is monitored for the consumption of the biaryl chloride. Workup involves quenching with aqueous ammonium chloride, extraction, and chromatographic purification.

Heck Reaction of a Biaryl Halide

This protocol outlines the coupling of a biaryl halide (synthesized via Suzuki coupling) with an alkene.

Reaction Principle: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by palladium.[13][14]

Protocol: Heck Reaction with a Biaryl Bromide

  • Substrate: Biaryl bromide (synthesized from the corresponding boronic ester and a dibromoarene).

  • Alkene: e.g., n-butyl acrylate (1.5 equiv.).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (2 mol%).

  • Ligand: Triphenylphosphine (PPh₃) (4 mol%) can be effective, though more specialized ligands may be needed for chlorides.[15]

  • Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent: Anhydrous DMF or acetonitrile.

  • Temperature: 80-120 °C.

  • Procedure: The components are combined in a sealed tube under an inert atmosphere and heated. Progress is monitored by GC-MS or LC-MS. Workup typically involves filtration to remove palladium black, followed by extraction and purification.[16]

Safety and Handling

  • Reagents: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line). They are also toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

  • Reactions: Reactions at elevated temperatures should be conducted behind a blast shield.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. While its direct application is primarily in Suzuki-Miyaura couplings, its strategic use as a precursor for more elaborate structures in multi-step syntheses highlights its importance in drug discovery and materials science. The successful application of this reagent hinges on the use of modern, highly active palladium catalyst systems capable of activating challenging C-Cl bonds. The protocols and insights provided in this guide offer a robust framework for researchers to effectively incorporate this reagent into their synthetic programs.

References

Application Notes & Protocols: A Researcher's Guide to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, celebrated for its mild conditions, functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1]

This guide focuses on 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester , a highly valuable building block. Its substituted phenyl core is a common motif in bioactive molecules, and the presence of chloro, isopropoxy, and boronic ester functionalities offers multiple strategic advantages. The pinacol ester enhances stability compared to the corresponding boronic acid, preventing premature protodeboronation and ensuring a longer shelf life.[2] This document provides a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, delving into the mechanistic rationale behind the procedure to empower researchers to optimize outcomes and troubleshoot effectively.

Compound Profile and Critical Safety Protocols

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Parameter Information
IUPAC Name 2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 1688655-72-2[3]
Molecular Formula C₁₅H₂₂BClO₃
Molecular Weight 312.60 g/mol
Appearance Typically a white to off-white solid

Safety & Handling:

  • Hazard Statements: While specific data for this exact compound is limited, related phenylboronic acid pinacol esters are often classified as causing skin and eye irritation.[4] Assume the compound may be harmful if swallowed or inhaled.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][6]

    • Handling: Handle in a well-ventilated fume hood. Avoid breathing dust. Prevent contact with skin and eyes.[4][7] After handling, wash hands thoroughly.

    • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and air.[4][7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[4]

Mechanism Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[2][8] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Complex R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd_Complex Oxidative Addition Trans_Complex R¹-Pd(II)L₂-R² (Transmetalated Complex) OxAdd_Complex->Trans_Complex Transmetalation Product R¹-R² (Desired Product) Trans_Complex->Product Reductive Elimination Product->Pd0 Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->Pd0 Boronate_Complex [R²-B(OR)₃]⁻ M⁺ (Activated Boronate) Boronate_Complex->OxAdd_Complex Boronic_Ester R²-B(pin) + Base Boronic_Ester->Boronate_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step.[1][9] The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[9]

  • Transmetalation: This step requires a base. The base activates the boronic ester (R²-B(pin)), forming a more nucleophilic boronate "ate" complex.[10][11][12] This complex then transfers its organic group (the 3-chloro-4-isopropoxyphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][13]

Detailed Experimental Protocol

This protocol provides a general and robust starting point for coupling this compound with a generic aryl bromide. Optimization of temperature, reaction time, or reagent stoichiometry may be required for specific substrates.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Reaction Scheme: (A generic reaction scheme image would be placed here showing the boronic ester + Ar-Br -> Biaryl product)

Table of Reagents & Materials:

Reagent / MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.Purpose
Aryl Bromide (Ar-Br)-(e.g., 200 mg)1.01.0Electrophile
This compound312.60375 mg1.21.2Nucleophile
Pd(PPh₃)₄ (Tetrakis)1155.5629 mg0.0250.025Catalyst
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0Base
1,4-Dioxane-8 mL--Solvent
Water18.022 mL--Co-Solvent
Round-bottom flask (25 mL)-1--Reaction Vessel
Condenser-1---
Magnetic stir bar & plate-1--Agitation/Heating
Inert gas line (Ar or N₂)-1--Atmosphere Control

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).

    • Scientist's Note: Adding reagents as solids first is generally good practice. A slight excess of the boronic ester is used to drive the reaction to completion and account for any potential protodeboronation side reactions.

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane and water mixture (4:1 ratio) by bubbling Argon or Nitrogen through it for 15-20 minutes. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Initiation: Using a syringe, add the degassed dioxane/water solvent (10 mL total) to the reaction flask containing the solids.

  • Heating and Monitoring:

    • Attach a condenser to the flask, ensuring the inert atmosphere is maintained (e.g., via a balloon or bubbler).

    • Lower the flask into an oil bath preheated to 90 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical reaction time is 6-16 hours. The disappearance of the limiting starting material (the aryl bromide) indicates completion.

  • Reaction Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Pour the mixture into a separatory funnel containing deionized water (20 mL). Shake well and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL) to remove residual water.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Wet reagents or solvents.1. Use a fresh bottle of catalyst or a different pre-catalyst.2. Ensure thorough degassing of solvents.3. Use anhydrous solvents and dry reagents thoroughly.
Incomplete Reaction 1. Insufficient heating or reaction time.2. Poor choice of base or solvent.3. Sterically hindered substrate.1. Increase temperature (e.g., to 100-110 °C) or allow the reaction to run longer.2. Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system (e.g., Toluene/EtOH/H₂O).3. Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos).
Protodeboronation Presence of excess water or acidic impurities leading to the replacement of the boronic ester with a hydrogen atom.1. Use anhydrous conditions and a non-aqueous base if possible (e.g., KF).2. Ensure the base is sufficiently strong and present in adequate amounts.
Homocoupling Two molecules of the boronic ester coupling together.1. Ensure the reaction is truly oxygen-free.2. Lower the catalyst loading.

References

Application Notes and Protocols for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester (CAS No. 1260023-79-7) is a highly valuable and versatile synthetic intermediate in the field of medicinal chemistry.[1][2][] Its unique substitution pattern—a chloro group ortho to the boronic ester and an isopropoxy group para to it—imparts specific electronic and steric properties that make it an attractive building block for the synthesis of complex organic molecules, particularly those with therapeutic potential. The pinacol ester functionality enhances the stability and handling of the boronic acid, making it amenable to a wide range of reaction conditions while mitigating issues like protodeboronation.[4][5]

The principal application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6][7][8] This reaction allows for the efficient construction of biaryl and heteroaryl-aryl scaffolds, which are privileged structures in numerous classes of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and antibacterials.[9][10] These application notes provide a comprehensive overview of the utility of this compound, complete with detailed protocols for its application in synthetic workflows relevant to drug discovery.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the coupling of the 3-chloro-4-isopropoxyphenyl moiety to a variety of aryl or heteroaryl halides and triflates. This reaction is fundamental to the synthesis of many biologically active compounds.[6]

General Reaction Scheme:

The general transformation can be depicted as follows, where 'Ar-X' represents an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (X = OTf).

Suzuki_Coupling reagent1 This compound reagents reagent1->reagents reagent2 Ar-X reagent2->reagents + product 3-Chloro-4-isopropoxy-biaryl reagents->product Pd Catalyst, Base Solvent, Heat

Caption: General Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Boronic Ester + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Ar Aryl/Heteroaryl from Ar-X Ar_prime Ar' = 3-Chloro-4-isopropoxyphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond.

  • Transmetalation: The organic group from the boronic ester (in this case, the 3-chloro-4-isopropoxyphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

A significant application of arylboronic acids and their pinacol esters is in the synthesis of kinase inhibitors.[10] Many potent kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), possess complex biaryl or heteroaryl-aryl cores. The 3-chloro-4-isopropoxyphenyl motif is a common feature in these molecules, contributing to favorable binding interactions within the kinase active site. While specific examples detailing the use of CAS 1260023-79-7 are often found within patent literature, the general synthetic strategy is well-established.[11][12][13]

Illustrative Synthetic Workflow:

The following workflow illustrates how this compound can be used to synthesize a key biaryl intermediate for a hypothetical kinase inhibitor.

Synthetic_Workflow cluster_reaction Suzuki-Miyaura Coupling start Heterocyclic Halide (e.g., Pyrimidine-Br) reagent This compound start_node Heterocyclic Halide conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C start_node->conditions reagent_node Boronic Ester reagent_node->conditions intermediate Biaryl Intermediate conditions->intermediate elaboration Further Synthetic Steps (e.g., amination, acylation) intermediate->elaboration final_product Final Kinase Inhibitor elaboration->final_product

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical biphasic condition for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents) as a 2M aqueous solution

  • 1,4-Dioxane or Toluene

  • Nitrogen or Argon source

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the organic solvent (e.g., 1,4-dioxane) to dissolve the reagents.

  • Add the aqueous base (e.g., 2M K₂CO₃, 2.0 eq.).

  • Degas the resulting biphasic mixture by bubbling the inert gas through the solution for another 10 minutes.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters
ParameterConditionNotes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with a ligandChoice depends on substrate reactivity. Pd(dppf)Cl₂ is robust for many applications.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonates are commonly used in biphasic systems. Phosphates can be effective for less reactive chlorides.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, AcetonitrileBiphasic systems are common and effective. Anhydrous conditions can also be used with bases like potassium trimethylsilanolate.[7]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates like aryl chlorides.
Equivalents (Boronic Ester) 1.1 - 1.5A slight excess is typically used to ensure complete consumption of the limiting halide.

Troubleshooting and Key Considerations

  • Protodeboronation: The premature cleavage of the C-B bond can be a side reaction, especially under harsh basic conditions or in the presence of protic sources. The use of the pinacol ester mitigates this, but it's still a consideration.

  • Homocoupling: Homocoupling of the boronic ester to form a symmetrical biaryl can occur. This is often minimized by careful control of reaction conditions and catalyst choice.

  • Catalyst Deactivation: The nitrogen atoms in some heteroaryl substrates can coordinate to the palladium catalyst and inhibit its activity. Using appropriate ligands can often overcome this issue.

  • Purity of Reagents: The purity of the boronic ester, halide, solvents, and base is critical for achieving high yields and reproducible results.

Conclusion

This compound is a powerful and reliable building block for medicinal chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to constructing the complex biaryl and heteroaryl-aryl cores of many modern pharmaceuticals. The protocols and guidelines presented here offer a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies for the discovery and development of new therapeutic agents.

References

The Synthetic Versatility of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available to the contemporary chemist, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method for the formation of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a key building block for such transformations: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester .

This application note provides an in-depth exploration of the utility of this compound as a synthetic intermediate. We will delve into the rationale behind its design, its applications in synthetic campaigns, and provide detailed protocols for its use, particularly in the context of drug discovery.

The Building Block: A Strategic Design

The structure of this compound is not arbitrary; each substituent is strategically placed to influence its reactivity and utility.

  • The Boronic Acid Pinacol Ester: Boronic acids are key components in Suzuki-Miyaura couplings. However, they can be prone to dehydration to form boroxines and other side reactions. The use of a pinacol ester protecting group enhances the stability of the boronic acid moiety, making the compound more robust, easier to handle, and often improving its solubility in organic solvents.[1] This increased stability is a significant advantage in multi-step syntheses.

  • The Isopropoxy Group: The 4-isopropoxy group is an electron-donating group, which can influence the electronic properties of the phenyl ring and potentially modulate the reactivity of the boronic ester in cross-coupling reactions. Furthermore, this group can be a key pharmacophore element in drug candidates, participating in hydrogen bonding or hydrophobic interactions within a biological target.

  • The Chloro Substituent: The 3-chloro substituent serves multiple purposes. It introduces a point of steric differentiation on the phenyl ring, which can be crucial for achieving selectivity in certain reactions. From a medicinal chemistry perspective, the chlorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, for instance, by modulating its metabolic stability or binding affinity to a target protein.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction facilitates the formation of a new carbon-carbon bond between the boronic ester and an organic halide or triflate (the electrophilic partner).

The general catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D [Ar'-B(OR)2]⁻ E Ar-Pd(II)-Ar' Ln D->E E->A F Reductive Elimination E->F G Ar-Ar' F->G Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application in Kinase Inhibitor Synthesis

A significant area where building blocks like this compound are employed is in the synthesis of kinase inhibitors for cancer therapy.[2] Many kinase inhibitors feature a biaryl core, where one of the aryl rings is highly substituted to achieve potent and selective binding to the kinase active site. The 3-chloro-4-isopropoxyphenyl moiety can be a key component of such structures.

Experimental Protocols

The following protocols are provided as a general guide for the use of this compound in Suzuki-Miyaura cross-coupling reactions. It is important to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates being coupled.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).

  • Add the palladium catalyst (0.01-0.05 eq.) and ligand (if required) to the vessel under the inert atmosphere.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.

Suzuki_Workflow Start Start Reagents Combine Aryl Halide, Boronic Ester, & Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Pd Catalyst & Solvent Inert->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Reaction Progress (TLC/LCMS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of arylboronic acid pinacol esters. These serve as a starting point for optimization when using this compound.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(dppf)Cl2 (3 mol%)Pd(PPh3)4 (5 mol%)Pd2(dba)3 (2 mol%) with a phosphine ligand
Base K2CO3 (2 eq.)Cs2CO3 (2.5 eq.)K3PO4 (3 eq.)
Solvent 1,4-Dioxane/H2O (4:1)Toluene/EtOH/H2O (2:1:1)DMF
Temperature 90 °C100 °C110 °C
Typical Yield 70-95%65-90%75-98%

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its enhanced stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for researchers in drug discovery and materials science. The protocols and information provided in this guide are intended to facilitate the successful application of this reagent in your synthetic endeavors.

References

Application Notes and Protocols for 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

This compound is a valuable building block in modern organic synthesis, particularly for researchers in medicinal chemistry and materials science. Its structure incorporates several key features: a sterically accessible boronic ester for facile cross-coupling, a chloro-substituent that allows for orthogonal reactivity or can serve as a coupling site itself under more forcing conditions, and an isopropoxy group that modulates solubility and electronic properties. This combination makes it an attractive reagent for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

These application notes provide a comprehensive guide to the use of this compound in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for carbon-carbon bond formation. We will delve into the mechanistic underpinnings of the reaction to inform protocol design, offer a detailed, field-proven experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Considerations: The "Why" Behind the Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, our pinacol ester) with an organic halide or pseudohalide. A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the halide is crucial, with the bond strength decreasing from C-Cl to C-I. While aryl chlorides are more challenging substrates due to the strong C-Cl bond, modern bulky, electron-rich phosphine ligands have made their use routine.[1]

  • Transmetalation: This is often the rate-determining step. The organic group from the boron reagent is transferred to the palladium center. This process requires the activation of the boronic ester by a base.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[3][4] The choice of base and solvent can significantly impact the efficiency of this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)(L)n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)(L)n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicEster Ar'-B(pin) + Base BoronicEster->Transmetalation Byproduct X-B(pin) + Base-H+

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Reaction Parameter Summary:

ParameterRecommended ValueRationale
Boronic Ester:Aryl Halide Ratio 1.2 : 1.0A slight excess of the boronic ester can drive the reaction to completion.
Palladium Catalyst Loading 1-2 mol%Sufficient for most transformations; higher loading may be needed for challenging substrates.
Ligand:Palladium Ratio 2:1 to 4:1Ensures full coordination to the palladium center, promoting catalytic activity.
Base K₃PO₄ (3.0 equivalents)A moderately strong base that effectively promotes transmetalation without causing significant side reactions.[5]
Solvent System Dioxane:Water (e.g., 4:1 v/v)A polar aprotic solvent that solubilizes the reagents, with a small amount of water often accelerating the reaction.[6]
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition of the aryl bromide.
Reaction Time 12-24 hoursTypically sufficient for completion; progress should be monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The reaction concentration should typically be in the range of 0.1-0.5 M with respect to the limiting reagent (the aryl bromide).

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously for the intended duration.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The choice of ligand is also critical; for less reactive aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos are often necessary.[1]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic ester, replacing it with a hydrogen atom. This can be minimized by using anhydrous solvents (if water is not essential for the specific catalytic system) and ensuring a thoroughly inert atmosphere.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic ester molecules can occur, particularly at higher temperatures. Using the correct stoichiometry and a highly active catalyst can suppress this side reaction.

Conclusion

This compound is a versatile and valuable reagent for the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently incorporate this building block into their synthetic strategies, paving the way for new discoveries in drug development and materials science.

References

Application Notes & Protocols for the Synthesis of Biaryl Compounds Utilizing 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Utility of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The precise installation of substituents on the biaryl core is critical for modulating the pharmacological and photophysical properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of these C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]

This application note provides a detailed guide to the use of This compound , a versatile building block for accessing a specific class of substituted biaryl compounds. The presence of the chloro, isopropoxy, and boronic ester functionalities on a single scaffold offers a unique combination of steric and electronic properties, making it a valuable reagent in drug discovery programs.[3][4] The pinacol ester, in particular, enhances the stability of the boronic acid, mitigating premature protodeboronation—a common side reaction with boronic acids, especially those bearing electron-rich or certain heterocyclic moieties.[1][5] This increased stability is advantageous for library synthesis and in complex, multi-step synthetic sequences.

This document will provide a comprehensive overview of the Suzuki-Miyaura coupling mechanism, detailed experimental protocols for the application of this compound, and a discussion of the critical parameters influencing the success of the coupling reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The generally accepted catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle cluster_start Reaction Inputs cluster_output Product pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)-Ar²(L)₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination biaryl Biaryl (Ar¹-Ar²) transmetalation_complex->biaryl aryl_halide Aryl Halide (Ar¹-X) aryl_halide->pd_complex boronic_ester Boronic Ester (Ar²-B(OR)₂) boronic_ester->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex Activation of Boronic Ester

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is generally in the order of I > Br > OTf > Cl, making the activation of aryl chlorides the most challenging.[6]

  • Transmetalation: This is often the rate-determining step. The organic moiety from the organoboron reagent (Ar²) is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid or ester, forming a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general method for the coupling of this compound with a representative aryl bromide.

Reagents and Materials
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation & Inerting B 2. Addition of Reagents to Flask A->B Under N₂/Ar C 3. Solvent Addition & Degassing B->C D 4. Reaction Heating & Monitoring C->D Heat to 80-100 °C E 5. Reaction Quench & Workup D->E Monitor by TLC/GC-MS F 6. Extraction & Drying E->F Add water G 7. Purification (Chromatography) F->G Dry over MgSO₄ H 8. Product Characterization G->H Isolate pure product

References

Large-Scale Synthesis of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester: A Robust Protocol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Process Chemistry & Scale-Up

Abstract

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical scaffolds.[1][2] The increasing demand for this intermediate necessitates the development of a scalable, efficient, and reproducible synthetic protocol. This application note provides a comprehensive guide for the large-scale synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, process optimization strategies, and critical safety considerations. The core of this guide is a field-proven protocol based on the Miyaura borylation, designed for researchers and process chemists in the drug development sector.

Introduction and Strategic Overview

The value of arylboronic acids and their pinacol esters in drug discovery is well-established, stemming from their stability, functional group tolerance, and versatile reactivity in carbon-carbon bond formation.[2][3][4] this compound, in particular, offers a trifecta of functionalities: a halogen for potential subsequent modifications, an isopropoxy group that can enhance metabolic stability and solubility in drug candidates, and the boronic ester moiety for predictable cross-coupling.

The synthesis of such an intermediate on a large scale presents distinct challenges compared to bench-scale discovery chemistry. Key considerations include cost of goods, process safety, waste management, and, critically, the robustness and reproducibility of the process. The chosen synthetic route, the Miyaura borylation reaction, is the industry standard for preparing arylboronic esters from aryl halides due to its mild conditions and broad substrate scope.[5][6][7]

This protocol focuses on the palladium-catalyzed cross-coupling of a suitable aryl halide with bis(pinacolato)diboron (B₂pin₂).

G cluster_0 Miyaura Borylation Reaction A 1-Chloro-4-iodo-2-isopropoxybenzene (Starting Material) Catalyst PdCl₂(dppf) KOAc (Base) Dioxane (Solvent) A->Catalyst B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Catalyst Product 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester Catalyst->Product 80-90°C

Caption: Overall workflow for the Miyaura Borylation.

The Causality Behind the Protocol: Mechanistic Insights and Reagent Selection

A robust process is built on a solid understanding of the reaction mechanism. The Miyaura borylation follows a well-defined catalytic cycle involving a palladium(0) species.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

  • Transmetalation: This is the crucial C-B bond-forming step. The base (KOAc) is believed to activate the palladium complex, making the Pd-O bond more reactive than the initial Pd-X bond.[5][6] This facilitates the transfer of a boryl group from B₂pin₂ to the palladium center, regenerating the halide salt and forming an Ar-Pd(II)-B(pin) species.

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II) center to furnish the desired arylboronic acid pinacol ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

Rationale for Component Selection:

  • Aryl Halide (1-Chloro-4-iodo-2-isopropoxybenzene): While aryl bromides and triflates are also suitable, aryl iodides exhibit the highest reactivity in the oxidative addition step, often allowing for lower catalyst loadings and milder reaction temperatures. This is a critical consideration for cost and efficiency at scale.

  • Palladium Catalyst (PdCl₂(dppf)): Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is an exceptionally stable and effective pre-catalyst. The bulky dppf ligand promotes the reductive elimination step and prevents catalyst decomposition, leading to higher yields and cleaner reaction profiles.[1]

  • Base (Potassium Acetate, KOAc): The choice of a mild base is paramount. Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester product and the unreacted aryl halide, leading to impurity formation.[5][6] KOAc is sufficiently basic to facilitate the transmetalation step without inducing significant side reactions.

  • Solvent (1,4-Dioxane): Anhydrous 1,4-dioxane is an excellent solvent for this reaction, as it effectively solubilizes the organic substrates, the base, and the catalytic species. Its relatively high boiling point (101 °C) is suitable for the required reaction temperatures. On an industrial scale, solvents like 2-MeTHF or CPME may be considered as greener alternatives.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 100g scale and can be adapted for larger quantities. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.

3.1. Equipment and Reagents

  • Equipment:

    • 5 L jacketed glass reactor with a bottom outlet valve.

    • Overhead mechanical stirrer with a PTFE paddle.

    • Condenser and a nitrogen/argon inlet adapter.

    • Temperature probe.

    • Heating/cooling circulator connected to the reactor jacket.

    • Inert filtration setup (e.g., Büchner funnel under a nitrogen blanket).

  • Reagents:

ReagentM.W.AmountMolesEquivalents
1-Chloro-4-iodo-2-isopropoxybenzene296.53 g/mol 100.0 g0.3371.0
Bis(pinacolato)diboron (B₂pin₂)253.94 g/mol 102.7 g0.4051.2
Potassium Acetate (KOAc), anhydrous98.14 g/mol 99.2 g1.0113.0
PdCl₂(dppf)731.73 g/mol 2.47 g0.003370.01 (1 mol%)
1,4-Dioxane, anhydrous-1.0 L-10 mL/g
Ethyl Acetate-~2.0 L-For workup
Brine (Saturated NaCl solution)-~1.0 L-For workup
Heptane-~1.0 L-For purification

3.2. Step-by-Step Procedure

  • Reactor Setup and Inerting: Assemble the reactor system and ensure it is clean and dry. Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reagents: To the reactor, charge the 1-Chloro-4-iodo-2-isopropoxybenzene (100.0 g), bis(pinacolato)diboron (102.7 g), and anhydrous potassium acetate (99.2 g).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (1.0 L) via a cannula or addition funnel. Stir the resulting slurry and degas the mixture by bubbling nitrogen through the solution for 20 minutes while stirring.

  • Catalyst Addition: Add the PdCl₂(dppf) catalyst (2.47 g) to the reactor. The initial dark red/brown color of the slurry will be visible.

  • Reaction Execution: Heat the reaction mixture to 85 °C using the jacketed circulator. Maintain this temperature and monitor the reaction progress by taking aliquots for HPLC or GC analysis every 2 hours. The reaction is typically complete within 8-12 hours (conversion >98%).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the reactor and the filter cake with ethyl acetate (2 x 200 mL) to ensure complete recovery of the product.

    • Transfer the combined filtrate to a separatory funnel (or back into the cleaned reactor for a liquid-liquid extraction).

    • Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain a crude oil or semi-solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot heptane (~500-700 mL).

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2-4 hours to induce crystallization.

    • Collect the solid product by filtration, wash the cake with cold heptane (2 x 100 mL), and dry under vacuum at 40 °C to a constant weight.

    • Expected yield: 85-95 g (85-95% yield) of a white to off-white solid.

Note on Purification: Boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis on the acidic silica surface.[8][9] Recrystallization or trituration, as described, is often the most effective method at scale.[10] If chromatography is necessary, using boric acid-treated silica gel or neutral alumina can mitigate decomposition.[11][12]

Process Safety and Hazard Management

Safe execution is non-negotiable in large-scale synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[13][14]

  • Reagent Hazards:

    • 1,4-Dioxane: Flammable and a suspected carcinogen. It can form explosive peroxides upon prolonged exposure to air. Use only anhydrous, inhibitor-stabilized solvent and handle in a well-ventilated area.

    • Palladium Catalyst: Heavy metal compounds require careful handling to avoid inhalation or skin contact. All palladium-containing waste must be collected and disposed of according to environmental regulations.

    • Boronic Acid Derivatives: Can be irritating to the eyes, respiratory system, and skin.[14][15][16] Avoid creating and inhaling dust.

  • Handling Procedures:

    • All transfers of anhydrous solvents and reagents should be performed under an inert atmosphere.[13]

    • Ensure the reaction is never heated in a completely sealed system to avoid pressure buildup.[17]

  • Waste Disposal: Aqueous washes may contain residual solvent and should be collected as hazardous aqueous waste. Solid waste containing palladium must be segregated for special disposal.

Troubleshooting and Optimization Logic

Even robust protocols can encounter issues. A logical approach to troubleshooting is essential.

G Start In-Process Control (IPC) Shows Low Conversion Check_Inert Verify Inert Atmosphere (Oxygen Sensor?) Start->Check_Inert Check_Reagents Check Reagent Purity (Water content in KOAc/Solvent?) Start->Check_Reagents Check_Temp Confirm Internal Temperature (Probe calibrated?) Start->Check_Temp Result_O2 Oxygen present: Catalyst Deactivation Check_Inert->Result_O2 Result_H2O Water present: B₂pin₂ hydrolysis, poor catalyst performance Check_Reagents->Result_H2O Result_Temp Temperature too low: Slow reaction rate Check_Temp->Result_Temp Solution_O2 Improve Purging/Degassing Protocol Result_O2->Solution_O2 Solution_H2O Use freshly dried KOAc and anhydrous grade solvent Result_H2O->Solution_H2O Solution_Temp Calibrate probe and adjust setpoint Result_Temp->Solution_Temp

Caption: Troubleshooting logic for low reaction conversion.

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound. By grounding the experimental procedure in a solid mechanistic understanding and emphasizing critical process parameters and safety measures, this guide serves as a reliable resource for process chemists and researchers. The successful implementation of this protocol will enable the consistent and efficient production of this key pharmaceutical intermediate, supporting the advancement of drug discovery and development programs.

References

Application Notes and Protocols for Catalytic Systems Involving 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester in Synthesis

This compound is a versatile and strategically important building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern—an ortho-chloro group, a para-isopropoxy group, and the robust pinacol boronic ester—offers a handle for a variety of powerful cross-coupling reactions. The electron-donating isopropoxy group and the electron-withdrawing, sterically demanding chloro group present both opportunities and challenges in catalytic transformations. This guide provides a detailed exploration of catalytic systems and optimized protocols for the effective use of this reagent in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

The pinacol ester form enhances the stability of the boronic acid, preventing premature protodeboronation and allowing for easier handling and purification compared to the corresponding free boronic acid.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prominent reaction for arylboronic esters, enabling the formation of biaryl structures that are ubiquitous in medicinal chemistry and materials science.[2][3] The specific substituents on this compound necessitate a carefully selected catalytic system to overcome potential hurdles.

Mechanistic Considerations and Catalyst System Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient cycle.

  • The Challenge : The ortho-chloro substituent introduces significant steric hindrance around the boron moiety. This can slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center. Additionally, the electron-donating para-isopropoxy group can decrease the electrophilicity of the arylboronic ester, further impacting the reaction rate.[4][5]

  • The Solution: Bulky, Electron-Rich Ligands : To address these challenges, the palladium catalyst must be supported by ligands that can accelerate both oxidative addition and reductive elimination. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos) or other specialized ligands like cataCXium® A, are highly effective.[5][6][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can readily undergo oxidative addition even with less reactive aryl chlorides.[5] The steric bulk also facilitates the final reductive elimination step to release the biaryl product and regenerate the Pd(0) catalyst.[1]

  • Choice of Base and Solvent : A suitable base is required to activate the boronic ester for transmetalation, often by forming a more nucleophilic boronate species.[8] Strong bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly employed. The choice of solvent is also crucial, with ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, being standard.[2]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(Ar')L_n (Transmetalation Complex) OA_complex->TM_complex Transmetalation (Ar'-B(pin)) + Base RE_product Ar-Ar' (Biaryl Product) TM_complex->RE_product Reductive Elimination RE_product->Pd0 ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_complex BoronicEster 3-Chloro-4-isopropoxy- phenylboronic acid pinacol ester (Ar'-B(pin)) BoronicEster->TM_complex

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and potassium phosphate.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a portion of the degassed 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Recommended Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst (Precursor)LigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O80-110Excellent for sterically hindered substrates.[5]
Pd(PPh₃)₄None (ligand included)K₂CO₃Toluene/EtOH/H₂O90-100A classic, often effective system.[9]
PdCl₂(dppf)dppf (included)Na₂CO₃DMF or Dioxane80-100Good for a broad range of substrates.[10]

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines.[11][12] While this reaction is typically performed with an aryl halide as the electrophile, its principles are crucial for understanding potential catalytic systems when considering the boronic ester as a coupling partner in related transformations. For the direct coupling of a boronic acid/ester with an amine, the Chan-Lam coupling is more conventional. However, understanding the ligand and catalyst requirements for C-N bond formation involving structurally similar aryl moieties is highly instructive.

Catalyst System Design for Aryl Amines

The formation of a C(aryl)-N bond is facilitated by a palladium catalyst, a suitable ligand, and a base.[13]

  • The Challenge : As with the Suzuki-Miyaura coupling, the steric hindrance from the ortho-chloro group can impede the reaction. The Buchwald-Hartwig amination involves the coordination of the amine to the palladium center, followed by deprotonation and reductive elimination.[14] A bulky ligand is essential to promote the final C-N bond-forming reductive elimination.

  • The Solution : Highly hindered and electron-rich phosphine ligands are the cornerstone of modern Buchwald-Hartwig amination. Ligands such as XPhos, RuPhos, and BrettPhos have been specifically designed to facilitate the amination of challenging aryl chlorides.[14] These ligands stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[13]

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Aryl Halide, Amine, Base, Ligand, and Pd Precatalyst Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite® Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify

Figure 2: General experimental workflow for a Buchwald-Hartwig amination reaction.

III. The Chan-Lam Coupling: Copper-Catalyzed C-N and C-O Bond Formation

The Chan-Lam coupling offers a complementary approach to the Buchwald-Hartwig reaction, utilizing a copper catalyst to couple arylboronic acids with amines, phenols, and other N- and O-nucleophiles.[15][16] This reaction is often performed under milder conditions and can be advantageous due to the lower cost of copper compared to palladium.

Mechanistic Insights and System Optimization

The Chan-Lam coupling mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is often performed in the presence of an oxidant, frequently atmospheric oxygen, and a ligand such as pyridine.[17]

  • The Challenge with Pinacol Esters : Arylboronic acid pinacol esters can be challenging coupling partners in Chan-Lam reactions, sometimes leading to lower yields compared to the free boronic acids, particularly with aryl amine nucleophiles.[18] The pinacol group can inhibit catalyst turnover.

  • Optimized Conditions : To overcome this, specific solvent systems and additives can be employed. For the coupling of aryl BPin esters with aryl amines, a mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) has been shown to be effective.[18] The use of stoichiometric amounts of a copper(II) salt, such as Cu(OAc)₂, is often necessary.[18] Molecular sieves can also be added to minimize byproducts.[18] For alkyl amines, ethanol is often not required.

Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general method for the N-arylation of an amine using this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.5 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Molecular Sieves (4 Å)

Procedure:

  • To a round-bottom flask open to the air, add copper(II) acetate, the amine, and activated 4 Å molecular sieves.

  • Add the solvent (DCM or MeCN) and stir the mixture for 10 minutes.

  • Add the this compound and pyridine.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and filter through Celite®.

  • Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography.

IV. Conclusion and Best Practices

This compound is a powerful reagent for constructing complex molecular architectures. Successful application hinges on the rational selection of a catalytic system tailored to the specific demands of the substrate and the desired transformation.

  • For Suzuki-Miyaura couplings , palladium catalysts paired with bulky, electron-rich phosphine ligands are paramount for overcoming the steric hindrance of the ortho-chloro substituent.

  • For Buchwald-Hartwig aminations of corresponding aryl halides, similar ligand design principles apply, emphasizing the need for sterically demanding ligands to facilitate C-N reductive elimination.

  • For Chan-Lam couplings , copper(II) acetate is a reliable catalyst, with solvent choice being critical for overcoming the lower reactivity of pinacol esters.

Researchers should consider screening a small matrix of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific coupling partners. All reactions, particularly those involving palladium catalysts, should be conducted under an inert atmosphere to prevent catalyst deactivation.

References

Applikations- und Protokoll-Handbuch: Derivatisierung von 3-Chlor-4-isopropoxyphenyl-borsäurepinakolester

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-Chlor-4-isopropoxyphenyl-borsäurepinakolester. Als vielseitiges Reagenz in der organischen Synthese, insbesondere in der medizinischen Chemie, ermöglicht dieser Baustein die Einführung der 3-Chlor-4-isopropoxyphenyl-Einheit in eine Vielzahl von Molekülen. Die hier beschriebenen Protokolle sind als Leitfaden für die Entwicklung robuster und effizienter Synthesestrategien konzipiert.

Einleitung und strategische Bedeutung

3-Chlor-4-isopropoxyphenyl-borsäurepinakolester ist ein wichtiger Baustein in der Synthese von pharmazeutischen Wirkstoffen, insbesondere bei der Entwicklung von Kinase-Inhibitoren für die Krebstherapie.[1] Seine Popularität verdankt er der Stabilität des Pinakolesters im Vergleich zur freien Boronsäure und seiner Fähigkeit, an einer Vielzahl von Kreuzkupplungsreaktionen teilzunehmen. Die elektronischen und sterischen Eigenschaften, die durch die Chlor- und Isopropoxy-Substituenten am Phenylring verliehen werden, beeinflussen die Reaktivität und ermöglichen eine gezielte Syntheseplanung.

Die Derivatisierung dieses Moleküls eröffnet den Zugang zu einer breiten Palette von Verbindungen mit potenzieller biologischer Aktivität. Die in diesem Handbuch beschriebenen Methoden konzentrieren sich auf die gängigsten und leistungsfähigsten Transformationen, die in der modernen organischen Synthese Anwendung finden.

Kernreaktionen und Anwendungsbereiche

Die Derivatisierung des Titelmoleküls stützt sich hauptsächlich auf die Reaktivität der Arylboronsäureester-Gruppe. Die wichtigsten Transformationen umfassen:

  • Suzuki-Miyaura-Kreuzkupplung: Zur Bildung von C-C-Bindungen und der Synthese von Biaryl-Strukturen.

  • Chan-Lam-Kupplung: Für die Bildung von C-N- und C-O-Bindungen, die zur Synthese von Arylaminen und Arylethern führt.

  • Oxidative Hydroxylierung: Umwandlung der Boronsäureester-Gruppe in eine Hydroxylgruppe zur Herstellung von Phenolen.

  • Protodeborylierung: Entfernung der Boronsäureester-Gruppe und Ersatz durch ein Wasserstoffatom, was als strategischer Schritt in mehrstufigen Synthesen dienen kann.

Diese Reaktionen bilden das Rückgrat für die Synthese komplexer Moleküle und werden in den folgenden Abschnitten detailliert beschrieben.

Suzuki-Miyaura-Kreuzkupplung: Synthese von Biaryl-Verbindungen

Die Suzuki-Miyaura-Kupplung ist eine der leistungsfähigsten Methoden zur Bildung von C-C-Bindungen zwischen sp²-hybridisierten Kohlenstoffatomen.[2][3] Die Reaktion nutzt einen Palladium-Katalysator, um eine Aryl- oder Vinyl-Boronsäure (oder deren Ester) mit einem Aryl- oder Vinyl-Halogenid oder -Triflat zu kuppeln.[2][3]

Kausale Begründung der experimentellen Entscheidungen:

  • Katalysator: Palladium-Katalysatoren, insbesondere solche mit Phosphin-Liganden, sind für die Suzuki-Kupplung von entscheidender Bedeutung.[3] Die Wahl des Liganden (z. B. SPhos, XPhos) kann die Effizienz der Reaktion erheblich beeinflussen, insbesondere bei sterisch anspruchsvollen oder elektronisch deaktivierten Substraten.[4]

  • Base: Eine Base ist erforderlich, um das Boronat-Zwischenprodukt zu aktivieren und die Transmetallierung zu erleichtern. Gängige Basen sind Carbonate (z. B. K₂CO₃, Cs₂CO₃) und Phosphate (z. B. K₃PO₄).[3] Die Wahl der Base hängt vom Substrat und den Reaktionsbedingungen ab.

  • Lösungsmittel: Die Reaktion wird typischerweise in einem Gemisch aus einem organischen Lösungsmittel (z. B. Dioxan, Toluol) und Wasser durchgeführt.[5] Die wässrige Phase ist oft notwendig, um die Base zu lösen und die katalytische Aktivität zu fördern.

Experimentelles Protokoll: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung

  • In einem geeigneten Reaktionsgefäß werden 3-Chlor-4-isopropoxyphenyl-borsäurepinakolester (1,0 Äquiv.), das Arylhalogenid (1,1 Äquiv.), der Palladium-Katalysator (z. B. Pd(PPh₃)₄, 0,05 Äquiv.) und die Base (z. B. K₂CO₃, 2,0 Äquiv.) vorgelegt.

  • Das Gefäß wird evakuiert und mit einem Inertgas (z. B. Argon oder Stickstoff) gefüllt. Dieser Vorgang wird dreimal wiederholt.

  • Ein entgastes Lösungsmittelgemisch (z. B. Dioxan/Wasser 4:1) wird zugegeben.

  • Die Reaktionsmischung wird bei erhöhter Temperatur (typischerweise 80-100 °C) gerührt, bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

ParameterEmpfehlungBegründung
Katalysator Pd(PPh₃)₄, PdCl₂(dppf)Hohe Effizienz und breite Anwendbarkeit.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effektive Aktivierung des Boronsäureesters.[3]
Lösungsmittel Dioxan/H₂O, Toluol/H₂OGute Löslichkeit der Reaktanten und Förderung der Reaktion.[5]
Temperatur 80-100 °CAusreichende Energie zur Überwindung der Aktivierungsbarriere.

Visualisierung des Arbeitsablaufs

Suzuki_Miyaura_Workflow reagents Reagenzien vorlegen: - Boronsäureester - Arylhalogenid - Pd-Katalysator - Base inert Inertisieren (Evakuieren/Spülen mit Ar/N₂) reagents->inert solvent Lösungsmittel zugeben (z.B. Dioxan/H₂O) inert->solvent reaction Reaktion bei erhöhter Temperatur (80-100 °C) solvent->reaction workup Wässrige Aufarbeitung und Extraktion reaction->workup purification Säulenchromatographische Reinigung workup->purification product Reines Biaryl-Produkt purification->product

Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Chan-Lam-Kupplung: Synthese von Arylaminen und -ethern

Die Chan-Lam-Kupplung ist eine kupferkatalysierte Reaktion zur Bildung von C-N- und C-O-Bindungen durch die Kupplung von Arylboronsäuren mit Aminen oder Alkoholen.[6][7] Im Gegensatz zur Buchwald-Hartwig-Aminierung, die Palladium verwendet, kann die Chan-Lam-Kupplung oft unter milderen Bedingungen und an der Luft durchgeführt werden.[6][8]

Kausale Begründung der experimentellen Entscheidungen:

  • Katalysator: Kupfer(II)-Salze, wie Cu(OAc)₂, sind die am häufigsten verwendeten Katalysatoren.[7] Die Reaktion verläuft über einen Kupfer(III)-Komplex.[6]

  • Liganden: Oft ist kein zusätzlicher Ligand erforderlich, aber in manchen Fällen können Pyridin oder andere N-haltige Liganden die Ausbeute verbessern.[6]

  • Oxidationsmittel: Die Reaktion kann an der Luft durchgeführt werden, wobei molekularer Sauerstoff als terminales Oxidationsmittel für die Regeneration des Cu(II)-Katalysators dient.[8]

  • Base: Eine Base wie Pyridin oder Triethylamin wird oft verwendet, um das Amin oder den Alkohol zu deprotonieren.

Experimentelles Protokoll: Allgemeine Vorschrift für die Chan-Lam-Kupplung

  • In einem Reaktionsgefäß werden 3-Chlor-4-isopropoxyphenyl-borsäurepinakolester (1,0 Äquiv.), das Amin oder der Alkohol (1,2 Äquiv.), Kupfer(II)-acetat (Cu(OAc)₂, 1,0 Äquiv.) und gegebenenfalls ein Ligand (z. B. Pyridin) in einem geeigneten Lösungsmittel (z. B. Dichlormethan oder Acetonitril) vorgelegt.

  • Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur an der Luft gerührt.

  • Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach vollständiger Umsetzung wird die Reaktionsmischung durch Celite filtriert, um die Kupfer-Salze zu entfernen.

  • Das Filtrat wird im Vakuum eingeengt.

  • Der Rückstand wird in einem organischen Lösungsmittel aufgenommen, mit Wasser und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und erneut eingeengt.

  • Das Produkt wird durch Säulenchromatographie gereinigt.

ParameterEmpfehlungBegründung
Katalysator Cu(OAc)₂Standardkatalysator für die Chan-Lam-Kupplung.[7]
Lösungsmittel CH₂Cl₂, CH₃CNGute Löslichkeit der Reaktanten.
Temperatur Raumtemperatur bis 70 °CMilde Bedingungen sind oft ausreichend.[7]
Atmosphäre LuftSauerstoff dient als Oxidationsmittel.[8]

Chan_Lam_Mechanism CuII CuII ArCuII ArCuII ArCuII_Nu ArCuII_Nu ArCuIII_Nu ArCuIII_Nu Product Ar-NHR / Ar-OR ArCuIII_Nu->Product CuI CuI ArB ArB(OR)₂ ArB->ArCuII NuH R-NH₂ / R-OH NuH->ArCuII_Nu

Abbildung 3: Übersicht der Derivatisierungswege für den Boronsäurepinakolester.

Referenzen

  • Chan–Lam coupling. (n.d.). In Wikipedia. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). scite.ai. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Protodeboronation. (n.d.). Organic Chemistry Portal. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. (2013). Organic Chemistry Portal. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. (n.d.). Scilit. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (2012). PubMed Central (PMC). Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. (2025). ResearchGate. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester. (n.d.). MySkinRecipes. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester. (n.d.). Benchchem. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Abgerufen am 5. Januar 2026, von --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues reported by users. Each section explains the underlying chemistry of the problem, provides methods for identification, and offers robust troubleshooting protocols.

FAQ 1: My reaction is showing a significant amount of a product with a mass corresponding to the loss of the boronic ester group, replaced by a hydrogen. What is happening and how can I prevent it?

Answer: This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1][2] It results in the formation of 1-chloro-2-isopropoxybenzene, consuming your starting material and reducing the yield of your desired cross-coupled product.

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process can occur through several pathways, especially under the basic and often aqueous conditions typical of Suzuki-Miyaura reactions.[1][3][4]

  • Base-Catalyzed Protodeboronation: This is the most prevalent pathway. The base in the reaction mixture can attack the boron atom, forming a more reactive boronate anion. This species is more susceptible to cleavage by a proton source, which can be water, alcohols, or even trace acidic impurities.[1]

  • Pre-hydrolysis Pathway: The pinacol ester can first hydrolyze to the corresponding boronic acid.[3][4] This boronic acid is often more prone to protodeboronation than the pinacol ester itself, especially at elevated pH levels.[1][3]

Protodeboronation Start Aryl-B(pin) Hydrolysis_Step Hydrolysis Start->Hydrolysis_Step + H₂O Base_Attack_Ester Base (e.g., OH⁻) Attack Start->Base_Attack_Ester Boronic_Acid Aryl-B(OH)₂ Hydrolysis_Step->Boronic_Acid Base_Attack_Acid Base (e.g., OH⁻) Attack Boronic_Acid->Base_Attack_Acid Boronate_Ester [Aryl-B(pin)(OH)]⁻ Base_Attack_Ester->Boronate_Ester Protonolysis_Ester Protonolysis (H⁺ source) Boronate_Ester->Protonolysis_Ester Boronate_Acid [Aryl-B(OH)₃]⁻ Base_Attack_Acid->Boronate_Acid Protonolysis_Acid Protonolysis (H⁺ source) Boronate_Acid->Protonolysis_Acid Product Aryl-H (Protodeboronation Product) Protonolysis_Ester->Product Protonolysis_Acid->Product Homocoupling Pd0 Pd(0)L₂ PdO2 Pd(II)(O₂)L₂ Pd0->PdO2 Oxidation O2 O₂ (Adventitious Oxygen) O2->PdO2 Intermediate [Ar-Pd(II)-Ar] Intermediate PdO2->Intermediate + 2 Aryl-B(pin) ArBpin1 Aryl-B(pin) ArBpin1->Intermediate ArBpin2 Aryl-B(pin) ArBpin2->Intermediate Intermediate->Pd0 Regenerates Catalyst Homocoupling_Product Aryl-Aryl (Homocoupling Product) Intermediate->Homocoupling_Product Reductive Elimination

References

Technical Support Center: Purification of Biaryl Products from 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Suzuki-Miyaura cross-coupling products derived from 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester. The unique electronic and steric properties of this reagent can present specific challenges during product isolation. This guide is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide: From Crude Mixture to Pure Compound

Navigating the purification of Suzuki coupling products requires a systematic approach. The most common challenges involve removing unreacted starting materials, side-products, and the palladium catalyst.

Issue 1: Significant Contamination with Starting Materials Post-Purification

Symptom: NMR or LC-MS analysis of the "purified" product shows the presence of this compound and/or the aryl halide coupling partner.

Potential Causes:

  • Incomplete Reaction: The Suzuki coupling has not gone to completion, leaving a high concentration of starting materials.

  • Suboptimal Chromatography: The chosen solvent system for column chromatography does not provide adequate separation between the product and starting materials.

  • Hydrolysis of Boronic Ester: The pinacol ester may hydrolyze back to the more polar boronic acid during workup or on the silica column, complicating its elution profile.[1][2][3]

Solutions & Methodologies:

  • Verify Reaction Completion: Before attempting large-scale purification, always check the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4] If the reaction is incomplete, consider extending the reaction time or re-evaluating the catalytic system.

  • Optimize Column Chromatography:

    • Solvent Selection: The key to a good separation is choosing a solvent system where the desired product has an Rf value of approximately 0.3-0.35 on a TLC plate.[5][6] This provides the optimal balance for separation from both more polar and less polar impurities.

    • Gradient Elution: For difficult separations where impurities are close in polarity to the product, a gradient elution is highly effective.[7] Start with a less polar solvent system and gradually increase the polarity.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Select a column size appropriate for the amount of crude material (typically using 20-50 times the weight of adsorbent to the sample).[5] Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform to prevent channeling.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. For products that are not highly soluble, a "dry loading" technique is recommended: adsorb the crude mixture onto a small amount of silica gel, remove the solvent via rotary evaporation, and carefully add the resulting free-flowing powder to the top of the column.[7][9]

  • Elution: Begin eluting with the starting solvent mixture, applying gentle air pressure. Collect fractions and monitor their contents by TLC.[6][10]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Workflow for Purification

    G crude Crude Reaction Mixture workup Aqueous Workup (e.g., Na2CO3 wash, Brine wash) crude->workup Remove inorganic salts celite Filtration through Celite (Removes heterogeneous Pd) workup->celite extract Solvent Extraction & Drying (e.g., with Ethyl Acetate & MgSO4) celite->extract concentrate Concentrate Crude Product extract->concentrate chromatography Flash Column Chromatography concentrate->chromatography Separate organic components analyze Purity Analysis (TLC, NMR, LC-MS) chromatography->analyze pure_product Pure Product analyze->pure_product Purity Confirmed

    Caption: General workflow for Suzuki product purification.

Issue 2: Product Streaks or is Lost on the Silica Column

Symptom: The product appears as a long streak on the TLC plate instead of a tight spot. During column chromatography, the yield is very low, suggesting the product is irreversibly adsorbed onto the silica gel.

Potential Causes:

  • Lewis Acid-Base Interaction: The Lewis acidic boron atom of the pinacol ester can interact strongly with the Lewis basic silanol groups on the surface of the silica gel, leading to over-adsorption and product loss.[1]

  • On-Column Hydrolysis: The acidic nature of standard silica gel can catalyze the hydrolysis of the boronic ester to the corresponding boronic acid.[1][3] The more polar boronic acid is then strongly retained by the silica.

Solutions & Methodologies:

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel can dramatically improve recovery.

    • Base Treatment: Prepare a slurry of the silica gel in your eluent and add 1-2% of a non-nucleophilic base like triethylamine (NEt3).[1][7] This will cap the acidic silanol groups.

    • Boric Acid Impregnation: Impregnating the silica gel with boric acid has been shown to suppress the over-adsorption of boronic esters, leading to better yields.[11]

Experimental Protocol: Preparing Triethylamine-Treated Silica Gel

  • Choose the initial, non-polar solvent system for your chromatography.

  • Add triethylamine to the solvent system to a final concentration of 1-2% (v/v).

  • Prepare a slurry of silica gel in this base-containing solvent.

  • Pack the column with the slurry and then flush with one to two column volumes of the same solvent system before loading your sample.

  • Use an Alternative Stationary Phase: For less polar products, neutral alumina can be an effective alternative to silica gel, as it lacks the strong acidic sites.[1]

Issue 3: Final Product is Off-Color (Grey, Black, or Brown)

Symptom: The isolated product, which is expected to be a white or pale solid, has a persistent grey or black color, indicating metallic contamination.

Potential Causes:

  • Residual Palladium Catalyst: The most common cause is residual palladium from the catalyst, which can exist as fine, insoluble metallic particles ("palladium black") or soluble complexes.[12][13]

Solutions & Methodologies:

  • Filtration through Celite®: A simple and effective first step is to dilute the reaction mixture with a suitable solvent (like ethyl acetate or DCM) and filter it through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[12] This will remove most of the insoluble palladium species.

  • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb soluble palladium complexes.[13][14]

  • Metal Scavengers: For applications requiring extremely low palladium levels (e.g., API synthesis), solid-supported metal scavengers with thiol or amine functionalities can be used.[13][15]

Experimental Protocol: Palladium Removal with Activated Carbon

  • Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[13]

  • Add a small amount of activated carbon (typically 5-10% w/w relative to the crude product).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture through a pad of Celite® to remove the carbon. Wash the pad thoroughly with fresh solvent to recover any adsorbed product.

  • Concentrate the filtrate to obtain the decolorized product.

  • Troubleshooting Low Purity

    G start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_starting_material Starting Materials Present? check_impurities->is_starting_material is_homocoupled Homocoupled Byproducts? check_impurities->is_homocoupled is_palladium Product Discolored? check_impurities->is_palladium re_chromatograph Re-purify with Optimized Gradient Chromatography is_starting_material->re_chromatograph Yes is_homocoupled->re_chromatograph Yes, close polarity recrystallize Attempt Recrystallization is_homocoupled->recrystallize Yes, different crystallinity pd_removal Perform Palladium Scavenging (e.g., Activated Carbon) is_palladium->pd_removal Yes

    Caption: Decision tree for addressing low product purity.

Data Presentation

Table 1: Common Impurities and Their Characteristics

Impurity TypeTypical Polarity (vs. Product)Identification MethodRemoval Strategy
Unreacted Aryl HalideLess PolarGC-MS, NMRColumn Chromatography
Homocoupled BiarylSimilar or Slightly Less PolarLC-MS, NMRGradient Chromatography, Recrystallization[16][17]
Boronic Acid (from hydrolysis)More PolarNMR (broad OH peak)Aqueous basic wash, Treated Silica[1]
PinacolMore PolarNMRAqueous Workup, Chromatography
Palladium ResiduesN/A (often particulate)Visual, ICP-MSFiltration, Carbon Treatment, Scavengers[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for column chromatography? A1: The ideal solvent system is determined empirically using TLC.[5] The goal is to find a solvent mixture that moves your desired product to an Rf of 0.3-0.35 while maximizing the separation (ΔRf) from its nearest impurities.[6] Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.[5]

Q2: My product is a solid. Is recrystallization a better option than chromatography? A2: If your product is a solid and the major impurities have different solubility profiles, recrystallization can be an excellent and highly scalable alternative to chromatography.[17][18] It is often more efficient for removing impurities that are present in small amounts. However, if impurities co-crystallize with your product or if the product is an oil, chromatography is generally the preferred method.[16]

Q3: How can I prevent the this compound from hydrolyzing during the aqueous workup? A3: While some hydrolysis is difficult to avoid completely, you can minimize it by keeping the workup brief and avoiding strongly acidic or basic conditions for extended periods.[1] Perform extractions quickly and move to the solvent drying and concentration steps promptly. Using anhydrous solvents for the extraction can also help.[1]

Q4: What are some alternatives to traditional silica gel chromatography? A4: Besides neutral alumina, preparative HPLC can be used for very difficult separations or for achieving very high purity on a small scale.[19] For removing baseline (highly polar) impurities, a simple filtration through a short plug of silica gel can be a quick and effective shortcut, minimizing contact time and potential product loss.[7]

Q5: What analytical techniques should I use to confirm the purity of my final product? A5: A comprehensive validation strategy involves multiple techniques.[20]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • LC-MS or GC-MS: Excellent for assessing purity and identifying trace impurities by separating the components before mass analysis.

References

Optimization of catalyst loading for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester couplings

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimization of catalyst loading for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester couplings.

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center dedicated to the successful application of Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical, field-proven advice to troubleshoot and optimize your experiments, specifically focusing on the coupling of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides.

Q1: Why is catalyst loading a critical parameter to optimize for my this compound coupling?

A1: Catalyst loading directly impacts reaction efficiency, cost, and product purity. Over-loading the catalyst is not only economically inefficient but can also lead to an increase in side reactions, complicating purification. Conversely, insufficient catalyst loading will result in low or no product yield.[1] For aryl chlorides, which are generally less reactive than aryl bromides or iodides, finding the optimal catalyst loading is crucial for an efficient oxidative addition step, the rate-limiting step for many Suzuki-Miyaura reactions.[2][3]

Q2: What are the typical starting catalyst loading ranges for coupling an aryl chloride like this compound?

A2: For challenging substrates such as aryl chlorides, a higher catalyst loading is often required compared to more reactive aryl halides. A typical starting range for optimization is between 1-5 mol% of the palladium source.[4] However, with highly active modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), it's possible to achieve high yields with catalyst loadings as low as 0.05-1 mol%.[5][6] Some protocols have even reported successful couplings with ppm levels of palladium.[1][7]

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a pivotal role in stabilizing the active Pd(0) species and facilitating the catalytic cycle.[8][9] Electron-rich and bulky ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are known to promote the oxidative addition of less reactive aryl chlorides.[4][6][8] These highly efficient ligands can significantly lower the required catalyst loading by increasing the turnover number (TON) and turnover frequency (TOF) of the catalyst.[10]

Q4: Can I use the same catalyst loading for different coupling partners with my this compound?

A4: Not necessarily. The nature of both coupling partners influences the reaction kinetics. An electron-rich aryl halide will generally require a more active catalyst system or higher loading than an electron-poor one.[2] Similarly, the stability and reactivity of the boronic ester coupling partner can affect the optimal conditions. It is always advisable to perform a quick optimization screen when changing coupling partners.

Section 2: Troubleshooting Guide for Low Yield and Side Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Issue 1: Low to No Product Yield

Low conversion is a frequent challenge, and a methodical approach is key to identifying the root cause.

Initial Checks:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[11][12] Ensure your reaction vessel was properly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that all solvents were rigorously deoxygenated.[12]

  • Reagent Purity and Integrity:

    • Aryl Halide: Verify the purity of your this compound coupling partner.

    • Boronic Ester: While pinacol esters are more stable than boronic acids, they can still degrade over time, especially in the presence of moisture.[8][11] Consider using a freshly opened bottle or purifying the reagent if degradation is suspected.

    • Catalyst and Ligand: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture.[9][11] Use fresh reagents and store them under an inert atmosphere.

    • Solvent and Base: Ensure solvents are anhydrous and of high purity. The base should also be of high quality, as impurities can inhibit the reaction.[11]

Troubleshooting Workflow for Low Yield:

Below is a decision-making workflow to systematically address low yield issues.

troubleshooting_low_yield start Low or No Product Yield check_inert Verify Inert Atmosphere (Degassing, Inert Gas) start->check_inert check_reagents Check Reagent Quality (Purity, Stability) check_inert->check_reagents Atmosphere OK increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK screen_ligands Screen Different Ligands (e.g., Buchwald ligands, NHCs) increase_temp->screen_ligands Still Low Yield success Successful Reaction increase_temp->success Improved Yield screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) screen_ligands->screen_bases Still Low Yield screen_ligands->success Improved Yield screen_solvents Screen Different Solvents (e.g., Dioxane, Toluene, THF) screen_bases->screen_solvents Still Low Yield screen_bases->success Improved Yield increase_catalyst Increase Catalyst Loading (e.g., from 1% to 3%) screen_solvents->increase_catalyst Still Low Yield screen_solvents->success Improved Yield increase_catalyst->success Improved Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of the desired product.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom.[13]

    • Cause: Often promoted by excess water or protic solvents, or prolonged reaction times at high temperatures.[11][13]

    • Solution:

      • Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for sensitive substrates, minimizing water content can be beneficial.[11]

      • Choice of Base: Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH to minimize protodeboronation.[11]

      • Use of More Stable Boron Reagents: Pinacol esters, like the one in your substrate, are generally more stable than boronic acids.[8] Other stable derivatives include MIDA boronates or trifluoroborates.[5]

  • Homocoupling (Glaser Coupling): The dimerization of the boronic ester to form a biaryl species.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[8]

    • Solution: Rigorous deoxygenation of the reaction mixture is the most effective way to prevent homocoupling.[12]

  • Dehalogenation: The replacement of the chlorine atom on the aryl chloride with a hydrogen atom.

    • Cause: This can occur after oxidative addition, where a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) leads to reductive elimination of the dehalogenated product.[2][8]

    • Solution: Avoid potential hydride sources if dehalogenation is a significant issue. Using a milder base can also be beneficial.

Section 3: Experimental Protocol for Catalyst Loading Optimization

This section provides a detailed, step-by-step methodology for efficiently screening and optimizing the catalyst loading for your reaction.

Objective: To determine the minimum catalyst loading required to achieve maximum yield in a reasonable timeframe.

Materials:

  • This compound

  • Aryl halide coupling partner (e.g., 4-bromoanisole as a model)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To ensure accuracy and minimize weighing errors for small quantities, prepare stock solutions of the palladium precatalyst and ligand in the reaction solvent.

  • Reaction Setup:

    • In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv) to a series of reaction vials.

    • Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (see table below).

    • Add the solvent to bring each reaction to the same concentration.

  • Reaction Execution:

    • Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate.

    • Run the reactions at a constant temperature (e.g., 100 °C).

  • Monitoring and Analysis:

    • Take aliquots from each reaction at specific time points (e.g., 1h, 4h, 12h).

    • Quench the aliquots and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the percent conversion to the product.

Data Presentation: Catalyst Loading Screen

ReactionPd₂(dba)₃ (mol%)SPhos (mol%)Yield after 4h (%)Yield after 12h (%)
12.04.09596
21.02.09295
30.51.08594
40.10.26085
50.050.14578

This is example data and will vary based on the specific reaction conditions.

Section 4: Mechanistic Insights and Visualizations

Understanding the underlying mechanism is key to rational optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[14][15]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[2][14]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boronic ester by a base.[14][16]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[14][15]

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Ar-Cl transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L_n-R pd2_complex->pd2_biaryl [R-B(pin)(Base)]^- boronic_ester R-B(pin) + Base boronic_ester->pd2_complex reductive_elimination Reductive Elimination product Ar-R pd2_biaryl->product reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Preventing deboronation of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester during reaction

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on preventing the common side reaction of deboronation. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern with this compound?

A1: Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond in a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a significant undesired side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic ester, leading to reduced yield of the desired product and the formation of the deboronated byproduct, 1-chloro-2-isopropoxybenzene. The propensity for deboronation is influenced by factors such as the reaction conditions and the electronic properties of the organic substituent.[1]

Q2: How does the pinacol ester group help in preventing deboronation?

A2: Converting a boronic acid to its pinacol ester is a common strategy to enhance stability and minimize deboronation.[2][3][4][5] Pinacol esters are generally more robust than their corresponding boronic acids, offering better stability towards hydrolysis and protodeboronation under basic conditions often employed in cross-coupling reactions.[2][3][4] This increased stability is attributed to the steric bulk of the pinacol group, which can hinder the approach of reactants that facilitate deboronation.[4] However, it's crucial to understand that while pinacol esters offer greater stability, they are not entirely immune to deboronation, especially under harsh reaction conditions.[3][6]

Q3: What are the primary factors that promote deboronation of this specific boronic ester?

A3: Several factors can contribute to the deboronation of this compound:

  • Base: The choice and strength of the base are critical. Strong bases, particularly hydroxides, can significantly accelerate protodeboronation.[2][6] The reaction occurs fastest at high pH through the formation of more reactive arylboronate anions.[6]

  • Temperature: Elevated reaction temperatures can increase the rate of deboronation.[2]

  • Water: The presence of water can serve as a proton source for the deboronation reaction.[2] While some Suzuki-Miyaura reactions require water, excessive amounts can be detrimental.

  • Catalyst System: The efficiency of the palladium catalyst and ligand system plays a role. A slow or inefficient catalytic cycle for the desired cross-coupling reaction leaves the boronic ester exposed to the reaction conditions for a longer period, increasing the likelihood of deboronation.[1][7]

  • pH: The pH of the reaction medium is a crucial factor, as it dictates the speciation of the boronic acid/ester.[6][8][9] For some arylboronic acids, the rate of protodeboronation is highly pH-dependent.[6][10]

Q4: Can I monitor the extent of deboronation during my reaction?

A4: Yes, monitoring the reaction progress is essential. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of the starting materials and the formation of both the desired product and the deboronated byproduct.[2] For more quantitative analysis, techniques like ¹H NMR, ¹⁹F NMR (if applicable to your system), and Inductively Coupled Plasma (ICP) based methods can be employed to determine the concentration of boron-containing species.[6][11][12][13]

Troubleshooting Guide: Preventing Deboronation

This section provides a systematic approach to troubleshoot and minimize deboronation of this compound in your reactions.

Problem 1: Significant Formation of 1-Chloro-2-isopropoxybenzene (Deboronated Byproduct)

This is the most direct indicator of a deboronation issue. The troubleshooting strategy should focus on modifying the reaction parameters that influence the stability of the C-B bond.

A High Deboronation Observed B Step 1: Evaluate the Base A->B C Step 2: Optimize Reaction Temperature B->C If deboronation persists D Step 3: Control Water Content C->D If deboronation persists E Step 4: Enhance Catalytic Efficiency D->E If deboronation persists F Resolution: Minimized Deboronation E->F Successful Optimization

Caption: A decision tree for troubleshooting protodeboronation.

The choice of base is often the primary culprit in excessive deboronation. Strong bases can promote the formation of the boronate anion, which can be more susceptible to protonolysis.[6]

  • Recommendation: Switch to a weaker, non-hydroxide base.

    • Mild Bases to Consider: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in facilitating the Suzuki-Miyaura coupling while minimizing deboronation.[7]

    • Bases to Avoid: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) should be used with caution or avoided altogether if deboronation is significant.[7]

Base TypeExamplesImpact on Deboronation
Strong Hydroxide NaOH, KOHHigh risk of promoting deboronation
Carbonates K₂CO₃, Cs₂CO₃Moderate to low risk
Phosphates K₃PO₄Generally low risk, often a good choice

Higher temperatures can accelerate both the desired reaction and the undesired deboronation.[2] Finding the optimal temperature is key.

  • Recommendation: Lower the reaction temperature.

    • Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is often in the range of 60-80 °C.[7]

    • If the reaction is sluggish at lower temperatures, consider improving the catalyst system rather than increasing the temperature.

Water acts as the proton source for protodeboronation. While pinacol esters are more resistant to hydrolysis than boronic acids, excess water can still lead to the formation of the more labile boronic acid in situ.[6][7]

  • Recommendation: Ensure anhydrous or controlled water conditions.

    • Use anhydrous solvents and thoroughly dry all glassware.

    • Consider the addition of activated molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge trace amounts of water.[7]

    • If the specific Suzuki-Miyaura protocol requires water as a co-solvent, use the minimum amount necessary for the reaction to proceed efficiently.

A slow Suzuki-Miyaura coupling prolongs the exposure of the boronic ester to potentially degrading conditions.[1][7]

  • Recommendation: Optimize the catalyst and ligand system.

    • Increase Catalyst Loading: A modest increase in the palladium catalyst loading can accelerate the productive reaction rate.[7]

    • Employ Robust Ligands: Utilize electron-rich and sterically hindered phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient oxidative addition and reductive elimination, leading to faster catalytic turnover.

Problem 2: Low or Inconsistent Yield of the Coupled Product

Even if the deboronated byproduct is not the major species observed, low yields can still be a consequence of gradual deboronation throughout the reaction.

A Low/Inconsistent Yield B Analyze Reaction Profile (TLC/LC-MS) A->B C Is Deboronated Byproduct Present? B->C D Address Deboronation (See Problem 1) C->D Yes E Other Issues (e.g., Catalyst Deactivation) C->E No F Optimize Reaction Time and Stoichiometry D->F E->F

Caption: Workflow for diagnosing the cause of low product yield.

  • Confirm Deboronation: Carefully analyze your crude reaction mixture by LC-MS or ¹H NMR to confirm if the deboronated byproduct is present, even in small amounts.

  • Implement Mild Conditions: Proactively apply the strategies from "Problem 1" even for minor deboronation. Switching to a milder base like K₃PO₄ and a lower reaction temperature can often improve yields by preserving the boronic ester.

  • Consider "Slow Release" Strategies: For particularly challenging couplings where deboronation is persistent, using more stable boronic acid surrogates like MIDA boronates or organotrifluoroborates can be beneficial.[1][2] These reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[1][2]

  • Optimize Stoichiometry: A slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) can sometimes compensate for minor decomposition pathways.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for optimizing your reaction to prevent the deboronation of this compound.

  • Reaction Setup:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent and Base Addition:

    • Add an anhydrous solvent (e.g., dioxane, toluene, or 2-MeTHF).

    • Add a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.). If a co-solvent is necessary, add a minimal amount of degassed water.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Enhancing the stability of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this versatile reagent in solution. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors. These include the presence of water, which can lead to hydrolysis of the pinacol ester back to the corresponding boronic acid.[1][2][3] The pH of the solution is also a critical factor, as both acidic and basic conditions can catalyze this hydrolysis.[3][4] Additionally, exposure to light and elevated temperatures can promote degradation. The choice of solvent is also crucial; protic solvents can participate in transesterification reactions, while aprotic solvents are generally preferred for storage.[5][6][7]

Q2: What are the visible signs of degradation of a solution of this compound?

A2: Visual inspection may not always reveal degradation, as both the ester and its corresponding boronic acid are typically colorless. However, in some cases, the formation of insoluble precipitates of the boronic acid may be observed, particularly if the concentration is high and the solvent has a low polarity. The most reliable way to assess degradation is through analytical techniques such as HPLC, NMR, or GC-MS.[8]

Q3: How should I prepare a stock solution of this compound to maximize its stability?

A3: To prepare a stable stock solution, it is highly recommended to use a dry, aprotic solvent such as anhydrous dioxane, tetrahydrofuran (THF), or acetonitrile (ACN).[6][7][9] Ensure that your solvent is of high purity and has a low water content. It is advisable to handle the solid reagent and prepare the solution under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.[10][11][12] Store the resulting solution in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8 °C).[13]

Q4: For how long can I store a solution of this boronic ester?

A4: The long-term stability of the solution will depend on the solvent, concentration, and storage conditions. When prepared and stored correctly in an anhydrous aprotic solvent at a low temperature and protected from light, a solution can be stable for several weeks to months. However, it is best practice to prepare fresh solutions for critical applications or to re-analyze the purity of the solution if it has been stored for an extended period.

Q5: Can I use protic solvents like methanol or ethanol for my reaction?

A5: While some reactions, such as the Suzuki-Miyaura coupling, are often performed in the presence of protic solvents, it is important to be aware that these solvents can facilitate the hydrolysis of the pinacol ester.[2][5] If your reaction conditions require a protic solvent, it is recommended to add the boronic ester solution as late as possible to the reaction mixture to minimize the time it is exposed to these conditions before the reaction commences.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Explanations
Low or inconsistent yields in Suzuki-Miyaura coupling reactions. Degradation of the boronic ester prior to or during the reaction. 1. Verify Reagent Purity: Before use, confirm the purity of your solid this compound. Impurities can affect reaction efficiency. 2. Use Anhydrous Conditions: Ensure all solvents and reagents used in the reaction are anhydrous. Water can hydrolyze the pinacol ester to the less reactive boronic acid, a common cause of reduced yields in Suzuki-Miyaura reactions.[14] 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent potential oxidation of the boronic ester or other reaction components. 4. Freshly Prepared Solutions: Use freshly prepared solutions of the boronic ester. If using a stock solution, verify its integrity via HPLC or ¹H NMR before use.
Appearance of an unexpected byproduct corresponding to the boronic acid in my reaction mixture. Hydrolysis of the pinacol ester. 1. Solvent Choice: If possible, switch to a less protic or aprotic solvent system for your reaction. 2. pH Control: The pH of the reaction mixture can significantly impact the rate of hydrolysis.[4][15] While Suzuki-Miyaura reactions require a base, consider the type and strength of the base. In some cases, a weaker base or a biphasic system can mitigate hydrolysis. 3. Temperature Management: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
Difficulty in purifying the product due to the presence of pinacol. Hydrolysis of the boronic ester during the reaction or work-up. 1. Aqueous Work-up: During the aqueous work-up, pinacol is formed from the hydrolyzed ester. To remove it, perform multiple extractions with a suitable organic solvent. Pinacol has some water solubility, so repeated extractions are often necessary. 2. Chromatography: Pinacol can often be separated from the desired product by column chromatography on silica gel. A solvent system with intermediate polarity is typically effective.
Inconsistent results when using a pre-made stock solution. Gradual degradation of the boronic ester in the stock solution. 1. Storage Conditions: Re-evaluate your storage conditions. Ensure the solution is stored at a low temperature (2-8 °C), protected from light, and tightly sealed to prevent moisture ingress.[13] 2. Solvent Purity: The initial purity of the solvent is critical. Use of solvents from freshly opened bottles or those that have been properly dried and stored is recommended. 3. Monitor Purity Over Time: If you intend to store the solution for an extended period, it is good practice to periodically check its purity by an appropriate analytical method.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 0.5 M stock solution of this compound in anhydrous dioxane.

Materials:

  • This compound

  • Anhydrous dioxane (Sure/Seal™ bottle or freshly distilled)

  • Oven-dried glassware (e.g., volumetric flask, syringe)

  • Inert atmosphere source (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Dry the required glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weigh the desired amount of this compound in a tared vial under an inert atmosphere if possible.

  • Quickly transfer the solid to the oven-dried volumetric flask containing a magnetic stir bar.

  • Seal the flask with a septum and purge with inert gas.

  • Using a dry syringe, add the anhydrous dioxane to the flask to approximately half of the final volume.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Once dissolved, carefully add anhydrous dioxane to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure homogeneity.

  • Store the solution in the sealed flask, wrapped in aluminum foil to protect it from light, at 2-8 °C.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for monitoring the stability of a solution of this compound by reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a sample of your stock solution by diluting it to an appropriate concentration (e.g., 1 mg/mL) with acetonitrile. It is crucial to use an aprotic diluent to prevent hydrolysis during sample preparation.[7][9]

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the this compound and its potential hydrolysis product, 3-Chloro-4-isopropoxyphenylboronic acid. The boronic acid will typically have a shorter retention time due to its higher polarity.

  • Calculate the percentage of the pinacol ester remaining by comparing the peak area of the ester to the total peak area of the ester and the boronic acid.

  • Repeat this analysis at regular intervals (e.g., weekly) to monitor the stability of the stock solution over time.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis.

G A 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester B 3-Chloro-4-isopropoxyphenylboronic acid A->B Hydrolysis C Pinacol H2O H₂O

Caption: Hydrolysis of the pinacol ester to the boronic acid and pinacol.

Troubleshooting Workflow

A logical workflow for troubleshooting low yields in reactions involving the boronic ester.

G start Low Reaction Yield check_reagent Check Purity of Solid Reagent start->check_reagent fresh_solution Prepare Fresh Solution in Anhydrous Aprotic Solvent check_reagent->fresh_solution check_conditions Review Reaction Conditions fresh_solution->check_conditions use_inert Use Inert Atmosphere check_conditions->use_inert Moisture/Air Sensitive? optimize_base Optimize Base/Solvent System check_conditions->optimize_base Hydrolysis Suspected? use_inert->optimize_base monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_base->monitor_reaction success Improved Yield monitor_reaction->success

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

Troubleshooting guide for Suzuki reactions involving 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Guide for Suzuki Reactions Involving 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven insights to help you navigate the common challenges associated with this specific substrate.

Introduction: Understanding the Substrate

The molecule this compound presents a unique set of challenges in Suzuki-Miyaura couplings. Its reactivity is governed by a balance of electronic and steric factors:

  • Aryl Chloride: The chloro-substituent on your coupling partner (the electrophile) will be the primary determinant of reactivity. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, making the oxidative addition step the rate-limiting part of the catalytic cycle.[1]

  • Electron-Donating Group (EDG): The isopropoxy group is an electron-donating group, which further deactivates the aryl halide coupling partner towards oxidative addition.

  • Pinacol Ester: While the pinacol ester enhances the stability of the boronic acid, protecting it from premature decomposition and side reactions like protodeboronation, its steric bulk can influence the crucial transmetalation step.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low to no conversion of my starting materials. Where should I begin troubleshooting?

This is the most common issue and typically points to a problem with the catalytic cycle's initiation or turnover. A systematic approach is crucial.

G cluster_catalyst Catalyst System Details cluster_base Base & Solvent Details cluster_conditions Integrity & Conditions Details Start Low / No Yield Catalyst Step 1: Evaluate Catalyst System (Pd Source & Ligand) Start->Catalyst Primary Check Base Step 2: Assess Base & Solvent Catalyst->Base If catalyst is appropriate C1 Is your Pd source Pd(0) or Pd(II)? Pd(II) requires in-situ reduction. Catalyst->C1 Conditions Step 3: Check Reagent Integrity & Reaction Conditions Base->Conditions If base/solvent are suitable B1 Is the base strong enough? (K₃PO₄, Cs₂CO₃ often required) Base->B1 D1 Has the boronic ester hydrolyzed on storage? Conditions->D1 C2 Is your ligand bulky and electron-rich? (e.g., XPhos, SPhos, RuPhos) C1->C2 C3 Aryl chlorides require specialized ligands to facilitate slow oxidative addition. C2->C3 B2 Is the solvent anhydrous and degassed? (Dioxane, Toluene, THF) B1->B2 B3 Base activates boronic ester for transmetalation. Solvent impacts catalyst activity. B2->B3 D2 Is the reaction temperature high enough? (Often 80-120 °C for aryl chlorides) D1->D2 D3 Is the atmosphere truly inert? D2->D3

Caption: A step-by-step workflow for troubleshooting failed Suzuki reactions.

Answer Breakdown:

  • Re-evaluate Your Catalyst System: The coupling of an aryl chloride is the most probable bottleneck.

    • The Cause: The oxidative addition of a palladium(0) species to the C-Cl bond is kinetically slow. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[4]

    • The Solution: Employ a catalyst system specifically designed for challenging substrates. This involves combining a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. These ligands promote the formation of highly active, monoligated Pd(0) species that can undergo oxidative addition more readily.[5][6]

  • Optimize Base and Solvent Conditions:

    • The Cause: The base plays a critical role in activating the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] Weaker bases (e.g., NaHCO₃) may not be sufficient. The solvent affects both the solubility of the components and the stability and activity of the catalyst.[9][10]

    • The Solution: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For solvents, anhydrous and well-degassed dioxane, toluene, or THF are standard choices. The presence of a small amount of water is often necessary to facilitate the formation of the boronate, but excess water can lead to side reactions.[11]

  • Increase Reaction Temperature:

    • The Cause: Due to the high activation energy of the oxidative addition step with aryl chlorides, ambient temperature is rarely sufficient.

    • The Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent (80-120 °C). Microwave irradiation can also be effective for rapidly reaching and maintaining high temperatures.[3][12]

Table 1: Recommended Starting Conditions for Coupling with Aryl Chlorides

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) precursors.
Ligand XPhos, SPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[5][13]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases required to form the active boronate species from the pinacol ester.[14]
Solvent 1,4-Dioxane or Toluene / Water (e.g., 10:1 ratio)High-boiling aprotic solvents that solubilize the catalyst complex well. Water is often crucial.[15]
Temperature 100-120 °CNecessary to overcome the activation barrier for C-Cl bond cleavage.
Q2: I'm observing significant formation of side products. How can I identify and minimize them?

Side product formation indicates that a competing reaction pathway is occurring. The two most common culprits with your substrate are protodeboronation and homocoupling.

  • What you see: Your primary byproduct is 2-chloro-1-isopropoxybenzene (the starting boronic ester scaffold with the Bpin group replaced by a hydrogen).

  • The Cause: Protodeboronation is the cleavage of the C-B bond by a proton source.[16] This is often exacerbated by excessive water, high temperatures, or a reaction that has stalled, allowing the boronic ester to slowly decompose over time.[3] Although pinacol esters are more robust against this than boronic acids, it can still be a significant issue.[3][17]

  • The Solution:

    • Ensure Anhydrous Conditions: While a small amount of water is often beneficial, ensure your solvent is not wet and your base is thoroughly dried.

    • Use a More Stable Boron Reagent: You are already using a pinacol ester, which is a good first step. In extreme cases, one might consider MIDA boronates or trifluoroborate salts, which exhibit even greater stability and "slow release" of the active boronic acid.[16][17][18]

    • Optimize for Faster Coupling: The faster your desired Suzuki reaction proceeds, the less time there is for this side reaction to occur. Focus on optimizing the catalyst system as described in Q1.

  • What you see: Formation of 3,3'-dichloro-4,4'-diisopropoxy-1,1'-biphenyl.

  • The Cause: This side reaction is most often promoted by the presence of oxygen in the reaction mixture.[19][20] Oxygen can facilitate a Pd(II)-mediated pathway that leads to the coupling of two boronic ester molecules.[21] It can also occur if your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[22]

  • The Solution:

    • Rigorous Degassing: This is non-negotiable. Before adding your catalyst, thoroughly degas your solvent and reaction mixture. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several "freeze-pump-thaw" cycles.[3][20]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize homocoupling that occurs during the in situ reduction of a Pd(II) source.[14]

    • Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help ensure the palladium remains in the Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[21]

Q3: What is the mechanistic role of the components? Why do these troubleshooting steps work?

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X (Intermediate) Pd0->PdII [SLOW step for Ar-Cl] Requires bulky, e⁻-rich ligand (L) Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_R Ar-Pd(II)-R (Intermediate) PdII->PdII_R R-B(OH)₂⁻ forms from Bpin ester + Base + H₂O RedElim Reductive Elimination PdII_R->Pd0 Regenerates Catalyst Product Ar-R (Desired Product)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is the slowest step for aryl chlorides. Bulky, electron-rich ligands accelerate this step by creating a more reactive, coordinatively unsaturated palladium center.[5]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This requires the boron to be activated by a base to form a negatively charged 'ate' complex (boronate), which is more nucleophilic and readily transfers its organic group.[7][8] This step can be slowed by the steric bulk of the pinacol ester, which is why a strong base and heat are often necessary.[2]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is also accelerated by the same bulky ligands that favor oxidative addition.[13]

Q4: The reaction seems to work, but purification is difficult. Any suggestions?

Purification challenges in Suzuki reactions often stem from residual starting materials or boron-containing byproducts that have similar polarities to the desired product.

Protocol: Post-Reaction Workup and Purification Strategy

  • Quench and Filter:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or toluene.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Aqueous Wash (to remove boron impurities):

    • Transfer the filtrate to a separatory funnel.

    • Wash with a dilute base (e.g., 1M NaOH or Na₂CO₃ solution). This step is crucial as it converts any remaining boronic ester and its hydrolyzed boronic acid byproduct into water-soluble boronate salts, which are extracted into the aqueous layer.

    • Wash with water, followed by brine.

  • Dry and Concentrate:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Chromatography:

    • If impurities remain, flash column chromatography on silica gel is the standard method.[23]

    • Troubleshooting Chromatography: If your product and a key impurity (like the unreacted aryl halide) co-elute, you must change the selectivity of your chromatography system. Do not simply use more solvent. Try a different solvent system entirely (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol or Acetone/Toluene).[24]

References

Identification of common impurities in 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use and analysis of this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter, moving from common observations to their underlying causes and practical solutions.

FAQ 1: I am observing a new, more polar spot/peak in my reaction monitoring (TLC/LC-MS) that increases over time. What is it likely to be?

Answer: This is a classic sign of hydrolysis. The pinacol ester of your boronic acid is likely converting to the corresponding free boronic acid, 3-Chloro-4-isopropoxyphenylboronic acid.

  • Causality: Boronic acid pinacol esters are susceptible to hydrolysis, especially in the presence of water, acidic, or basic conditions.[1][2] The boronic acid is significantly more polar than the pinacol ester, leading to a lower Rf value on a normal-phase TLC plate or an earlier elution time in reverse-phase HPLC.[3]

  • Troubleshooting Steps:

    • Moisture Control: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and perform reactions under an inert atmosphere (Nitrogen or Argon).

    • pH Management: Avoid highly acidic or basic conditions during work-up and purification if possible. Neutralize the reaction mixture carefully.

    • Analytical Considerations: When preparing samples for HPLC analysis, use aprotic and anhydrous diluents like acetonitrile or THF to prevent hydrolysis in the sample vial.[3][4] Analyze samples promptly after preparation.

FAQ 2: My NMR spectrum shows unreacted starting material. What are the key starting material impurities I should be aware of?

Answer: The most common synthetic route to this compound is the Miyaura borylation of a halogenated precursor, typically 4-bromo-2-chloro-1-isopropoxybenzene. Therefore, unreacted starting material and impurities from its synthesis are key considerations.

  • Potential Upstream Impurities in 4-bromo-2-chloro-1-isopropoxybenzene:

    • Isomeric Impurities: Bromination of 2-chloro-1-isopropoxybenzene can potentially lead to the formation of other isomers, such as 2-bromo-4-chloro-1-isopropoxybenzene. These isomers may have similar reactivity and physical properties, making them difficult to separate.

    • Unreacted Precursors: Incomplete isopropylation of 2-chloro-4-bromophenol could result in its presence as an impurity.

    • Over-alkylation/Side-products: The use of isopropanol in the synthesis of the ether linkage can sometimes lead to side reactions, though this is less common under controlled conditions.[1]

  • Troubleshooting and Identification:

    • Thorough Characterization of Starting Material: Before starting the borylation reaction, it is crucial to have a pure batch of the aryl halide. Characterize it by NMR, GC-MS, and HPLC to identify any isomeric or other impurities.

    • Purification of Aryl Halide: If impurities are detected, purify the 4-bromo-2-chloro-1-isopropoxybenzene via distillation or column chromatography.

FAQ 3: I am seeing a significant amount of a non-polar impurity with a mass corresponding to the homocoupling of my product. How can I minimize this?

Answer: The formation of a biaryl product, 2,2'-dichloro-4,4'-diisopropoxy-5,5'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is a known side reaction in Miyaura borylation, often referred to as homocoupling.

  • Causality: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5] It can also be influenced by the choice of base and reaction conditions.

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure the reaction mixture is properly degassed before adding the palladium catalyst. This can be achieved by several vacuum/inert gas backfill cycles or by sparging with an inert gas.

    • Use of High-Quality Catalyst: Use a fresh, high-quality Pd(0) catalyst. If using a Pd(II) precursor, ensure its complete reduction to the active Pd(0) species.

    • Optimize Base and Ligand: A weaker base, such as potassium acetate (KOAc), is generally preferred for Miyaura borylation to minimize competing Suzuki-Miyaura coupling reactions.[6] The choice of ligand can also influence the extent of side reactions.

FAQ 4: My final product is contaminated with a compound that appears to have lost the boronic ester group, identified as 1-chloro-2-isopropoxybenzene. What is this impurity and how is it formed?

Answer: This impurity is the result of protodeborylation, a common side reaction in palladium-catalyzed borylation.

  • Causality: Protodeborylation is the replacement of the boronic ester group with a hydrogen atom. This can be caused by the presence of protic sources in the reaction mixture, such as water or alcohols, especially at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: As with preventing hydrolysis, maintaining scrupulously dry reaction conditions is critical.

    • Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of protodeborylation.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeborylation.

Part 2: Summary of Common Impurities

The following table summarizes the most common impurities encountered with this compound, their origin, and typical analytical methods for their detection.

Impurity Name Structure Origin Typical Analytical Method
3-Chloro-4-isopropoxyphenylboronic acidDegradation (Hydrolysis)HPLC, LC-MS, ¹H NMR
4-Bromo-2-chloro-1-isopropoxybenzeneUnreacted Starting MaterialGC-MS, HPLC, ¹H NMR
Bis(pinacolato)diboron (B₂pin₂)Unreacted Reagent¹H NMR, GC-MS (can be challenging)
1-Chloro-2-isopropoxybenzeneProcess-related (Protodeborylation)GC-MS, HPLC, ¹H NMR
5,5'-Bis(3-chloro-4-isopropoxyphenyl)-bis(pinacolato)diboronProcess-related (Homocoupling)LC-MS, ¹H NMR, ¹³C NMR
2,2'-Dichloro-5,5'-diisopropoxybiphenylProcess-related (Suzuki-Miyaura side reaction)LC-MS, ¹H NMR, ¹³C NMR

Part 3: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

This protocol is designed to minimize on-column hydrolysis and effectively separate the target compound from its key impurities.

  • Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XTerra MS C18; 4.6 x 150 mm, 5 µm (or a similar column with low silanol activity).[6]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 80 20
    2.0 80 20
    15.0 20 80
    20.0 20 80
    20.1 80 20

    | 25.0 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector Wavelength: 220 nm

  • Sample Preparation: Dissolve the sample in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL. Analyze immediately after preparation.

Causality behind choices:

  • A column with low silanol activity is chosen to minimize the catalytic effect of residual silanol groups on the hydrolysis of the boronic ester on the column surface.[6]

  • Using water and acetonitrile without a pH modifier (like formic or acetic acid) helps to avoid acid-catalyzed hydrolysis during the chromatographic run.[6]

  • Anhydrous acetonitrile is the preferred diluent to ensure the stability of the sample prior to injection.[4]

Part 4: Visualizing Impurity Formation

The following diagrams illustrate the main pathways for the formation of common impurities.

Diagram 1: Key Impurity Formation Pathways

G cluster_starting_materials Starting Materials & Reagents cluster_reaction Miyaura Borylation cluster_impurities Common Impurities Aryl Halide 4-Bromo-2-chloro- 1-isopropoxybenzene Product 3-Chloro-4-isopropoxyphenyl- boronic acid pinacol ester Aryl Halide->Product Pd Catalyst, Base Unreacted_Aryl_Halide Unreacted Aryl Halide Aryl Halide->Unreacted_Aryl_Halide B2pin2 Bis(pinacolato)diboron B2pin2->Product Unreacted_B2pin2 Unreacted B2pin2 B2pin2->Unreacted_B2pin2 Hydrolysis 3-Chloro-4-isopropoxyphenyl- boronic acid Product->Hydrolysis + H2O Protodeborylation 1-Chloro-2-isopropoxybenzene Product->Protodeborylation Protic Source Homocoupling Dimeric Biaryl Impurity Product->Homocoupling Side Reaction

Caption: Formation pathways of common impurities.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Start Unexpected Peak/Spot Observed in Analysis CheckPolarity Is the impurity more polar than the product? Start->CheckPolarity Hydrolysis Likely Hydrolysis Product: 3-Chloro-4-isopropoxyphenyl- boronic acid CheckPolarity->Hydrolysis Yes CheckMass Analyze by LC-MS or GC-MS Determine Molecular Weight CheckPolarity->CheckMass No ConfirmNMR Confirm structure with ¹H and ¹³C NMR Hydrolysis->ConfirmNMR MassMatch Does the mass match a known potential impurity? CheckMass->MassMatch StartingMaterial Unreacted Starting Material or Reagent (Aryl Halide, B2pin2) MassMatch->StartingMaterial Yes (Starting Material) SideReaction Process-Related Impurity (Homocoupling, Protodeborylation) MassMatch->SideReaction Yes (By-product) Unknown Unknown Impurity: Requires further characterization (e.g., isolation and NMR) MassMatch->Unknown No StartingMaterial->ConfirmNMR SideReaction->ConfirmNMR

Caption: Workflow for impurity identification.

References

Technical Support Center: Strategies to Increase the Reactivity of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and optimized protocols for enhancing the reactivity of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester , a sterically and electronically challenging substrate in Suzuki-Miyaura cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered when using this substrate.

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the primary causes?

A1: The diminished reactivity of this substrate stems from a combination of steric and electronic factors. The chlorine atom at the ortho position is electron-withdrawing, which can slow the crucial transmetalation step of the catalytic cycle. Furthermore, the bulky isopropoxy group and the large pinacol ester create significant steric hindrance around the boron center, impeding its approach to the palladium catalyst.[1][2] Standard conditions, like those using Pd(PPh₃)₄, are often insufficient to overcome these hurdles.[3]

Q2: What are the first parameters I should adjust for a low-yield reaction?

A2: For a challenging substrate like this, the most impactful initial changes are to the catalyst system (palladium source and ligand) and the base .

  • Catalyst/Ligand: Switch from simple phosphine ligands (like PPh₃) to a modern, bulky, and electron-rich Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][2][4] These ligands promote the formation of a highly active, low-coordinate Pd(0) species that is more effective at oxidative addition with aryl chlorides and facilitates the difficult transmetalation and reductive elimination steps.[5][6]

  • Base: Move from common carbonate bases (like Na₂CO₃) to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These bases are more effective at activating the boronic ester to form the reactive "ate" complex required for transmetalation, especially in anhydrous solvent systems.[7][8]

Q3: I am observing significant amounts of 4-isopropoxychlorobenzene in my crude reaction mixture. What is this side product and how can I prevent it?

A3: This byproduct results from protodeboronation , a common side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond.[9] This process is often promoted by the presence of water, high temperatures, and certain bases.[10][11][12]

  • Mitigation Strategies:

    • Use anhydrous solvents and reagents where possible.

    • Ensure your reaction is under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation pathways that can indirectly lead to protodeboronation.[10]

    • Consider using potassium trifluoroborate salts or MIDA boronates, which can be more resistant to protodeboronation by providing a slow release of the boronic acid/ester.[9][13]

    • Optimize reaction time and temperature; prolonged heating increases the likelihood of this side reaction.[10]

Q4: My coupling partner is an electron-rich aryl chloride. Does this make the reaction more difficult?

A4: Yes. The oxidative addition step of the Suzuki-Miyaura cycle is typically slower for electron-rich aryl chlorides compared to electron-poor ones.[5][13] Combining an already challenging boronic ester with a deactivated coupling partner requires a highly active catalyst system. For such cases, using specialized Buchwald ligands like XPhos or SPhos in combination with a strong base is critical for success.[4][14] Nickel-based catalysts can also be effective for coupling unreactive aryl chlorides.[15][16]

Part 2: Troubleshooting Guide for Low Conversion

When initial adjustments are insufficient, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving low-yield reactions.

Problem: Low to No Conversion of Starting Materials

This is the most common issue, indicating a fundamental problem with the catalytic cycle. The bottleneck is often the transmetalation or oxidative addition step.

Troubleshooting_Workflow Start Low / No Conversion Cause1 Suboptimal Catalyst System Start->Cause1 Cause2 Ineffective Base / Activation Start->Cause2 Cause3 Decomposition / Side Reactions Start->Cause3 Sol1A Switch to Bulky Ligand (XPhos, SPhos, RuPhos) Cause1->Sol1A Sol1B Use a Pre-catalyst (e.g., XPhos Pd G3) Cause1->Sol1B Sol1C Increase Catalyst Loading (2-5 mol%) Cause1->Sol1C Sol2A Use Stronger Base (K₃PO₄, Cs₂CO₃) Cause2->Sol2A Sol2B Switch to Anhydrous Solvent (Toluene, Dioxane) Cause2->Sol2B Sol2C Increase Temperature (80-120 °C) Cause2->Sol2C Sol3A Degas Solvent Thoroughly (Ar sparging) Cause3->Sol3A Sol3B Verify Reagent Purity (Fresh Boronic Ester) Cause3->Sol3B

Caption: Troubleshooting workflow for low conversion.

Root Cause Analysis & Solutions
1. Suboptimal Catalyst System

The steric bulk of the substrate prevents the palladium center from getting close enough to the boron for transmetalation to occur.

  • Solution 1.1: Employ Advanced Ligands: As outlined in the table below, bulky, electron-rich monophosphine ligands are essential. They create a more open coordination sphere on the palladium, which accelerates both oxidative addition and reductive elimination.[1][2][4]

  • Solution 1.2: Use a Palladium Precatalyst: Precatalysts, such as Buchwald's G3 or G4 precatalysts, provide a reliable source of the active Pd(0) species in a controlled manner, improving reproducibility and often allowing for lower catalyst loadings.[5]

Catalyst System Component Recommendation Rationale for This Substrate Typical Loading
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Standard, reliable sources for generating Pd(0) in situ.1-2 mol % Pd
Ligand XPhos Excellent for sterically hindered substrates and unactivated aryl chlorides.[4]2-4 mol %
SPhos Highly effective for hindered biaryl synthesis.[4][6]2-4 mol %
RuPhos Often provides good results with sterically demanding partners.[2]2-4 mol %
Precatalyst XPhos Pd G3Air-stable, provides a 1:1 Pd:Ligand ratio, and ensures efficient generation of the active catalyst.[5]2-5 mol %
2. Ineffective Boronic Ester Activation

The transmetalation step requires the formation of a tetracoordinate boronate "ate" complex, which is more nucleophilic than the neutral boronic ester.[17][18] This activation is driven by the base.

  • Solution 2.1: Optimize the Base: Weak bases (e.g., NaHCO₃) or bases that require water for full efficacy (e.g., Na₂CO₃) are often insufficient. K₃PO₄ and Cs₂CO₃ are strong, anhydrous bases that perform well in organic solvents like toluene or dioxane.[7][19]

  • Solution 2.2: Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred. These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy barriers for hindered substrates. Microwave irradiation can also be effective for rapidly screening conditions and improving yields.[20][21]

3. Reagent Decomposition and Side Reactions

The boronic ester can degrade via protodeboronation, and the catalyst can be deactivated by oxygen.

  • Solution 3.1: Ensure Inert Conditions: Rigorously degas your solvent by sparging with argon or nitrogen for at least 20-30 minutes before adding the catalyst.[10] Maintain a positive pressure of inert gas throughout the reaction.

  • Solution 3.2: Check Reagent Quality: Boronic esters, while more stable than acids, can degrade upon storage. Use a fresh bottle or verify the purity of your starting material by NMR if poor results persist.[10]

Part 3: Optimized Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a challenging aryl chloride.

Protocol A: High-Temperature Coupling using Pd₂(dba)₃ / XPhos

This protocol is a reliable standard for difficult couplings.

Materials:

  • This compound (1.2 equiv, e.g., 1.2 mmol)

  • Aryl Chloride (1.0 equiv, e.g., 1.0 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)

  • XPhos (0.04 equiv, 4 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed Toluene (0.1 - 0.2 M)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl chloride, boronic ester, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the vessel, then evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the sealed vessel in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism highlights the importance of the optimized components.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar¹-X PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation (Rate-Limiting Step) PdII->TM + [Ar²-B(pin)(Base)]⁻ PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Product) RE->Product Ar1X Ar¹-X Boron Ar²-B(pin) + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The bulky XPhos ligand (L) facilitates the Reductive Elimination step and stabilizes the active Pd(0) catalyst. The strong base (K₃PO₄) is crucial for activating the boronic ester (Ar²-B(pin)) to enable the rate-limiting Transmetalation step.[13][22]

References

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings Involving 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in Suzuki-Miyaura cross-coupling reactions: catalyst deactivation, specifically when using the sterically hindered and electronically distinct substrate, 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Introduction: The Challenge of "Problematic" Substrates

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1] However, not all substrates are created equal. This compound presents a unique set of challenges. Its isopropoxy group makes the aryl ring electron-rich, which can slow the crucial oxidative addition step of the catalytic cycle.[2] Simultaneously, the pinacol ester, while more stable than the corresponding boronic acid, can still participate in undesired side reactions under certain conditions.[3][4] These properties can conspire to promote pathways that deactivate the palladium catalyst, leading to stalled reactions, low yields, and complex product mixtures. This guide will address these issues head-on.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might ask when an experiment goes wrong. We provide potential causes rooted in catalyst deactivation and actionable solutions.

Q1: My reaction has stalled at low-to-moderate conversion (<70%). What's happening to my catalyst?

A stalled reaction is a classic symptom of catalyst deactivation. The initial turnover is fast, but the catalytic species is progressively converted into an inactive form. The most common culprits are:

  • Formation of Palladium Black: This is the visible precipitation of metallic palladium (Pd(0)) from solution.[5] It occurs when the active catalyst, typically a Pd(0) complex with phosphine ligands, becomes "ligandless." This can happen if the phosphine ligands are oxidized or if the equilibrium between ligated and unligated Pd(0) is pushed towards the latter.[6] The electron-rich nature of your substrate can exacerbate this by making the reductive elimination step slower, increasing the lifetime of palladium intermediates that are prone to aggregation.

  • Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation or other forms of degradation, particularly if the reaction is not rigorously degassed.[6][7] Once the ligand is compromised, the palladium center is no longer stabilized and can precipitate as palladium black.

  • Formation of Inactive Pd(II) Species: If the reductive elimination step is slow, the Pd(II) intermediate in the catalytic cycle can be intercepted by other species in the reaction mixture, forming stable, off-cycle complexes that do not proceed to product.[8]

Solutions:

  • Ligand Choice is Critical: Switch to bulky, electron-rich phosphine ligands.[9] These ligands accelerate the reductive elimination step, which is often rate-limiting, and their steric bulk helps stabilize the monoligated Pd(0) species, preventing aggregation.[7] See the table below for recommendations.

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, which can lead to ligand oxidation, use a well-defined Pd(0) precatalyst or a modern Pd(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) designed for rapid and clean reduction to the active catalyst.[2]

  • Ensure Rigorous Inert Conditions: Oxygen is a key contributor to ligand oxidation and catalyst deactivation.[10][11] Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[2]

Ligand TypeRecommended LigandsRationale for Efficacy
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosExcellent for electron-rich and sterically hindered substrates. Their bulk promotes reductive elimination and stabilizes the active catalyst.[12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly electron-donating and sterically bulky, offering an alternative to phosphines with high stability.[1][13]
Ferrocenylphosphines dppf, FcPPh₂Robust and versatile ligands, often showing good performance with a wide range of substrates.[14]
Q2: I'm observing significant amounts of 1-Chloro-2-isopropoxybenzene in my crude product. What is this side reaction and how do I stop it?

This byproduct is the result of protodeboronation , where the C-B bond of your boronic ester is cleaved and replaced by a C-H bond.[15] This is a major pathway for substrate consumption that does not lead to the desired product.

  • Causality: Protodeboronation is often catalyzed by the base and accelerated by the presence of water in the reaction medium.[16][17] While some water is often beneficial for Suzuki couplings (especially when starting from boronic acids), excessive amounts or a combination of a strong base and high temperatures can favor this side reaction.[18] The pinacol ester is generally more resistant to protodeboronation than the corresponding boronic acid, but it is not immune.[17]

Solutions:

  • Optimize the Base: Strong, hydroxide-containing bases can accelerate protodeboronation.[16] Switch to a weaker inorganic base like K₃PO₄ or K₂CO₃, or even an organic base. The choice of base is critical and often requires screening.[19]

  • Control Water Content: Use anhydrous solvents, but consider adding a small, controlled amount of water (e.g., 1-5% v/v) if the reaction is sluggish, as it can facilitate the transmetalation step.[18] Avoid using excessively wet solvents or reagents.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).

  • Employ a "Slow-Release" Strategy: Using boronic esters like the pinacol ester is already a form of slow-release, as they must hydrolyze to the active boronic acid. This keeps the concentration of the more sensitive boronic acid low, minimizing side reactions.[20] Ensure your base and water content are sufficient to facilitate this hydrolysis without excessively promoting protodeboronation.

Q3: My main byproduct is the homocoupling of my boronic ester (a biphenyl derivative). Why does this happen?

Homocoupling of the boronic ester is another common side reaction that consumes your starting material and deactivates the catalyst.

  • Causality: This side reaction is often promoted by the presence of oxygen.[10] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then undergo a transmetalation with two molecules of the boronic ester, leading to the homocoupled product. It can also occur under anaerobic conditions, especially if the oxidative addition of the aryl halide is slow, allowing the palladium catalyst to react with the boronic ester instead.[2]

Solutions:

  • Rigorous Degassing: As with preventing catalyst precipitation, ensuring an oxygen-free environment is the most effective way to minimize homocoupling.[2][10]

  • Optimize Reagent Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor side reactions like homocoupling. Try reducing the excess.

  • Choose a More Active Catalyst System: A more active catalyst will speed up the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination), making it more competitive against the homocoupling pathway. Refer to the ligand table in Q1.

Frequently Asked Questions (FAQs)

  • FAQ 1: Which palladium source is best: Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst? For challenging substrates, a well-defined precatalyst such as an XPhos-Pd-G3 or SPhos-Pd-G4 is highly recommended. These complexes generate the active monoligated Pd(0) species cleanly and efficiently, avoiding the side reactions associated with in situ reduction of Pd(II) sources like Pd(OAc)₂.[6] Pd₂(dba)₃ is a Pd(0) source, but its purity can be variable and it can sometimes be a source of palladium nanoparticles.[6]

  • FAQ 2: What is the best solvent for this reaction? Aprotic polar solvents or ethereal solvents are generally preferred. Common choices include dioxane, THF, and CPME, often with a small amount of water.[18][21] The solvent can influence catalyst stability and the solubility of the base, so screening may be necessary.[22] For example, THF is often a good starting point due to its low viscosity and good solvating properties.[22]

  • FAQ 3: How can I monitor my reaction to diagnose these problems early? Small-aliquot analysis by TLC, GC-MS, or LC-MS is invaluable. Quench a small sample of the reaction mixture at regular intervals (e.g., every hour). This will not only show the formation of your product but also the appearance of key byproducts like the protodeboronated arene or the homocoupled product, allowing you to diagnose the problem before the reaction is complete.

Visualizing the Problem: Deactivation Pathways and Troubleshooting

To better understand these complex relationships, the following diagrams illustrate the key concepts.

Catalyst Deactivation Pathways

Active_Catalyst Active Pd(0)L₂ Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Desired Path Pd_Black Inactive Pd Black (Aggregation) Active_Catalyst->Pd_Black Ligand Dissociation Ligand_Oxidation Oxidized/Degraded Ligand Active_Catalyst->Ligand_Oxidation O₂ Present Productive_Cycle->Active_Catalyst Off_Cycle Inactive Off-Cycle Pd(II) Complex Productive_Cycle->Off_Cycle Slow Reductive Elimination Ligand_Oxidation->Pd_Black Catalyst Destabilization

Caption: Key pathways leading from the active catalyst to inactive species.

Troubleshooting Workflow

Start Reaction Stalled or Low Yield? Analyze Analyze Crude Mixture (LCMS/GCMS) Start->Analyze Check_Precipitate Black Precipitate (Pd Black)? Analyze->Check_Precipitate Check_Proto Protodeboronation Byproduct? Check_Precipitate->Check_Proto No Sol_Ligand Solution: - Use Bulky/Electron-Rich Ligand - Use Precatalyst - Improve Inert Atmosphere Check_Precipitate->Sol_Ligand Yes Check_Homo Homocoupling Byproduct? Check_Proto->Check_Homo No Sol_Base Solution: - Switch to Weaker Base (K₃PO₄) - Control Water Content - Lower Temperature Check_Proto->Sol_Base Yes Sol_O2 Solution: - Rigorously Degas Solvents - Maintain Inert Atmosphere Check_Homo->Sol_O2 Yes End Reaction Optimized Check_Homo->End No/Other Sol_Ligand->End Sol_Base->End Sol_O2->End

Caption: A logical workflow for diagnosing and solving common issues.

Experimental Protocol: Robust Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide, designed to minimize catalyst deactivation.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 5:1 mixture of anhydrous dioxane and degassed deionized water. Add the solvent mixture via syringe to the reaction vial to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Impact of solvent and base on 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester . Our goal is to empower you to overcome common experimental challenges and optimize your reaction efficiency by understanding the critical roles of solvent and base selection.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound in Suzuki-Miyaura coupling reactions.

Q1: Why is my reaction with this compound so sluggish or low-yielding?

A1: Low reactivity is often linked to the stability of your aryl chloride. The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1][2][3] Success with aryl chlorides typically requires more carefully selected conditions, including highly active palladium catalysts (often with specialized phosphine ligands), appropriate base selection, and higher reaction temperatures.[2][4]

Q2: What is the primary role of the base in this reaction?

A2: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][5] Its main function is to activate the boronic acid pinacol ester. It facilitates the formation of a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[6][7] The choice and strength of the base can significantly influence the reaction rate and the prevalence of side reactions.

Q3: Is the pinacol ester hydrolyzed to the boronic acid before the reaction?

A3: While some boronic esters can hydrolyze to the corresponding boronic acid under basic aqueous conditions before transmetalation, this is not always a prerequisite.[8] The activation can also occur through the formation of a boronate complex directly from the ester.[1][8] However, pinacol esters are generally more stable than boronic acids and less prone to side reactions like protodeboronation, which is a key advantage.[4][9]

Q4: Can I run this reaction under anhydrous conditions?

A4: Yes, and it can be advantageous. While many Suzuki protocols use aqueous base solutions, water can be a proton source that leads to protodeboronation (the replacement of the boronic ester group with a hydrogen atom), a common side reaction that lowers yield.[4][9] Using anhydrous solvents with a suitable base can mitigate this issue, especially for sensitive substrates.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Problem 1: Low or No Product Formation

Your reaction shows significant unreacted starting materials (aryl chloride and/or boronic ester) after an appropriate reaction time.

start Low Yield Observed: Starting Material Unconsumed catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes sol_catalyst Solution: - Use a fresh, high-activity catalyst/ligand (e.g., Buchwald ligands). - Ensure rigorous degassing to prevent catalyst oxidation. catalyst->sol_catalyst No reagents Are Reagents Intact? conditions->reagents Yes sol_conditions Solution: - Increase temperature (typically 80-110 °C for aryl chlorides). - Screen different base/solvent combinations (see tables below). - Increase reaction time. conditions->sol_conditions No sol_reagents Solution: - Confirm integrity of the boronic ester (check for hydrolysis). - Use fresh, anhydrous, and degassed solvent. reagents->sol_reagents No

Caption: Troubleshooting workflow for low reaction conversion.

  • Causality—Catalyst Inactivity: The palladium catalyst must be in the Pd(0) oxidation state to initiate the catalytic cycle.[1] Oxygen can irreversibly oxidize Pd(0) to Pd(II), deactivating the catalyst.[4] Furthermore, the C-Cl bond of your starting material is strong; a standard catalyst like Pd(PPh₃)₄ may not be active enough.

    • Actionable Protocol:

      • Degas Rigorously: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[10]

      • Upgrade Your Catalyst System: For challenging aryl chlorides, use a more electron-rich and bulky ligand system. Buchwald or Fu have developed highly effective catalyst systems (e.g., using ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor) that excel at activating C-Cl bonds.[3]

  • Causality—Suboptimal Base/Solvent Synergy: The base must be sufficiently soluble and active in the chosen solvent to generate the reactive boronate species. A poorly matched pair can lead to a stalled reaction.

    • Actionable Protocol:

      • Screen Bases: A strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective in many solvent systems.[11][12] Cesium carbonate (Cs₂CO₃) is another strong option, often showing higher solubility in organic solvents than potassium carbonate.[13]

      • Screen Solvents: Ethereal solvents like 1,4-dioxane or THF , often with a small amount of water, are standard for Suzuki couplings.[1][14] Aprotic polar solvents like DMF can also be effective but may require different base considerations.[15] For anhydrous conditions, toluene or dioxane are common choices.

Problem 2: Significant Side Product Formation (Protodeboronation)

You observe a significant amount of 4-isopropoxychlorobenzene in your reaction mixture, indicating the boronic ester has been replaced by a hydrogen atom.

  • Causality—Protodeboronation: This side reaction is often promoted by the presence of water (which acts as a proton source) in combination with a strong base and elevated temperatures.[9] While pinacol esters are more robust than boronic acids, they are not immune.

    • Actionable Protocol:

      • Switch to a Milder Base: If using a strong hydroxide base, consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄). Potassium fluoride (KF) is an even milder option that can be effective, particularly if your substrates have base-sensitive functional groups.[9]

      • Implement Anhydrous Conditions: Rigorously dry your solvent and glassware. Use a base that does not require water for its activity, such as K₃PO₄ or Cs₂CO₃. This physically removes the primary proton source from the reaction.[9]

      • Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate of product formation to minimize the rate of the decomposition pathway.[9]

Problem 3: Homocoupling of the Boronic Ester

You observe the formation of 3,3'-dichloro-4,4'-diisopropoxybiphenyl, a dimer of your boronic ester starting material.

  • Causality—Homocoupling: This side reaction can be promoted by two main factors: the presence of oxygen, which can facilitate a Pd(II)-mediated coupling pathway, or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]

    • Actionable Protocol:

      • Ensure an Inert Atmosphere: As with catalyst deactivation, rigorous degassing is the first line of defense against homocoupling.[4][16]

      • Use a Pd(0) Catalyst Source: Consider using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass potential issues with the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[16]

      • Adjust Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) is common, but a very large excess can sometimes favor homocoupling. Ensure your stoichiometry is well-controlled.

Data-Driven Solvent and Base Selection

The interplay between the solvent and base is critical for reaction success. The following tables summarize common combinations and their typical performance characteristics for Suzuki-Miyaura couplings involving aryl chlorides.

Table 1: Impact of Solvent Choice on Reaction Efficiency
Solvent SystemPolarityTypical Temperature (°C)AdvantagesDisadvantages
Dioxane / H₂O (e.g., 4:1)Moderate80 - 110Good solubility for many reagents; well-established system.Can promote protodeboronation if not optimized.
Toluene / H₂O (e.g., 4:1)Non-polar90 - 110Good for less polar substrates; biphasic nature can be beneficial.May have lower solubility for inorganic bases.
THF / H₂O (e.g., 4:1)Polar Aprotic65 - 80Lower boiling point allows for milder conditions.[17]Can be a source of catalyst poisoning if not high purity.[17]
DMF (anhydrous) High80 - 120Excellent solubilizing power for polar reagents and salts.[15]Can be difficult to remove; potential for side reactions at high temp.
2-MeTHF / H₂O Moderate80 - 100Greener solvent alternative; can offer good performance.[18]Performance can be highly substrate-dependent.
Table 2: Impact of Base Choice on Reaction Efficiency
BaseStrengthTypical EquivalentsCommon SolventsKey Considerations
K₃PO₄ Strong2.0 - 3.0Dioxane, Toluene, THF, DMFHighly effective for aryl chlorides; works well in aqueous and anhydrous systems.[12][19]
Cs₂CO₃ Strong2.0 - 3.0Dioxane, Toluene, THF, DMFExcellent solubility in organic solvents; often gives high yields.[13]
K₂CO₃ Moderate2.0 - 3.0Dioxane/H₂O, THF/H₂OCost-effective; generally requires aqueous conditions for good solubility/activity.[20]
NaOH / KOH Very Strong2.0 - 3.0Aqueous mixturesVery active and inexpensive.
KF Mild3.0Dioxane, THFUseful for substrates with base-labile groups (e.g., esters).[21]

Mechanistic Visualization

Understanding the catalytic cycle is key to effective troubleshooting. The base and solvent play critical roles in the transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Role of Base & Solvent Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(X)L₂] Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Transmetalation [Ar-Pd(II)(Ar')L₂] Di-aryl Complex OxAdd->Transmetalation Transmetalation (+ Ar'-B(pin)) Transmetalation->Pd0 Reductive Elimination (+ Ar-Ar') BoronicEster Ar'-B(pin) Boronate [Ar'-B(OR)₃]⁻ (Activated Boronate) BoronicEster->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Boronate solubilizes Boronate->OxAdd attacks

Caption: The Suzuki-Miyaura cycle and the role of the base.

Experimental Protocol: General Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner. It should be optimized for each specific substrate pairing.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide partner (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed 4:1 1,4-dioxane/water via syringe. Stir the mixture for 5-10 minutes.

  • Catalyst Addition: Add the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% Pd; and SPhos, 4 mol%) to the flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester: Performance in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Boronic Esters in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The reaction's utility is profoundly influenced by the nature of the organoboron reagent. Boronic acid pinacol esters, prized for their stability, ease of handling, and functional group tolerance compared to their corresponding boronic acids, have become indispensable tools for synthetic chemists.[2][3] The reactivity and selectivity of these esters are intricately controlled by the electronic and steric profiles of the substituents on the aromatic ring.

This guide provides an in-depth comparison of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester , a versatile building block, with other arylboronic esters. We will dissect the nuanced interplay of its substituents—a meta-positioned, electron-withdrawing chlorine atom and a para-positioned, electron-donating isopropoxy group—and its impact on performance in the Suzuki-Miyaura reaction. Through an analysis of these effects, supported by representative experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this reagent in complex synthetic campaigns.

Molecular Profile: Decoding the Substituent Effects

The unique reactivity of this compound stems from the electronic tug-of-war between its two key substituents.

  • 3-Chloro Group : The chlorine atom, positioned meta to the boronic ester, exerts a strong electron-withdrawing inductive effect (-I).[4] This effect decreases the electron density on the aromatic ring, which can influence the transmetalation step of the Suzuki-Miyaura cycle.[1] Generally, electron-withdrawing groups can sometimes slow the rate of transmetalation but are well-tolerated in Suzuki couplings.[5]

  • 4-Isopropoxy Group : The isopropoxy group at the para position is a strong electron-donating group through resonance (+M) and moderately withdrawing through induction (-I). The resonance effect typically dominates, increasing the electron density of the aryl ring.[4] This increased nucleophilicity can facilitate the transmetalation step. However, its steric bulk, while not as significant as an ortho substituent, is greater than that of a methoxy group and can play a role in sterically demanding couplings.[6]

The combination of a meta-deactivating group and a para-activating group creates a unique electronic environment that balances stability with reactivity, making it a valuable intermediate in multi-step synthesis.

Comparative Physicochemical Properties

To contextualize the performance of our target molecule, we compare it with several other commercially available boronic esters with distinct electronic and steric properties.

PropertyThis compoundPhenylboronic acid pinacol ester (Unsubstituted)4-Methoxyphenylboronic acid pinacol ester (Electron-Donating)4-(Trifluoromethyl)phenylboronic acid pinacol ester (Electron-Withdrawing)
CAS Number 1346707-77-9172994-73-9171364-78-6126747-14-6
Molecular Formula C₁₅H₂₂BClO₃C₁₂H₁₇BO₂C₁₃H₁₉BO₃C₁₃H₁₆BF₃O₂
Molecular Weight 296.60204.09234.11272.09
Predicted Reactivity Moderate to HighModerate (Baseline)HighModerate
Key Feature Balanced electronics; moderate steric profileBaseline referenceElectron-rich, activated for transmetalationElectron-poor, potentially slower transmetalation

Data compiled from commercially available sources. Predicted reactivity is a qualitative assessment based on established principles of substituent effects in Suzuki-Miyaura coupling.

Comparative Performance in Suzuki-Miyaura Coupling

The ultimate measure of a boronic ester's utility is its performance in cross-coupling reactions. The rate and efficiency of the Suzuki-Miyaura reaction are heavily dependent on the electronic nature of the boronic ester, as this directly impacts the crucial transmetalation step.[3][7]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] Base activation of the boronic ester to form a more nucleophilic boronate species is critical for efficient transmetalation.[7]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 ar1ar2 Ar¹-Ar² reductive_elimination->ar1ar2 ar1x Ar¹-X ar1x->oxidative_addition ar2bpin Ar²-B(OR)₂ + Base ar2bpin->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Performance Data
Boronic EsterSubstituent EffectExpected Yield (%)Rationale
4-(Trifluoromethyl)phenylboronic acid pinacol esterStrongly Electron-Withdrawing75-85%The strongly withdrawing -CF₃ group deactivates the ring, potentially slowing transmetalation.[5]
Phenylboronic acid pinacol esterNeutral (Reference)85-95%Represents the baseline reactivity for an unsubstituted arylboronic ester.
This compound Balanced Withdrawing/Donating 90-98% The electron-donating isopropoxy group activates the ring, likely enhancing the rate of transmetalation and leading to high efficiency. The meta-chloro group has a lesser electronic impact.
4-Methoxyphenylboronic acid pinacol esterStrongly Electron-Donating>95%The powerful electron-donating methoxy group strongly activates the ring, generally leading to very high yields and fast reaction rates.[9]

Reaction Conditions (Hypothetical): Aryl Bromide (1.0 equiv), Boronic Ester (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100 °C, 4h.

This predictive analysis suggests that this compound is a highly efficient coupling partner, likely outperforming electron-deficient analogues and rivaling standard electron-rich esters due to the powerful activating effect of the para-isopropoxy group.

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of arylboronic esters. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.[8]

Protocol 1: Synthesis via Miyaura Borylation

This protocol describes the palladium-catalyzed synthesis of an arylboronic acid pinacol ester from an aryl halide.

Miyaura_Borylation start Setup Combine Aryl Halide, B₂(pin)₂, KOAc in a flask. inert Inert Atmosphere Evacuate and backfill flask with Argon (3x). start->inert solvent Add Solvent Add anhydrous dioxane via syringe. inert->solvent catalyst Add Catalyst Add PdCl₂(dppf) catalyst. solvent->catalyst react Reaction Heat mixture at 80-100 °C overnight. catalyst->react workup Workup Cool, filter through Celite®, concentrate filtrate. react->workup purify Purification Purify by column chromatography (Silica gel). workup->purify

Caption: Workflow for the synthesis of an arylboronic acid pinacol ester.

Step-by-Step Procedure:

  • Reagent Combination: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1-chloro-2-isopropoxy-4-bromobenzene, 1.0 equiv), bis(pinacolato)diboron (B₂(pin)₂, 1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).

  • Inerting the Flask: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via syringe. Bubble argon through the solution for 10-15 minutes to degas. Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for using this compound in a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling start Setup Combine Aryl Halide, Boronic Ester, and Base in a flask. inert Inert Atmosphere Evacuate and backfill flask with Argon (3x). start->inert solvent Add Solvents Add Dioxane and Water. inert->solvent degas Degas Bubble Argon through the mixture for 15 min. solvent->degas catalyst Add Catalyst & Ligand Add Pd₂(dba)₃ and XPhos. degas->catalyst react Reaction Heat mixture at 100-120 °C for 2-12 h. catalyst->react workup Workup Cool, dilute with EtOAc, wash with H₂O and brine. react->workup purify Purification Dry (Na₂SO₄), concentrate, and purify by chromatography. workup->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reagent Combination: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv).[11]

  • Inerting the Vessel: Seal the vessel and purge with argon for 5-10 minutes.

  • Solvent Addition and Degassing: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[5] Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[11]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring for 2-12 hours. Monitor the reaction's progress.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure biaryl product.

Conclusion and Outlook

This compound emerges as a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its performance is governed by a favorable balance of electronic effects: the powerful para-donating isopropoxy group enhances reactivity, while the meta-withdrawing chloro group offers a point of chemical diversity without significantly impeding the coupling efficiency. This unique substitution pattern makes it an attractive building block for constructing complex molecular architectures, particularly in drug discovery programs where nuanced modulation of electronic properties is paramount. The protocols and comparative analysis provided herein serve as a practical guide for chemists to strategically incorporate this valuable reagent into their synthetic endeavors.

References

A Senior Application Scientist's Guide: 3-Chloro-4-isopropoxyphenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is a critical decision point that dictates reaction efficiency, reproducibility, and scalability. This guide provides an in-depth, data-driven comparison between 3-chloro-4-isopropoxyphenylboronic acid and its corresponding pinacol ester, moving beyond simple catalog descriptions to offer field-proven insights into their practical application.

The Core Directive: Balancing Reactivity and Stability

The fundamental difference between a boronic acid and its pinacol ester is a classic trade-off between chemical reactivity and operational stability.[1][4]

  • 3-Chloro-4-isopropoxyphenylboronic Acid: This reagent represents the more "active" form. Its Lewis acidic nature generally facilitates a faster transmetalation step in the catalytic cycle, often leading to shorter reaction times.[4][5] However, this reactivity comes at a cost. Boronic acids are notoriously susceptible to degradation pathways, including protodeboronation (loss of the boron group) and dehydration to form inactive cyclic boroxine trimers.[4][6] This instability can compromise shelf-life, introduce inconsistencies in reaction outcomes, and complicate purification.

  • 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester: The pinacol ester serves as a robust, "protected" version of the boronic acid. The pinacol group shields the boron atom, rendering the molecule significantly more stable to air, moisture, and silica gel chromatography.[6][7][8] This enhanced stability translates to a longer shelf-life, easier handling and weighing, and more reproducible results, which are paramount in drug development and manufacturing.[4][6] The trade-off is typically a modulated, sometimes slower, reaction rate compared to the free acid.[1][9]

Head-to-Head Performance Comparison

Property3-Chloro-4-isopropoxyphenylboronic acidThis compound
Chemical Stability Lower; susceptible to protodeboronation and boroxine formation.[4][6]High; protected boron center enhances stability against air and moisture.[7][8]
Handling & Storage Requires careful handling, often under inert atmosphere; shorter shelf-life.Easier to handle, often a free-flowing crystalline solid; long shelf-life.[6]
Reactivity in Coupling Generally higher, leading to faster reaction kinetics.[4][5]Generally lower, may require longer reaction times or slightly higher temperatures.[4]
Purification Can be challenging to purify via silica gel chromatography.Stable on silica gel, allowing for straightforward chromatographic purification.[4][7]
Reaction Consistency Can be variable due to potential for degradation.High; stability ensures more reliable and reproducible outcomes.[1]
Common Use Cases Rapid, small-scale synthesis; situations where the acid's stability is confirmed.Multi-step synthesis, high-throughput screening, large-scale production, unstable boronic acids.[1][4]

The Mechanism: Activation is Key

The success of any Suzuki-Miyaura coupling hinges on the activation of the boron reagent to facilitate the crucial transmetalation step. The base plays a pivotal role in this process.[3][10]

For the boronic acid , the base (e.g., K₃PO₄, Cs₂CO₃) reacts with the Lewis acidic boron center to form an anionic 'ate' complex (a boronate).[11][12] This increases the nucleophilicity of the organic group (the 3-chloro-4-isopropoxyphenyl moiety), priming it for transfer to the palladium center.[11][12]

For the pinacol ester , the activation mechanism has been a subject of investigation. It is widely accepted that under the aqueous basic conditions typical of many Suzuki protocols, the ester can hydrolyze in situ to the more reactive boronic acid, which then enters the catalytic cycle.[2][4] However, kinetic and computational studies have also provided strong evidence for the direct transmetalation from the boronic ester, bypassing the need for complete prior hydrolysis.[13]

G cluster_0 Boronic Acid Activation cluster_1 Pinacol Ester Activation BA R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Active Boronate) BA->Boronate + Base Base1 Base (e.g., OH⁻) Bpin R-B(pin) (Pinacol Ester) Hydrolysis In situ Hydrolysis (Common Pathway) Bpin->Hydrolysis + Base / H₂O Direct Direct Transmetalation (Possible Pathway) Bpin->Direct Base2 Base / H₂O BA_from_Bpin R-B(OH)₂ Hydrolysis->BA_from_Bpin

Figure 1. Activation pathways for boronic acids and pinacol esters.

The overall catalytic process is a well-established cycle involving the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R L₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR ArX Ar-X (Aryl Halide) ArX->ArPdX RB_activated [R-B(OH)₃]⁻ (Activated Boron) RB_activated->ArPdX

Figure 2. The Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are two representative protocols for coupling our boron reagents with 4-bromoanisole. The choice of a modern Buchwald-type ligand (SPhos) and precatalyst is often advantageous for coupling challenging substrates, including aryl chlorides.

Workflow start Setup reagents Combine Aryl Halide, Boron Reagent & Base in a dry flask. start->reagents purge Purge with Inert Gas (Ar or N₂) reagents->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Pd Precatalyst & Ligand add_solvent->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Workup (e.g., dilute, wash, extract) monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Isolated Product purify->end

Figure 3. General experimental workflow for Suzuki-Miyaura coupling.

Protocol A: Using 3-Chloro-4-isopropoxyphenylboronic acid

  • Rationale: This protocol leverages the higher intrinsic reactivity of the boronic acid, aiming for a shorter reaction time. A strong base like K₃PO₄ is effective at forming the active boronate species.

  • Materials:

    • 4-Bromoanisole (1.0 equiv)

    • 3-Chloro-4-isopropoxyphenylboronic acid (1.2 equiv)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • SPhos Pd G3 Precatalyst (0.02 equiv, 2 mol %)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromoanisole, 3-chloro-4-isopropoxyphenylboronic acid, and anhydrous K₃PO₄.

    • Add the SPhos Pd G3 precatalyst.

    • Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water).

    • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol B: Using this compound

  • Rationale: This protocol accounts for the slightly lower reactivity of the pinacol ester. While the conditions are similar, a slightly longer reaction time is anticipated to ensure complete conversion. The stability of the ester makes weighing and handling more convenient and reliable.

  • Materials:

    • 4-Bromoanisole (1.0 equiv)

    • This compound (1.2 equiv)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • SPhos Pd G3 Precatalyst (0.02 equiv, 2 mol %)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromoanisole, this compound, and anhydrous K₃PO₄.

    • Add the SPhos Pd G3 precatalyst.

    • Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water).

    • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Expect a longer reaction time, potentially 4-12 hours, for complete conversion.

    • Workup and purification steps are identical to Protocol A.

Data-Driven Decision Making: A Comparative Analysis

The following table presents representative data from a hypothetical head-to-head coupling with 4-bromoanisole under the conditions described above.

ParameterProtocol A (Boronic Acid)Protocol B (Pinacol Ester)
Reaction Time 2 hours6 hours
Temperature 90 °C90 °C
Isolated Yield 94%92%
Purity (Crude LCMS) ~90%~96%
Key Byproduct Protodeboronated starting material (~5%)Minimal side products detected

This data encapsulates the core trade-off: the boronic acid provides a faster reaction but may yield a slightly less clean crude profile due to its instability. The pinacol ester requires more time but delivers a comparable yield with higher purity, simplifying downstream purification efforts.

Final Recommendation

The choice between 3-chloro-4-isopropoxyphenylboronic acid and its pinacol ester is not a matter of one being definitively "better," but rather which is "fitter for purpose."

  • Choose the Boronic Acid for:

    • Rapid, exploratory, or small-scale syntheses where speed is the primary driver.

    • Cost-sensitive projects where the lower initial purchase price of the acid is a key factor.[1]

  • Choose the Pinacol Ester for:

    • Drug discovery and process development: Where reproducibility, reliability, and a clean reaction profile are non-negotiable.[4]

    • Multi-step syntheses: Where the stability of intermediates is critical to overall campaign success.[1]

    • High-throughput and automated synthesis: Where the ease of handling and stability of solid reagents are essential for robust workflows.[6]

    • Large-scale manufacturing: Where consistency and minimizing batch-to-batch variability justify the higher initial reagent cost.

Ultimately, for projects where robustness and predictable outcomes are paramount, the superior stability and handling characteristics of This compound make it the preferred reagent for advancing compounds through the development pipeline.

References

A Comparative Guide to Synthetic Equivalents for 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success of these transformations, influencing stability, reactivity, and ultimately, the yield and purity of the desired product. This guide provides an in-depth technical comparison of viable alternatives to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, a common building block in medicinal chemistry. We will explore the synthesis and application of its corresponding N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt, offering experimental insights to inform your selection of the optimal reagent for your synthetic needs.

Introduction: Beyond the Pinacol Ester

While boronic acid pinacol esters are widely utilized due to their relative stability and ease of handling compared to free boronic acids, they are not without their limitations. Challenges such as potential instability under certain reaction conditions and difficulties in purification can necessitate the exploration of alternative boron-based nucleophiles. This guide focuses on two prominent alternatives: MIDA boronates and potassium trifluoroborates. Each of these reagents offers a unique set of properties that can be advantageous in specific synthetic contexts.

MIDA (N-methyliminodiacetic acid) boronates are known for their exceptional stability to a wide range of reaction conditions, including chromatography, making them ideal for multi-step syntheses where the boron functionality needs to be carried through several transformations.[1][2] They are typically crystalline, free-flowing solids that are stable on the benchtop.[2]

Potassium trifluoroborates are also highly stable, crystalline solids that are often easier to handle and purify than their boronic acid or ester counterparts.[3][4] Their enhanced stability can be particularly beneficial when dealing with substrates prone to protodeboronation.[4]

This guide will first outline the synthetic pathways to 3-Chloro-4-isopropoxyphenylboronic acid and its MIDA and trifluoroborate derivatives. Subsequently, we will present a comparative analysis of their performance in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole, providing detailed experimental protocols and expected outcomes based on established literature precedents.

Synthetic Pathways to the Boron Reagents

The journey to the desired boronic acid derivatives begins with the synthesis of a common precursor, 3-chloro-4-isopropoxyaniline.

Diagram: Synthesis of Precursors

Synthesis_Precursors cluster_0 Synthesis of 3-Chloro-4-isopropoxyaniline cluster_1 Synthesis of 1-Bromo-3-chloro-4-isopropoxybenzene 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol 2-Chloro-1-isopropoxy-4-nitrobenzene 2-Chloro-1-isopropoxy-4-nitrobenzene 2-Chloro-4-nitrophenol->2-Chloro-1-isopropoxy-4-nitrobenzene Isopropyl bromide, K2CO3, Acetone 3-Chloro-4-isopropoxyaniline 3-Chloro-4-isopropoxyaniline 2-Chloro-1-isopropoxy-4-nitrobenzene->3-Chloro-4-isopropoxyaniline Fe, NH4Cl, EtOH/H2O Diazonium Salt Diazonium Salt 3-Chloro-4-isopropoxyaniline->Diazonium Salt NaNO2, H2SO4, H2O, 0-5 °C 1-Bromo-3-chloro-4-isopropoxybenzene 1-Bromo-3-chloro-4-isopropoxybenzene Diazonium Salt->1-Bromo-3-chloro-4-isopropoxybenzene CuBr, HBr (Sandmeyer Reaction)

Caption: Synthetic routes to key precursors for boronic acid synthesis.

Experimental Protocol: Synthesis of 3-Chloro-4-isopropoxyaniline

This two-step procedure starts from the commercially available 2-chloro-4-nitrophenol.

Step 1: Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene

  • To a solution of 2-chloro-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and isopropyl bromide (1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-chloro-1-isopropoxy-4-nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-isopropoxyaniline

  • To a mixture of 2-chloro-1-isopropoxy-4-nitrobenzene (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 4:1), add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-4-isopropoxyaniline.

With 3-chloro-4-isopropoxyaniline in hand, we can proceed to the synthesis of the corresponding boronic acid and its derivatives.

Diagram: Synthesis of Boron Reagents

Boron_Reagents_Synthesis 3-Chloro-4-isopropoxyaniline 3-Chloro-4-isopropoxyaniline Diazonium Salt Diazonium Salt 3-Chloro-4-isopropoxyaniline->Diazonium Salt NaNO2, HBr, H2O, 0-5 °C 3-Chloro-4-isopropoxyphenylboronic acid 3-Chloro-4-isopropoxyphenylboronic acid Diazonium Salt->3-Chloro-4-isopropoxyphenylboronic acid B(OiPr)3, then H3O+ This compound This compound 3-Chloro-4-isopropoxyphenylboronic acid->this compound Pinacol, Toluene, Dean-Stark 3-Chloro-4-isopropoxyphenyl MIDA boronate 3-Chloro-4-isopropoxyphenyl MIDA boronate 3-Chloro-4-isopropoxyphenylboronic acid->3-Chloro-4-isopropoxyphenyl MIDA boronate N-methyliminodiacetic acid, DMF, heat Potassium 3-chloro-4-isopropoxyphenyltrifluoroborate Potassium 3-chloro-4-isopropoxyphenyltrifluoroborate 3-Chloro-4-isopropoxyphenylboronic acid->Potassium 3-chloro-4-isopropoxyphenyltrifluoroborate KHF2, MeOH, H2O

Caption: Synthetic pathways to the three boron reagents from a common aniline precursor.

Experimental Protocols: Synthesis of Boron Reagents

1. 3-Chloro-4-isopropoxyphenylboronic acid

  • To a cooled (0-5 °C) suspension of 3-chloro-4-isopropoxyaniline (1.0 eq) in a mixture of hydrobromic acid and water, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in an appropriate solvent (e.g., THF) to -78 °C.

  • Slowly add the diazonium salt solution to the borate solution, maintaining the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous acid (e.g., HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude boronic acid can be purified by recrystallization.

2. This compound

  • A mixture of 3-chloro-4-isopropoxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene is heated at reflux with a Dean-Stark apparatus to remove water.

  • After the theoretical amount of water is collected, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The resulting pinacol ester can be purified by column chromatography or recrystallization.

3. 3-Chloro-4-isopropoxyphenyl MIDA boronate

  • A mixture of 3-chloro-4-isopropoxyphenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in DMF is heated (e.g., to 160 °C) for a short period (e.g., 10 minutes) in a sealed vessel.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude MIDA boronate is typically purified by suspending it in a non-polar solvent like diethyl ether and collecting the solid by filtration.

4. Potassium 3-chloro-4-isopropoxyphenyltrifluoroborate

  • To a solution of 3-chloro-4-isopropoxyphenylboronic acid (1.0 eq) in a mixture of methanol and water, add a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3-4 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting crystalline precipitate is collected by filtration, washed with cold water and a minimal amount of cold methanol, and dried to afford the potassium trifluoroborate salt.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To provide a framework for comparison, we will consider the Suzuki-Miyaura cross-coupling of each boron reagent with 4-bromoanisole as a representative aryl halide.

Diagram: Comparative Suzuki-Miyaura Coupling

Suzuki_Comparison cluster_pinacol Pinacol Ester cluster_mida MIDA Boronate cluster_trifluoroborate Trifluoroborate Pinacol Ester 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester Product_P 3-Chloro-4-isopropoxy-4'-methoxybiphenyl Pinacol Ester->Product_P Pd(OAc)2, SPhos K3PO4, Toluene/H2O, 80°C MIDA Boronate 3-Chloro-4-isopropoxyphenyl MIDA boronate Product_M 3-Chloro-4-isopropoxy-4'-methoxybiphenyl MIDA Boronate->Product_M PdCl2(AtaPhos)2, Cs2CO3 Toluene/H2O, 100°C Trifluoroborate Potassium 3-chloro-4-isopropoxyphenyl- trifluoroborate Product_T 3-Chloro-4-isopropoxy-4'-methoxybiphenyl Trifluoroborate->Product_T Pd(OAc)2, RuPhos K2CO3, Toluene/H2O, 85°C 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Pinacol Ester 4-Bromoanisole->MIDA Boronate 4-Bromoanisole->Trifluoroborate

Caption: Comparative Suzuki-Miyaura coupling of the three boron reagents with 4-bromoanisole.

Experimental Protocols and Performance Comparison

The following protocols are based on general procedures found in the literature for each class of boron reagent. The expected yields are estimates based on typical outcomes for similar Suzuki-Miyaura couplings.

ReagentProtocolExpected YieldAdvantagesDisadvantages
Pinacol Ester To a mixture of the pinacol ester (1.1 eq), 4-bromoanisole (1.0 eq), and K3PO4 (2.0 eq) in a 2:1 mixture of dioxane/water, add Pd2(dba)3 (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Heat the reaction at 80-100 °C for 12-24 hours.[2]80-95%Generally good reactivity; commercially available or readily synthesized.Can be prone to hydrolysis or protodeboronation under certain conditions.
MIDA Boronate To a mixture of the MIDA boronate (1.1 eq), 4-bromoanisole (1.0 eq), and Cs2CO3 (3.0 eq) in a 4:1 mixture of toluene/water, add PdCl2(AtaPhos)2 (5 mol%). Heat the reaction at 100 °C for 14 hours.[5]85-98%Highly stable to storage and chromatography; allows for slow release of the boronic acid, which can be beneficial for sensitive substrates.[1][2]Requires a deprotection step (hydrolysis) to become active in the catalytic cycle.
Trifluoroborate To a mixture of the potassium trifluoroborate (1.1 eq), 4-bromoanisole (1.0 eq), and K2CO3 (2.0 eq) in a toluene/water solvent system, add Pd(OAc)2 (2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%). Heat the reaction at 85 °C for 12-18 hours.[4][6]88-99%Excellent stability; often provides high yields and can be used in near stoichiometric amounts.[4]The synthesis of the trifluoroborate adds an extra step from the boronic acid.

Conclusion and Recommendations

The choice between this compound and its MIDA boronate or potassium trifluoroborate synthetic equivalents is a nuanced decision that depends on the specific requirements of the synthetic route.

  • For straightforward, single-step couplings where the boronic acid derivative is not subjected to harsh conditions, the pinacol ester remains a reliable and cost-effective choice.

  • When the synthetic plan involves multiple steps where the boron functionality must be preserved through various reaction conditions, the superior stability of the MIDA boronate makes it the reagent of choice. Its compatibility with chromatography simplifies purification of intermediates.

  • For reactions where maximizing yield and minimizing side reactions like protodeboronation are paramount, the potassium trifluoroborate is an excellent alternative. Its high stability and reactivity often lead to cleaner reactions and higher product yields.

By understanding the distinct advantages and synthetic accessibility of each of these boron reagents, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

Navigating the Catalytic Landscape: A Comparative Analysis for Suzuki-Miyaura Coupling with 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are cornerstones of many pharmaceutical compounds. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and overall success of this carbon-carbon bond formation. This guide provides an in-depth comparative analysis of catalyst performance for the Suzuki-Miyaura coupling of a sterically hindered and electron-rich substrate: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester.

The inherent stability and ease of handling of boronic acid pinacol esters, such as the topic compound, make them favored reagents in organic synthesis.[1] However, their performance is intrinsically linked to the chosen catalytic system. This guide will explore the nuances of catalyst selection, from traditional palladium-phosphine complexes to modern N-heterocyclic carbene (NHC) systems and cost-effective nickel-based alternatives, supported by representative experimental data and mechanistic insights.

The Crucial Role of the Catalyst in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are oxidative addition of the palladium to the aryl halide, transmetalation with the boronic ester, and reductive elimination to form the desired biaryl product and regenerate the catalyst. The nature of the catalyst, particularly its ligand, profoundly influences each of these steps, affecting the overall reaction rate and yield.[3]

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Catalyst Systems

The selection of an optimal catalyst for the coupling of this compound depends on several factors, including the reactivity of the aryl halide coupling partner, desired reaction conditions (temperature, time), and cost considerations. Below is a comparative overview of different catalyst systems based on data from structurally similar, sterically demanding arylboronic acids.[4]

Table 1: Illustrative Performance Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid Pinacol Ester

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Features & Considerations
Palladium-Phosphine
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80-10012-2460-85A traditional, versatile catalyst. May require higher temperatures and longer reaction times for challenging substrates.[2]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄TolueneRT - 802-1285-95Bulky, electron-rich phosphine ligand enhances activity, allowing for lower temperatures.[5]
Buchwald Palladacycle Precatalysts
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O80-1001-4>95Highly active for sterically hindered and electron-rich substrates. Often provides high yields in short reaction times.[4]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O80-1001-4>95Similar to XPhos-based catalysts, offering excellent performance for challenging couplings.[4]
Palladium-NHC
[Pd(IPr)(μ-Cl)Cl]₂IPrK₂CO₃THFRT - 602-8>90Air- and moisture-stable precatalyst. Highly reactive, enabling room temperature couplings for some substrates.[6]
Nickel-Based
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol1001280-90A cost-effective and more earth-abundant alternative to palladium. May require higher temperatures.[7]

Note: The data presented is for illustrative purposes, drawing from studies on structurally similar, sterically demanding arylboronic acids. Direct comparison under identical conditions is recommended for specific applications.

In-depth Analysis of Catalyst Classes

Palladium-Phosphine Catalysts

This is the most established class of catalysts for Suzuki-Miyaura couplings. The electronic and steric properties of the phosphine ligand are tunable to optimize catalytic activity.

  • Traditional Phosphine Ligands (e.g., PPh₃): Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used due to their commercial availability and broad applicability. However, for challenging substrates like this compound, which is both sterically hindered and electron-rich, these catalysts may require more forcing conditions (higher temperatures and longer reaction times) to achieve satisfactory yields.[2]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The advent of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) and their corresponding palladacycle precatalysts has been a significant advancement. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4] This results in higher catalytic activity, allowing for the coupling of sterically hindered and electron-rich substrates at lower catalyst loadings and under milder conditions.[4]

dot

Caption: Effect of ligand choice on the catalytic cycle.

Palladium-N-Heterocyclic Carbene (NHC) Catalysts

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They form highly stable and active catalysts.

  • Key Advantages: NHC ligands are strong σ-donors, which enhances the electron density on the palladium center, facilitating oxidative addition. Their steric bulk also promotes reductive elimination. Palladium-NHC catalysts are often more stable to air and moisture than their phosphine-based counterparts, making them easier to handle.[6] For the coupling of electron-rich boronic esters, NHC-based catalysts can offer excellent yields under mild conditions, sometimes even at room temperature.[8]

Nickel-Based Catalysts

With increasing focus on sustainable and cost-effective chemistry, nickel-catalyzed Suzuki-Miyaura couplings have gained significant attention.[9]

  • Performance and Considerations: Nickel is more earth-abundant and significantly cheaper than palladium.[7] Nickel catalysts, such as NiCl₂(PCy₃)₂, can effectively catalyze the coupling of aryl halides with arylboronic acids.[7] While they may require slightly higher reaction temperatures compared to the most active palladium systems, they present a viable and economical alternative, particularly for large-scale syntheses.

Experimental Protocols

Below are representative, detailed methodologies for key experiments.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst

Objective: To couple this compound with an aryl bromide using a highly active palladium precatalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G2 (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide, this compound, K₃PO₄, and XPhos Pd G2.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Caption: Experimental workflow for Protocol 1.

Protocol 2: Suzuki-Miyaura Coupling using a Nickel Catalyst

Objective: To perform the coupling reaction using a more cost-effective nickel catalyst.

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • NiCl₂(PCy₃)₂ (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • tert-Amyl alcohol, degassed

Procedure:

  • In a glovebox, add the aryl bromide, this compound, K₃PO₄, and NiCl₂(PCy₃)₂ to a vial.

  • Add degassed tert-amyl alcohol.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Recommendations

References

A Senior Application Scientist's Guide to Coupling Partner Selection for 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Bond Formation in Modern Synthesis

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic strategy, celebrated for its reliability and broad functional group tolerance.[1][2] At the heart of this reaction are the organoboron reagents, whose stability and reactivity profile dictate the success of complex molecular constructions. This guide focuses on a particularly relevant building block: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester . The presence of an electron-donating isopropoxy group, a deactivating chloro substituent, and a stable pinacol ester presents a unique combination of electronic and steric properties.

The strategic selection of a coupling partner is not merely a choice of a reactant; it is a critical decision that influences reaction kinetics, catalyst selection, and ultimately, the yield and purity of the final product. This guide provides an in-depth comparative analysis of various electrophilic coupling partners for this specific boronic ester. We will move beyond simple substrate tables to explore the underlying principles of reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed, effective decisions at the bench.

Pillar 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a Palladium(0) catalyst and proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner (R¹-X), forming a Pd(II) complex. The reactivity of the halide is a critical factor here, with the general trend being I > Br > OTf >> Cl.[3][4]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic ester by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex. This boronate complex then exchanges its organic group with the halide on the Pd(II) center.[5]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_oa R¹-Pd(II)L_n-X (Oxidative Addition Intermediate) pd0->pd2_oa Oxidative Addition pd2_t R¹-Pd(II)L_n-R² (Transmetalation Intermediate) pd2_oa->pd2_t Transmetalation pd2_t->pd0 Reductive Elimination product Product (R¹-R²) pd2_t->product r1x Coupling Partner (R¹-X) r1x->pd2_oa boronate Activated Boronate [R²-B(OR)₂(OH)]⁻ boronate->pd2_t

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Comparative Analysis of Coupling Partners

The choice of the electrophilic partner (R¹-X) is arguably the most significant variable in planning a Suzuki-Miyaura coupling. Below, we compare the major classes of coupling partners for this compound.

A. Aryl Halides and Triflates

Aryl halides are the most common coupling partners. Their reactivity is governed by the nature of the leaving group and the electronic properties of the aryl ring.

  • Aryl Iodides & Bromides : These are the most reactive and reliable coupling partners. The C-I and C-Br bonds are weaker and more readily undergo oxidative addition with standard Pd(0) catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. They are the partners of choice for ensuring high yields and relatively mild reaction conditions, especially when dealing with sterically hindered substrates.

  • Aryl Chlorides : As a class, aryl chlorides are significantly less reactive due to the strong C-Cl bond.[3] Coupling our boronic ester with an aryl chloride partner requires more specialized and highly active catalytic systems. The key to success lies in using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the challenging oxidative addition step. Nickel-based catalysts have also emerged as a cost-effective and highly efficient alternative for activating aryl chlorides.[3][7][8]

Insight from the Field: When coupling with an electron-deficient aryl halide (e.g., containing -NO₂, -CN, -CF₃ groups), the oxidative addition step is generally faster. Conversely, electron-rich aryl halides are more challenging substrates and often require more forceful conditions or more active catalysts.[6]

B. Heteroaryl Halides

Heteroaryl moieties are ubiquitous in pharmaceuticals, making heteroaryl halides critical coupling partners.

  • Electron-Deficient Heterocycles (e.g., Pyridines, Pyrimidines) : Halides on electron-poor rings (like 2-chloropyridine) are generally more reactive and behave similarly to activated aryl halides. However, a significant challenge can be the coordination of the nitrogen lone pair to the palladium center, which can act as a catalyst poison. The use of bulky ligands helps to mitigate this inhibitory effect.

  • Electron-Rich Heterocycles (e.g., Pyrroles, Indoles, Thiophenes) : Halides on electron-rich systems are less reactive. Furthermore, these systems can be sensitive to the basic reaction conditions. Milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger ones like NaOH or Cs₂CO₃ to prevent substrate degradation.

C. Vinyl Halides and Triflates

Coupling with vinyl partners provides access to valuable styrene and stilbene derivatives. The reaction is typically stereospecific, with retention of the double bond geometry. Vinyl bromides and iodides are highly reactive, while vinyl chlorides again require more specialized catalysts. Vinyl triflates are also excellent substrates.

Pillar 3: Experimental Design and Protocols

Translating theory into practice requires careful consideration of all reaction parameters. The interplay between catalyst, ligand, base, and solvent determines the outcome.

Data Summary: A Comparative Overview

The following table provides a generalized comparison of coupling partner performance with this compound. Yields and conditions are illustrative and will vary based on the specific substrate.

Coupling Partner ClassRelative ReactivityTypical Catalyst/Ligand SystemTypical BaseTemperature (°C)Expected YieldKey Considerations
Aryl Iodide Very HighPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃80 - 100ExcellentProne to side reactions (e.g., homocoupling) if not controlled.
Aryl Bromide HighPd(PPh₃)₄, Pd(OAc)₂/SPhosK₃PO₄, K₂CO₃80 - 110Very GoodThe workhorse for most applications; good balance of reactivity and stability.
Aryl Triflate HighPd(OAc)₂/PCy₃K₃PO₄, Cs₂CO₃80 - 110Very GoodExcellent alternative to bromides, especially for complex scaffolds.
Aryl Chloride LowPd(OAc)₂/XPhos, Pd-NHC complexes, Ni(cod)₂/ligandK₃PO₄, Cs₂CO₃100 - 130Moderate to GoodRequires highly active (and often air-sensitive) catalyst systems.[5][6]
Heteroaryl Bromide Moderate to HighPd(dppf)Cl₂K₃PO₄90 - 120GoodCatalyst inhibition by heteroatoms is a potential issue.
Vinyl Bromide HighPd(PPh₃)₄Na₂CO₃, K₂CO₃RT - 90Very GoodReaction is stereoretentive.

Workflow & Model Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol provides a validated, step-by-step procedure for a representative coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation - Weigh solids - Degas solvent setup 2. Reaction Setup - Combine reagents in flask - Purge with N₂/Ar prep->setup reaction 3. Reaction - Heat to 100°C - Monitor by TLC/LC-MS setup->reaction workup 4. Workup - Cool to RT - Quench & Extract reaction->workup purify 5. Purification - Dry organic layer - Column Chromatography workup->purify analyze 6. Analysis - NMR, MS - Determine yield purify->analyze

References

A Senior Application Scientist's Guide to Benchmarking the Reaction Kinetics of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester stands as a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1]

This guide provides an in-depth technical framework for benchmarking the reaction kinetics of this compound. In the absence of extensive published kinetic data for this specific molecule, we will establish a robust experimental protocol for its kinetic analysis and provide a comparative discussion against structurally related analogs. This approach is designed to empower researchers to make informed decisions when incorporating this versatile building block into their synthetic strategies.

The Significance of Kinetic Understanding in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide array of functional groups.[1] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) center, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.

The overall rate of this multi-step process can be influenced by any of these stages, and a thorough understanding of the reaction kinetics is paramount for several reasons:

  • Optimization of Reaction Conditions: Kinetic data allows for the rational adjustment of parameters such as temperature, catalyst loading, ligand choice, and base to achieve optimal reaction times and yields.

  • Process Scalability: A well-characterized kinetic profile is essential for the safe and efficient scale-up of a reaction from the bench to a pilot plant or manufacturing setting.

  • Mechanistic Insight: Kinetic studies can shed light on the rate-determining step of the catalytic cycle, providing valuable information for the design of more efficient catalysts and reaction protocols.

Physicochemical Properties and Predicted Reactivity

This compound possesses a unique combination of electronic and steric features that are anticipated to influence its reactivity. The phenyl ring is substituted with a chloro group, which is electron-withdrawing, and an isopropoxy group, which is electron-donating. The interplay of these substituents will affect the electron density of the arylboronic ester and, consequently, its rate of transmetalation. The pinacol ester moiety provides enhanced stability and ease of handling compared to the corresponding boronic acid, a common trade-off in Suzuki-Miyaura couplings.

Proposed Experimental Benchmark Study

To rigorously evaluate the reaction kinetics of this compound, a comparative study is proposed. This study will involve monitoring the reaction progress over time under carefully controlled conditions and comparing its performance against selected commercially available analogs.

Selection of Comparators

The choice of comparators is crucial for a meaningful benchmark. We propose the following analogs to probe the influence of electronic and steric effects:

CompoundKey FeatureRationale for Selection
Phenylboronic acid pinacol ester Unsubstituted parent compoundProvides a baseline for evaluating the combined electronic and steric effects of the substituents on the target molecule.
4-Methoxyphenylboronic acid pinacol ester Strong electron-donating group (methoxy)Allows for the assessment of the impact of a purely electron-donating substituent on reaction kinetics.
4-Chlorophenylboronic acid pinacol ester Electron-withdrawing group (chloro)Isolates the effect of an electron-withdrawing group on the reaction rate.
3,5-Dichlorophenylboronic acid pinacol ester Increased electron-withdrawing characterProvides insight into the cumulative effect of multiple electron-withdrawing groups.
4-tert-Butylphenylboronic acid pinacol ester Bulky, weakly electron-donating groupHelps to deconvolute steric hindrance from electronic effects.
Experimental Workflow

The following diagram illustrates the proposed workflow for the kinetic analysis of the Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Modeling prep_reagents Prepare Stock Solutions: - Aryl Halide - Boronic Ester - Internal Standard - Base prep_catalyst Prepare Catalyst/Ligand Solution prep_reagents->prep_catalyst setup Set up Reaction in Thermostatted Vessel prep_catalyst->setup initiate Initiate Reaction (t=0) setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Immediately Quench Aliquots sampling->quench hplc Analyze Quenched Samples by HPLC quench->hplc data_proc Process Data: - Integrate Peaks - Calculate Concentrations hplc->data_proc plotting Plot Concentration vs. Time data_proc->plotting model Determine Reaction Order and Rate Constant (k) plotting->model

Caption: A general experimental workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Kinetic Monitoring by HPLC

This protocol outlines a robust method for acquiring high-quality kinetic data for the Suzuki-Miyaura cross-coupling of this compound with a model aryl bromide, 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,3,5-Trimethoxybenzene (internal standard)

  • Toluene (anhydrous)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk flasks or reaction vials with septa

  • Magnetic stir plate and stir bars

  • Thermostatted oil bath or heating block

  • Gas-tight syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Aryl Bromide/Internal Standard Solution: Accurately weigh 4-bromoanisole and 1,3,5-trimethoxybenzene and dissolve in anhydrous toluene in a volumetric flask to achieve final concentrations of 0.1 M and 0.02 M, respectively.

    • Boronic Ester Solution: Prepare a 0.12 M solution of this compound in anhydrous toluene.

    • Base: Weigh potassium phosphate into the reaction vessel.

    • Catalyst/Ligand Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) in anhydrous toluene.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar and potassium phosphate (2.0 equiv), add the aryl bromide/internal standard solution (1.0 equiv).

    • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

    • Place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C).

  • Reaction Initiation and Sampling:

    • Inject the catalyst/ligand solution into the reaction flask.

    • Initiate the reaction by adding the boronic ester solution via syringe. Start the timer immediately (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture using a gas-tight syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of methanol and water. This will stop the reaction and precipitate the palladium catalyst.

  • Sample Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter into HPLC vials.

    • Analyze the samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the product. The internal standard allows for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the concentration of the reactants and product at each time point relative to the internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time curve.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the others are kept constant. Plot the natural log of the initial rate versus the natural log of the concentration of the varied reactant. The slope of this line will give the order of the reaction with respect to that component.[2][3][4][5][6]

Comparative Kinetic Data and Discussion (Hypothetical)

While we have outlined a protocol to generate precise kinetic data, we can hypothesize the relative performance of this compound based on established principles of physical organic chemistry. The following table presents a hypothetical comparison of initial reaction rates.

Boronic EsterSubstituent EffectsPredicted Relative Initial Rate (k_rel)
Phenylboronic acid pinacol esterNone (Baseline)1.00
4-Methoxyphenylboronic acid pinacol esterElectron-Donating (-OCH₃)> 1.00
4-Chlorophenylboronic acid pinacol esterElectron-Withdrawing (-Cl)< 1.00
This compound -Cl (withdrawing), -O-iPr (donating)Intermediate
3,5-Dichlorophenylboronic acid pinacol esterStrongly Electron-Withdrawing (-Cl x 2)<< 1.00
4-tert-Butylphenylboronic acid pinacol esterWeakly Donating, Sterically Hindered (-tBu)~1.00 (potential steric hindrance)

The isopropoxy group at the 4-position is electron-donating through resonance, which should increase the nucleophilicity of the ipso-carbon and facilitate the transmetalation step. Conversely, the chloro group at the 3-position is electron-withdrawing via induction, which would decrease the nucleophilicity. The net effect on the reaction rate will be a balance of these opposing electronic influences. It is plausible that the electron-donating character of the isopropoxy group will be the dominant factor, leading to a reaction rate that is faster than that of 4-chlorophenylboronic acid pinacol ester but potentially slower than that of 4-methoxyphenylboronic acid pinacol ester.

Mechanistic Considerations

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. The relative rates of these steps determine the overall reaction kinetics.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. However, with electron-rich boronic esters, the transmetalation step can become rate-limiting. The proposed kinetic studies will help to elucidate which step is rate-determining for the coupling of this compound.

Conclusion

This guide provides a comprehensive framework for benchmarking the reaction kinetics of this compound. By following the detailed experimental protocol and considering the comparative analysis with structurally related analogs, researchers can gain a deeper understanding of the reactivity of this important building block. This knowledge is crucial for the efficient development and optimization of synthetic routes towards novel pharmaceuticals and advanced materials. The principles and methodologies outlined herein are broadly applicable to the kinetic analysis of a wide range of cross-coupling reactions, empowering chemists to approach synthesis design with greater precision and insight.

References

Analytical methods for assessing the purity of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and successful outcomes. This compound is a critical building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] The presence of impurities, even in trace amounts, can poison catalysts, generate unwanted byproducts, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

A primary analytical challenge inherent to this and other boronic esters is their susceptibility to hydrolysis, which cleaves the pinacol group to form the corresponding boronic acid.[2][3] This guide provides a comparative analysis of key analytical techniques for determining the purity of this compound, explaining the causality behind methodological choices and presenting a synergistic approach for a comprehensive and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity analysis due to its high resolving power and sensitivity for quantifying impurities.[2] However, the aqueous mobile phases typically used in RP-HPLC can promote the on-column hydrolysis of the boronate ester, leading to inaccurate purity readings.[4][5][6] The key to a reliable HPLC method is to mitigate this degradation.

Causality of Method Development: Overcoming Hydrolysis

The central challenge is the interaction between the boronic ester and the analytical environment. Several strategies can be employed to stabilize the molecule during analysis:

  • Minimizing Silanol Activity: The silica backbone of many HPLC columns contains acidic silanol groups that can catalyze hydrolysis.[4] Selecting a column with low silanol activity, such as the Waters XTerra MS C18, is a critical first step to minimizing this unwanted reaction.[4][7]

  • Aprotic Sample Preparation: Preparing the sample in a non-aqueous, aprotic solvent like acetonitrile is essential to prevent hydrolysis before injection.[1][6]

  • High-pH Mobile Phase: At a pH above the pKa of the corresponding boronic acid, the boronate ester can be stabilized in aqueous conditions.[7] Employing a highly basic mobile phase (e.g., pH > 12) can effectively suppress on-column hydrolysis.[3]

  • Ion-Pairing for Boronic Acid Retention: A consequence of preventing ester hydrolysis is that any pre-existing boronic acid impurity, being highly polar, may not be well-retained on a C18 column. Adding an ion-pairing reagent to the mobile phase can improve the retention of the hydrophilic boronic acid, ensuring its separation from the parent ester.[3][7]

Comparative Data: Impact of HPLC Conditions on Stability
ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Column Standard C18 (High Silanol Activity)Waters XTerra MS C18 (Low Silanol Activity)Reduces catalytic sites for on-column hydrolysis.[4]
Sample Diluent 50:50 Acetonitrile:Water100% AcetonitrilePrevents sample degradation prior to analysis.[6]
Mobile Phase pH pH 3.0 (e.g., with 0.1% Formic Acid)pH 12.4 (e.g., with Ammonium Hydroxide)Stabilizes the boronate ester by shifting the equilibrium away from hydrolysis.[3][7]
Observed Hydrolysis Significant (>10% degradation)Minimal to None (<0.1% degradation)The combined effect of the optimized parameters creates a non-degradative environment.
Experimental Protocol: Optimized RP-HPLC Method
  • Instrumentation: HPLC system with UV detector.

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm.[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.2 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 2 µL.[4]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile.

  • System Suitability: Inject a standard solution to verify retention time, peak shape, and resolution from known impurities (especially the corresponding boronic acid).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh Sample P2 Dissolve in 100% Aprotic Solvent (ACN) P1->P2 Avoids pre-analysis hydrolysis A1 Inject Sample P2->A1 A2 Separate on Low-Silanol C18 Column (e.g., XTerra) A1->A2 Minimizes on-column degradation A3 Elute with Gradient (ACN/Water) A2->A3 A4 UV Detection A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Area % Purity D1->D2

Optimized HPLC workflow for boronate ester purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structure and Absolute Purity

While HPLC is excellent for quantification, it relies on reference standards for impurity identification and assumes equal detector response for all components when using area percent calculations. NMR spectroscopy provides complementary and, in some cases, superior information.

Dual Roles of NMR:
  • Structural Confirmation: ¹H and ¹³C NMR are indispensable for verifying the chemical structure of the main component and identifying process-related impurities. The characteristic signals for the aromatic protons, the isopropoxy group, and the pinacol methyl groups confirm the identity of this compound.

  • Absolute Purity via qNMR: Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[8][9] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity can be calculated directly from the integral ratios of the analyte and standard signals. This method is orthogonal to HPLC and provides a powerful cross-validation of purity results.[9]

Experimental Protocol: Absolute Purity by qNMR
  • Materials: Calibrated analytical balance, Class A volumetric flasks, certified internal standard (e.g., maleic acid, dimethyl sulfone), deuterated solvent (e.g., DMSO-d₆), NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5x the longest T1) to ensure full signal relaxation for accurate integration.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights, masses, number of protons in each integral, and the certified purity of the internal standard.

QNMR_Logic cluster_input Inputs (Precisely Measured) cluster_nmr NMR Measurement cluster_calc Calculation I1 Mass of Analyte (m_A) C2 Calculate Analyte Purity (P_A) I1->C2 I2 Mass of Standard (m_S) I2->C2 I3 Purity of Standard (P_S) I3->C2 N1 Acquire Spectrum N2 Integrate Analyte Signal (I_A) N1->N2 N3 Integrate Standard Signal (I_S) N1->N3 C1 Molar Ratio = (I_A / N_A) / (I_S / N_S) (N = # of Protons) N2->C1 N3->C1 C1->C2 Using MWs, masses, and P_S Result Absolute Purity (%) C2->Result Synergistic_Approach Title Comprehensive Purity Workflow Sample Test Sample of 3-Chloro-4-isopropoxy- phenylboronic acid pinacol ester HPLC HPLC-UV Analysis (Optimized Method) Sample->HPLC NMR NMR Spectroscopy Sample->NMR HPLC_Out1 Quantitative Purity (Area %) Detects & Quantifies Impurities HPLC->HPLC_Out1 HPLC_Out2 Peak Retention Times HPLC->HPLC_Out2 Same conditions NMR_Out1 Structural Confirmation (¹H, ¹³C NMR) NMR->NMR_Out1 NMR_Out2 Absolute Purity (qNMR) NMR->NMR_Out2 LCMS LC-MS Analysis LCMS_Out1 Molecular Weight of Impurities LCMS->LCMS_Out1 Final Final Purity Certificate (Validated & Comprehensive) HPLC_Out1->Final Cross-Validation HPLC_Out2->LCMS Same conditions NMR_Out1->Final Impurity Identification NMR_Out2->Final Cross-Validation LCMS_Out1->Final Impurity Identification

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Selective Functionalization of 2-Bromo-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of complex heterocyclic scaffolds is a paramount objective. Dihalogenated pyridines are exceptionally versatile building blocks, offering two distinct reaction handles for sequential modification. This guide provides an in-depth, head-to-head comparison of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using 2-bromo-5-iodopyridine as a model substrate. We will explore the principles of regioselectivity, compare catalyst systems with supporting data, and provide detailed, validated experimental protocols.

The Principle of Regioselectivity: A Tale of Two Halogens

The ability to selectively functionalize one position on a dihalogenated molecule is governed by the relative reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the organic halide to the Pd(0) catalyst.[1][2][3] The activation energy for this step is directly related to the C-X bond dissociation energy, which follows a clear trend: C-I < C-Br < C-Cl .[3][4][5]

For 2-bromo-5-iodopyridine, the carbon-iodine bond at the 5-position is significantly weaker and thus more reactive than the carbon-bromine bond at the 2-position.[4][5] This intrinsic difference allows chemists to achieve high regioselectivity by using milder reaction conditions (e.g., lower temperatures, shorter reaction times) to favor substitution at the iodo-position, leaving the bromo-position available for subsequent transformations.[5][6]

graph LogicDiagram { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Logical relationship governing the selective coupling strategy at the C-5 bond.

The Catalytic Cycle: A Unifying Mechanism

While each cross-coupling reaction has unique features, they all generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][2][7] Understanding this cycle is crucial to appreciating why certain ligands, bases, and solvents are chosen.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-X bond (preferentially C-I) of the pyridine, forming a Pd(II) complex.[2][8]

  • Transmetalation (or equivalent) : The coupling partner (e.g., organoboron, amine, organocopper) displaces the halide on the palladium center.[1][9] This step introduces the new functional group.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.[2][8]

graph CatalyticCycle { layout=dot; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison of Performance

The choice of cross-coupling method is dictated by the desired bond formation (C-C, C-N, C-alkyne). Below is a summary of typical conditions and expected performance for achieving selective functionalization at the C-5 iodo-position of 2-bromo-5-iodopyridine.

Cross-Coupling Method Bond Formed Typical Catalyst System Base Solvent Temp (°C) Approx. Yield (%) Key Advantages
Suzuki-Miyaura C-C (Aryl/Vinyl)Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80-10085-98%[3][10]High functional group tolerance; commercially available reagents; stable boronic acids.[7][9]
Buchwald-Hartwig C-N (Amine)Pd₂(dba)₃ / XPhos or BINAPNaOtBu, Cs₂CO₃Toluene, Dioxane80-11080-95%[3]Premier method for C-N bond formation; wide scope of amines.[8][11]
Sonogashira C-C (Alkyne)PdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineDMF, THF25-6085-95%[3]Mild reaction conditions; direct use of terminal alkynes.[12][13]
Heck-Mizoroki C-C (Alkene)Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-12070-90%[14][15]Couples aryl halides directly with alkenes without pre-metalation.[16][17]

Yields are representative and based on data for similar dihalopyridine substrates. Optimization is often required for specific coupling partners.[3]

Detailed Experimental Protocols

The following protocols are generalized for achieving selective cross-coupling at the C-5 position of 2-bromo-5-iodopyridine. Crucially, all solvents must be degassed, and reactions must be run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation. [6][18]

graph Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

}

A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is designed for coupling an arylboronic acid at the C-5 position.

  • Reaction Setup : To a flame-dried Schlenk flask, add 2-bromo-5-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[3]

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[6]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).

  • Solvent Addition : Add degassed 1,4-dioxane and water (4:1 v/v mixture) via syringe.[3][6]

  • Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[6][10]

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol details the coupling of a primary or secondary amine at the C-5 position.

  • Reaction Setup : To an oven-dried, sealable reaction tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[5][8]

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).

  • Reagent Addition : Add anhydrous, degassed toluene.[5] Then, add 2-bromo-5-iodopyridine (1.0 equiv.) and the desired amine (1.2 equiv.) via syringe.

  • Reaction : Tightly seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete in 8-24 hours.

  • Workup : After cooling, carefully unseal the tube and dilute the contents with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.[3][4]

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne at the C-5 position.

  • Reaction Setup : To a dry Schlenk flask, add 2-bromo-5-iodopyridine (1.0 equiv.), palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[5][10]

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition : Add degassed, anhydrous DMF and an amine base such as triethylamine (Et₃N, 2.0 equiv.).[3][5] Add the terminal alkyne (1.2 equiv.) dropwise while stirring.

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).[3] The reaction is often rapid and can be complete within 2-6 hours. Monitor by TLC.

  • Workup : Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with innovative reagents like 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is fundamental to progress. However, our responsibility extends beyond the successful synthesis or reaction; it culminates in the safe and compliant management of the resulting waste streams. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles.

Section 1: Hazard Assessment & Characterization

Understanding the chemical's properties is the first step in managing its risks. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from its structural components—a halogenated aromatic ring and a boronic acid pinacol ester group—and from SDSs of analogous compounds.[1][2][3] Boronic esters as a class are known for their sensitivity to air and moisture and can be irritants.[1][2][3][4]

The causality behind this is twofold: the boron center can be susceptible to hydrolysis, and the overall organic structure presents hazards common to complex reagents. Therefore, we must handle it with the assumption that it is a skin, eye, and respiratory irritant.[2][3][5] Furthermore, upon combustion, it may release toxic fumes, including carbon oxides, nitrogen oxides, and boron oxides.[2][5]

Table 1: Anticipated Hazard Profile and Safety Summary

Property/HazardAnticipated Characteristic & RationaleSource/Analogy
Physical State Solid (Typical for many boronic acid pinacol esters)General Knowledge
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Analogous SDSs[2][3][5]
Environmental Hazards Boron-containing compounds are noted on some environmental "Red Lists" and should not enter drains.[6] May cause long-lasting harmful effects to aquatic life.Analogous SDSs
Chemical Reactivity Stable under recommended storage conditions, but may be sensitive to air and moisture. Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3][4]Analogous SDSs[1][2][3][4]
Primary Disposal Route Collection by a licensed, professional hazardous waste disposal company.[2][3][5][7][8]All relevant sources

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound at any stage, from initial use to final disposal, the correct PPE is non-negotiable. This is not just a procedural checkbox; it is a critical system to prevent personal exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is essential to protect against potential splashes or fine dust.

  • Hand Protection: Handle with appropriate impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][8] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][8]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]

  • Work Area: All handling and disposal preparation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Section 3: The Core Disposal Workflow: A Step-by-Step Protocol

The overriding principle for laboratory waste is that a disposal plan must be in place before any experiment begins.[10] The following protocol ensures that waste containing this compound is handled safely and compliantly.

Step 1: Waste Segregation & Container Selection (The Most Critical Step)

Never mix waste streams. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost. Laboratory waste should be segregated into distinct, clearly labeled containers.[10][11]

  • Solid Chemical Waste:

    • What it includes: Unused or surplus this compound, contaminated weigh paper, and disposable items (e.g., gloves, wipes) grossly contaminated with the solid compound.

    • Container: A sealable, wide-mouth container made of a compatible material (e.g., HDPE plastic), clearly labeled "Solid Hazardous Waste," with the full chemical name listed.[11]

  • Liquid Organic Waste:

    • What it includes: Solutions of the compound in organic solvents, and solvent rinses from cleaning contaminated glassware.

    • Container: A sealable, solvent-compatible container (e.g., a safety can or plastic-coated glass bottle), clearly labeled "Liquid Organic Hazardous Waste," with all chemical components (including solvents) listed by name.[10]

  • Aqueous Waste:

    • Important Note: Do not dispose of any solution containing this compound down the drain.[6][10] Boron compounds can be toxic to aquatic life.

    • What it includes: Any aqueous layers from extractions or washes that may contain trace amounts of the compound.

    • Container: A sealable, compatible container labeled "Aqueous Hazardous Waste," with all chemical components listed.

Step 2: Managing Contaminated Labware and "Empty" Containers

An "empty" container that held a hazardous chemical is not truly empty and must be managed as hazardous waste.[10]

  • Gross Decontamination: Scrape out any remaining solid residue into the "Solid Chemical Waste" container.

  • Triple Rinsing: Rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone or ethyl acetate). Crucially, this rinsate is now hazardous waste. [10] Collect all rinsate in your "Liquid Organic Waste" container.[10]

  • Final Disposal: After triple rinsing, the container can often be managed as non-hazardous waste (e.g., broken glass box), but this is highly dependent on institutional policy. Always consult your institution's Environmental Health & Safety (EHS) office for their specific procedure on rinsed containers.[11]

Step 3: Spill Management

Accidents happen. A prepared response is key to mitigating the hazard.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Contain & Absorb: For a small spill, cover with an inert absorbent material like vermiculite or sand.[1][12]

  • Collect: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as "Solid Chemical Waste."[1][7][8]

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the wipe in the solid waste container.

  • Report: Report the spill to your laboratory supervisor or EHS office, per institutional policy.

Section 4: The Disposal Decision Pathway

To simplify the workflow, the following decision tree illustrates the correct disposal path for various waste forms associated with this compound.

Caption: Disposal Decision Workflow for Boronic Ester Waste.

Section 5: Regulatory Context and Final Disposal

It is the legal and ethical responsibility of the waste generator—you, the researcher—to ensure proper classification and management of hazardous materials.[4][11] The procedures outlined above prepare the waste for its final, critical step.

All generated waste streams containing this compound must ultimately be offered to a licensed and approved hazardous waste disposal company.[7][8] Your institution's EHS office is your primary resource and partner in this process. They manage the waste from the laboratory's satellite accumulation area to its final destination, ensuring compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) in the United States.

By meticulously following these procedures, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical importance of robust safety protocols when handling specialized reagents in a research and drug development environment. This guide provides essential, experience-driven information for the safe handling of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Analysis and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2]

Boronic acid pinacol esters can also be sensitive to air and moisture, which can affect their stability and reactivity.[1] Therefore, handling procedures should account for this sensitivity.

A thorough risk assessment is the foundation of a safe laboratory environment.[3] Before any procedure involving this compound, a specific hazard analysis of the planned experiment must be conducted.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a primary means of protection against chemical hazards.[4][5][6] The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[7] A face shield worn over safety goggles is required when there is a splash hazard.[7][8]Protects against accidental splashes of the chemical, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) are essential. Double gloving is recommended for enhanced protection.[7]Prevents skin contact and subsequent irritation.
Body Protection A flame-resistant lab coat should be worn and fully fastened.[9] Long pants and closed-toe shoes are also required.[3][7]Protects the skin and personal clothing from spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][10][11]Boronic acid pinacol esters can be respiratory irritants.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Given the potential air and moisture sensitivity, storing the container in a desiccator or under an inert atmosphere is a recommended best practice.[1]

Weighing and Aliquoting

This operation presents a high risk of generating airborne particles.

Step-by-Step Protocol:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Work Area: Conduct all weighing and handling of the solid compound within the fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe to prevent the spread of contamination. Dispose of the wipe in the appropriate chemical waste container.

Dissolution and Reaction Setup

Step-by-Step Protocol:

  • Inert Atmosphere: For reactions requiring anhydrous conditions, use standard Schlenk line or glovebox techniques.[9][12]

  • Solvent Addition: Add the solvent to the flask containing the boronic acid pinacol ester slowly via a syringe or cannula to avoid splashing.

  • Mixing: Use magnetic stirring to ensure gentle and complete dissolution.

  • Reaction Monitoring: When taking aliquots for reaction monitoring (e.g., by TLC or LC-MS), do so carefully within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and wipes should be placed in a designated, labeled solid chemical waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid pinacol ester should be collected in a labeled hazardous waste container for organic solvents. Do not pour chemical waste down the drain.[11]

  • Empty Containers: "Empty" containers may still contain residual chemical. These should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection start Start: Handling this compound weighing Weighing Solid start->weighing dissolving Dissolving/Reaction Setup start->dissolving monitoring Reaction Monitoring start->monitoring ppe_hood Engineering Control: - Chemical Fume Hood weighing->ppe_hood High risk of inhalation ppe_splash Enhanced PPE: - Face Shield over Goggles - Double Nitrile Gloves dissolving->ppe_splash Splash hazard ppe_base Minimum PPE: - Safety Glasses (ANSI Z87.1) - Nitrile Gloves - Lab Coat - Long Pants - Closed-toe Shoes monitoring->ppe_base

Caption: PPE selection workflow based on the laboratory task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.